Tetrahydrocortisone acetate
描述
The exact mass of the compound 3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 21-acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[2-[(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-17,20,25,28H,4-12H2,1-3H3/t14-,15-,16+,17+,20-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULICLCRGFYQJF-LLTWYMBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938926 | |
| Record name | 3,17-Dihydroxy-11,20-dioxopregnan-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17736-20-8 | |
| Record name | (3α,5β)-21-(Acetyloxy)-3,17-dihydroxypregnane-11,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17736-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrocortisone 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC87520 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002638216 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,17-Dihydroxy-11,20-dioxopregnan-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,17,21-trihydroxy-5β-pregnane-11,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the chemical structure of Tetrahydrocortisone acetate?
An In-depth Technical Guide to Tetrahydrocortisone (B135524) Acetate (B1210297)
Introduction
Tetrahydrocortisone acetate is a steroid molecule of significant interest in the study of glucocorticoid metabolism. It serves as a crucial intermediate in the metabolic pathway of cortisone (B1669442) and is a synthetic precursor for obtaining key metabolites for research purposes. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance, tailored for researchers and professionals in drug development and chemical biology.
Chemical Structure and Properties
This compound, also known as 3α,5β-tetrahydrocortisone acetate, is a saturated derivative of cortisone acetate. The core structure is a pregnane (B1235032) steroid skeleton.
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | [2-[(3R,5R,10S,13S,17R)-3,17-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |
| Molecular Formula | C23H34O6 | [1][2] |
| Molecular Weight | 406.51 g/mol | [2] |
| PubChem CID | 6710698 | [1][3] |
| CAS Number | 17736-20-8 | [4] |
| Synonyms | Tetrahydrocortisone-21-acetate | [1] |
Synthesis of this compound
A notable synthetic route to obtain 3α,5β-tetrahydrocortisone acetate has been developed using cortisone acetate as the starting material. This pathway is part of a broader synthesis aimed at producing tetrahydrocortisone 3-glucuronide.[5]
Experimental Protocol: Synthesis of 3α,5β-Tetrahydrocortisone Acetate (5)
This protocol is adapted from a novel synthesis of tetrahydrocortisone 3-glucuronide.[5] The key step involves the stereoselective reduction of the C-3 carbonyl group of 5β-dihydrocortisone acetate (8).
Step 1: Synthesis of 5β-dihydrocortisone acetate (8) from Cortisone Acetate
-
Hydrogenation: Cortisone acetate is subjected to hydrogenation. A common method involves using a palladium on calcium carbonate (Pd-CaCO3) catalyst in the presence of pyridine. This selectively reduces the double bond in the A-ring of the steroid.
Step 2: Reduction of 5β-dihydrocortisone acetate (8) to 3α,5β-tetrahydrocortisone acetate (5)
-
Reaction Setup: 5β-dihydrocortisone acetate (8) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF).
-
Reduction: The solution is cooled to 0°C. Lithium tri-tert-butoxyaluminum hydride (LiAl(OCMe3)3H) is then added as the reducing agent. This specific hydride is used for its stereoselectivity in reducing the C-3 carbonyl group to a 3α-hydroxyl group.[5]
-
Monitoring and Quenching: The reaction is monitored for completion. Upon completion, it is carefully quenched.
-
Workup and Purification: The product, 3α,5β-tetrahydrocortisone acetate (5), is isolated and purified using standard techniques such as column chromatography. This method has been reported to yield the desired product in approximately 71% yield.[5]
Caption: Synthesis of 3α,5β-Tetrahydrocortisone Acetate.
Biological Significance and Metabolic Pathway
Tetrahydrocortisone is an inactive metabolite of cortisone.[6] In the body, cortisone is metabolized in the liver and other tissues to hydrogenated forms, including tetrahydrocortisone and tetrahydrocortisol.[7][8] These metabolites are then typically conjugated, for instance with glucuronic acid, to increase their water solubility for excretion in the urine.[7][8] this compound is a key intermediate in the laboratory synthesis of tetrahydrocortisone 3-glucuronide, a major urinary metabolite.[2][5] The study of these metabolic pathways is essential for understanding various endocrine diseases.
Caption: Metabolic Pathway of Cortisone.
References
- 1. Tetrahydrocortisone-21-acetate | C23H34O6 | CID 6710698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SID 11537888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 中间产物 | MCE [medchemexpress.cn]
- 5. tandfonline.com [tandfonline.com]
- 6. Tetrahydrocortisone - Wikipedia [en.wikipedia.org]
- 7. Hydrocortisone acetate | 50-03-3 [chemicalbook.com]
- 8. Hydrocortisone acetate CAS#: 50-03-3 [m.chemicalbook.com]
An In-depth Technical Guide to Tetrahydrocortisone and its Acetate Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrahydrocortisone (THE), its properties, and its place within corticosteroid metabolism. Due to the limited specific data available for Tetrahydrocortisone acetate, this document focuses primarily on the well-characterized parent compound, Tetrahydrocortisone. Information on the related compounds, Tetrahydrocortisol 21-Acetate and the widely used Hydrocortisone acetate, is also provided for comparative purposes.
Chemical and Physical Properties
The chemical and physical properties of Tetrahydrocortisone and related compounds are summarized below. These tables facilitate a clear comparison of their fundamental characteristics.
Table 1: Properties of Tetrahydrocortisone (THE)
| Property | Value | Reference |
| CAS Number | 53-05-4 | [1] |
| Molecular Formula | C₂₁H₃₂O₅ | [1] |
| Molecular Weight | 364.48 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Approximately 191 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; limited solubility in water. | [3] |
Table 2: Properties of Tetrahydrocortisol 21-Acetate
| Property | Value | Reference |
| CAS Number | 4004-80-2 | |
| Molecular Formula | C₂₃H₃₆O₆ | |
| Molecular Weight | 408.53 g/mol |
Table 3: Properties of Hydrocortisone Acetate
| Property | Value | Reference |
| CAS Number | 50-03-3 | [4] |
| Molecular Formula | C₂₃H₃₂O₆ | [4] |
| Molecular Weight | 404.50 g/mol | [5] |
| Appearance | White or almost white crystalline powder | [6] |
| Melting Point | Approximately 223 °C (with decomposition) | [6] |
| Solubility | Practically insoluble in water; slightly soluble in ethanol and chloroform. | [6] |
Biological and Physiological Properties
Tetrahydrocortisone is a principal metabolite of the adrenal steroid hormone cortisone (B1669442). It is considered biologically inactive and serves as a crucial indicator of cortisol and cortisone metabolism.[7] The production and clearance of Tetrahydrocortisone are essential for maintaining glucocorticoid homeostasis.
The physiological significance of Tetrahydrocortisone lies in its role as a downstream product of cortisol inactivation. The metabolic pathway leading to its formation is a key regulatory mechanism for controlling the levels of active glucocorticoids in various tissues.[6][8]
Metabolic Pathway
Cortisol, the primary active glucocorticoid in humans, is converted to the inactive cortisone by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[8][9] This conversion is a critical step in modulating glucocorticoid activity at the tissue level. Subsequently, cortisone is further metabolized, primarily in the liver, by the enzyme 5β-reductase to form 5β-Tetrahydrocortisone, the most common isomer.[8][10]
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urine steroid profile | Synnovis [synnovis.co.uk]
- 5. gcms.cz [gcms.cz]
- 6. Are serum cortisol measurements by immunoassays reliable?: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
A Technical Guide to the Physicochemical Properties of Tetrahydrocortisone Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physicochemical properties of Tetrahydrocortisone (B135524) acetate (B1210297), a key intermediate in the synthesis of tetrahydrocortisone 3-glucuronide.[1] Due to the limited availability of specific experimental data for Tetrahydrocortisone acetate, this guide also includes relevant data for the closely related and well-characterized compounds, Tetrahydrocortisone and Hydrocortisone (B1673445) Acetate, to provide a comprehensive comparative context for researchers.
Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical for understanding its behavior in both in vitro and in vivo systems. These properties influence solubility, stability, absorption, and overall suitability for research and development.
1.1 Summary of Quantitative Data
The following tables summarize the key physicochemical parameters for this compound and its related compounds.
Table 1: Core Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₃₄O₆ | [1] |
| Molecular Weight | 406.51 g/mol |[1] |
Table 2: Comparative Physicochemical Data of Related Corticosteroids
| Property | Tetrahydrocortisone | Hydrocortisone Acetate | Source(s) |
|---|---|---|---|
| Molecular Formula | C₂₁H₃₂O₅ | C₂₃H₃₂O₆ | [2][3] |
| Molecular Weight | 364.48 g/mol | 404.5 g/mol | [2][3] |
| Appearance | Solid | White to Off-White Crystalline Powder | [2][4] |
| Melting Point | 190 °C | ~220-223 °C (with decomposition) | [2][4][5][6] |
| Boiling Point | 239.4 °C (Estimated) | 446.1 °C (Rough Estimate) | [2][4][5] |
| pKa (Predicted) | 12.58 (Strongest Acidic) | 12.42 ± 0.70 | [2][5] |
| LogP (Partition Coeff.) | 2.176 (Estimated) | 2.190 | [2][5] |
| UV Absorbance (λmax) | Not specified | 242 nm (in Methanol) | [4][5] |
| Optical Rotation | Not specified | +158° to +167° (in dioxane) |[6][7] |
1.2 Solubility Profile
Solubility is a critical factor for formulation development and experimental design. Hydrocortisone acetate, a structurally similar corticosteroid, is practically insoluble in water but shows varying degrees of solubility in organic solvents.[4][5][6][8]
Table 3: Solubility of Hydrocortisone Acetate
| Solvent | Solubility | Temperature | Source(s) |
|---|---|---|---|
| Water | 0.001% (Practically Insoluble) | 25°C | [4][5] |
| Ethanol | 0.45% (Slightly Soluble) | 25°C | [4][5] |
| Methanol | 0.04% | 25°C | [4][5] |
| Acetone | 1.1% | 25°C | [4][5] |
| Chloroform | 0.5% (Slightly Soluble) | 25°C | [4][5] |
| Diethyl Ether | 0.15% | 25°C | [4][5] |
| Methylene Chloride | Slightly Soluble | Not specified | [5][6] |
| DMSO | ~10 mg/mL | Not specified | [9] |
| Dimethylformamide (DMF)| ~5 mg/mL | Not specified |[9] |
For aqueous buffers, it is recommended to first dissolve the compound in a solvent like DMSO and then dilute it with the chosen buffer.[9]
Experimental Protocols & Methodologies
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following section details common methodologies used for the analysis of corticosteroids.
2.1 Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reproducible method for the separation, identification, and quantification of corticosteroids and their metabolites.[10][11]
-
Objective: To separate and quantify this compound from related substances or in a formulation.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) and a UV detector is typically used.[10]
-
Mobile Phase: An isocratic or gradient mobile phase is employed. A common composition is a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), sometimes with modifiers like trifluoroacetic acid (0.05%) or methanol.[10][12]
-
Detection: Detection is typically performed via UV spectrophotometry at the compound's maximum absorbance wavelength (λmax), which is ~225-242 nm for related corticosteroids.[9][10]
-
Procedure:
-
Prepare standard solutions of the analyte in the mobile phase or a suitable solvent.
-
Prepare the sample by dissolving it in the diluent, potentially requiring extraction if in a complex matrix like a cream.[10]
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.[10]
-
Run the isocratic or gradient program at a constant flow rate (e.g., 2 mL/min).[10]
-
Identify the analyte peak by comparing its retention time with that of the reference standard.
-
Quantify the analyte by integrating the peak area and comparing it against a calibration curve generated from the standard solutions.
-
2.2 Spectrophotometric Determination
A spectrophotometric method can be used for the quantitative determination of corticosteroids based on their chemical reactivity.
-
Objective: To determine the concentration of a corticosteroid in a sample.
-
Principle: This method involves the oxidation of the corticosteroid by iron (III) in an acidic medium. The resulting iron (II) forms a colored complex (Prussian blue) with potassium hexacyanoferrate (III), which can be measured spectrophotometrically.[13][14]
-
Reagents:
-
Standard solutions of the corticosteroid in methanol.
-
Sulfuric Acid (e.g., 4N).
-
Iron (III) chloride solution (e.g., 0.5% w/v).
-
Potassium hexacyanoferrate (III) solution (e.g., 0.5% w/v).[13]
-
-
Procedure:
-
Transfer appropriate volumes of the sample/standard solutions to volumetric flasks.
-
Add sulfuric acid, followed by the iron (III) chloride solution.
-
Add the potassium hexacyanoferrate (III) solution to initiate the color-forming reaction.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction and color development.[13]
-
After cooling to room temperature, dilute to the final volume with distilled water.
-
Measure the absorbance of the resulting bluish-green solution at its maximum absorbance wavelength, approximately 780 nm.[13]
-
Calculate the concentration of the corticosteroid based on a standard calibration curve.
-
2.3 Stability Testing
Stability studies are essential to determine the shelf-life of a compound under various conditions.
-
Objective: To evaluate the degradation of this compound over time in different environments (e.g., acidic, alkaline, oxidative).[15]
-
Methodology:
-
Prepare solutions of the compound in various stress conditions (e.g., HCl for acidic, NaOH for alkaline, H₂O₂ for oxidative).[15]
-
Store the solutions at controlled temperatures (e.g., 4°C, 23°C) and protect them from light.[16][17]
-
At specified time intervals, withdraw aliquots of the samples.
-
Analyze the aliquots using a stability-indicating HPLC method (as described in 2.1) to quantify the remaining parent compound and detect any degradation products.[11]
-
The stability is determined by calculating the time it takes for the initial concentration to decrease by a certain percentage (e.g., t₉₀, the time to reach 90% of the initial concentration).[17]
-
Visualizations: Pathways and Workflows
Visual diagrams help clarify complex biological and experimental processes. The following have been generated using Graphviz and adhere to the specified design constraints.
3.1 Metabolic Pathway of Corticosteroids
Hydrocortisone is metabolized in the liver and other tissues into various forms, including Tetrahydrocortisone.[4] This pathway is crucial for understanding the biological context of this compound.
3.2 Synthesis and Further Metabolism
This compound serves as a synthetic intermediate for producing conjugated metabolites for research purposes.[1]
3.3 General Analytical Workflow
The analysis of corticosteroids from pharmaceutical formulations typically follows a standardized workflow to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for Tetrahydrocortisone (HMDB0000903) [hmdb.ca]
- 3. Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrocortisone acetate | 50-03-3 [chemicalbook.com]
- 5. Hydrocortisone acetate CAS#: 50-03-3 [m.chemicalbook.com]
- 6. Hydrocortisone Acetate [drugfuture.com]
- 7. Hydrocortisone acetate, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Analytical method development and determination of hydrocortisone acetate and fusidic acid simultaneously in cream formulation, by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. sid.ir [sid.ir]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stability Studies of Fludrocortisone Acetate Capsules and Fludrocortisone Acetate Titrated Powders (Powder Triturates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of Tetrahydrocortisone in the Cortisol Metabolism Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the cortisol metabolism pathway, with a specific focus on the role and significance of tetrahydrocortisone (B135524) (THE). Cortisol, a critical glucocorticoid, undergoes extensive metabolic conversion to regulate its bioavailability and downstream effects. A key pathway involves the conversion of cortisol to cortisone (B1669442), and their subsequent reduction to tetrahydroxylated metabolites, including THE. This document details the enzymatic reactions governing this pathway, presents quantitative data on metabolite levels and enzyme kinetics, outlines detailed experimental protocols for their measurement, and provides visual representations of the metabolic and experimental workflows. Understanding the dynamics of cortisol metabolism and the role of its metabolites like THE is crucial for research into a variety of endocrine disorders and for the development of novel therapeutic agents.
Introduction
Cortisol, the primary glucocorticoid in humans, is essential for a wide range of physiological processes, including metabolism, immune response, and stress regulation. The systemic and tissue-specific concentrations of active cortisol are tightly controlled through a series of metabolic pathways. The inactivation of cortisol is a critical mechanism to prevent excessive glucocorticoid receptor activation. A central pathway in this process is the conversion of cortisol to cortisone, which is then further metabolized. Tetrahydrocortisone (THE) is a major urinary metabolite of cortisone and serves as a key biomarker for assessing the activity of the enzymes involved in this pathway.
It is important to clarify that while synthetic acetate (B1210297) esters of corticosteroids, such as cortisone acetate and hydrocortisone (B1673445) acetate, are used therapeutically, tetrahydrocortisone acetate is not a recognized endogenous metabolite in the human cortisol metabolism pathway. This guide will focus on the naturally occurring and clinically relevant metabolite, tetrahydrocortisone (THE).
The Cortisol Metabolism Pathway
The metabolism of cortisol to its inactive metabolites is a multi-step process primarily occurring in the liver and kidneys.
The 11β-Hydroxysteroid Dehydrogenase (11β-HSD) System
The initial and rate-limiting step in the inactivation of cortisol is its conversion to cortisone. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[1][2][3] This enzyme is predominantly found in mineralocorticoid target tissues such as the kidneys, salivary glands, and colon.[3] Its primary function is to protect the mineralocorticoid receptor from illicit occupation by cortisol, which circulates at much higher concentrations than aldosterone.[1]
Conversely, the reactivation of cortisone to cortisol is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1][2][3] This enzyme is found mainly in the liver, adipose tissue, and the central nervous system, where it plays a role in amplifying local glucocorticoid action.[3]
A-Ring Reduction
Following the interconversion of cortisol and cortisone, both steroids undergo further metabolism through the reduction of their A-ring. This process is catalyzed by 5α-reductase and 5β-reductase enzymes in the liver.[4]
-
Cortisol is metabolized to 5α-tetrahydrocortisol (alloTHF) and 5β-tetrahydrocortisol (THF) .[4]
-
Cortisone is metabolized to 5α-tetrahydrocortisone (alloTHE) and 5β-tetrahydrocortisone (THE) .[4]
These tetrahydroxylated metabolites are biologically inactive and are subsequently conjugated with glucuronic acid to increase their water solubility for urinary excretion.[5]
The Significance of Tetrahydrocortisone (THE)
Tetrahydrocortisone is a major urinary metabolite of cortisone.[6][7] Its measurement, often in conjunction with THF and alloTHF, is a critical tool for assessing the overall activity of the cortisol metabolism pathway. The ratio of urinary cortisol metabolites to cortisone metabolites provides a non-invasive index of the net activity of the 11β-HSD enzymes. Specifically, the (THF + alloTHF) / THE ratio is widely used as a marker of 11β-HSD1 activity, while the urinary free cortisol (UFF) / urinary free cortisone (UFE) ratio is a more sensitive index of 11β-HSD2 activity.[8][9] Dysregulation of these enzyme activities is implicated in various pathologies, including hypertension, metabolic syndrome, and Cushing's syndrome.
Quantitative Data
The following tables summarize key quantitative data related to the cortisol metabolism pathway.
Table 1: Urinary Reference Intervals for Key Cortisol Metabolites in Healthy Adults (μg/24 hours)
| Metabolite | Male | Female | Source |
| Tetrahydrocortisone (THE) | 1550 - 3800 | 1550 - 3800 | [10] |
| Tetrahydrocortisol (THF) | 1200 - 3500 | 800 - 2500 | [11] |
| allo-Tetrahydrocortisol (alloTHF) | 500 - 1500 | 300 - 1000 | [11] |
| Urinary Free Cortisol (UFF) | 10 - 100 | 10 - 100 | [8] |
| Urinary Free Cortisone (UFE) | 20 - 120 | 20 - 120 | [8] |
Note: Reference ranges can vary between laboratories and populations. The values presented are indicative.
Table 2: Enzyme Kinetic Properties of 11β-HSD Isoforms
| Enzyme | Substrate | Apparent Km | Vmax | Cofactor | Primary Function | Source |
| 11β-HSD1 | Cortisone | 0.3 µM (human liver) | Not specified | NADPH | Cortisone to Cortisol (Reductase) | [12] |
| Cortisol | 2.1 µM (human liver) | Not specified | NADP+ | Cortisol to Cortisone (Dehydrogenase) | [12] | |
| 11β-HSD2 | Cortisol | ~50 nM | Not specified | NAD+ | Cortisol to Cortisone (Dehydrogenase) | [8] |
Signaling Pathways and Experimental Workflows
Cortisol Metabolism Pathway
The following diagram illustrates the key steps in the metabolic inactivation of cortisol.
Experimental Workflow for Urinary Steroid Profiling
The diagram below outlines a typical workflow for the analysis of urinary cortisol metabolites.
Experimental Protocols
The following are detailed methodologies for the analysis of urinary cortisol metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established method for urinary steroid profiling.
1. Sample Preparation:
-
Hydrolysis: To 1 mL of a 24-hour urine collection, add an internal standard. Adjust the pH to 4.6 with acetate buffer. Add β-glucuronidase/arylsulfatase from Helix pomatia. Incubate at 55°C for 3 hours.[1]
-
Extraction: Allow the sample to cool. Perform solid-phase extraction (SPE) using a C18 cartridge. Wash the cartridge with water and then elute the steroids with methanol (B129727).[1]
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. To form methyloxime-trimethylsilyl (MO-TMS) ethers, add methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 1 hour. Then, add N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes.[13][14]
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Use a capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 180°C, hold for 2 minutes, then ramp to 300°C at 3°C/minute.
-
Injector: Splitless injection at 280°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
3. Data Analysis:
-
Identify steroid metabolites based on their retention times and mass spectra compared to known standards.
-
Quantify the metabolites by integrating the peak areas and normalizing to the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher throughput and does not require derivatization.
1. Sample Preparation:
-
Hydrolysis: Similar to the GC-MS protocol, perform enzymatic hydrolysis on 1 mL of urine with an internal standard.[15]
-
Extraction: Use solid-phase extraction (SPE) with a C18 cartridge to extract the deconjugated steroids.[15][16]
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/minute.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions for each metabolite and the internal standard.
3. Data Analysis:
-
Quantify metabolites by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.
Conclusion
Tetrahydrocortisone is a pivotal metabolite in the cortisol inactivation pathway. Its measurement, as part of a comprehensive urinary steroid profile, provides invaluable insights into the pre-receptor regulation of glucocorticoid action mediated by the 11β-HSD enzymes. The methodologies of GC-MS and LC-MS/MS are powerful tools for the accurate quantification of THE and related metabolites, aiding in the diagnosis and research of endocrine disorders. A thorough understanding of the cortisol metabolism pathway and the factors influencing it is essential for the development of targeted therapies for a range of metabolic and hypertensive diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrocortisone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 8. Urinary free cortisone and the assessment of 11 beta-hydroxysteroid dehydrogenase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cortisone acetate? [synapse.patsnap.com]
- 10. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sex- and age-specific reference intervals for diagnostic ratios reflecting relative activity of steroidogenic enzymes and pathways in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
An In-depth Technical Guide on the Biological Functions of Corticosteroid Acetates
A note on terminology: Extensive research reveals a lack of available scientific literature detailing the specific biological functions of Tetrahydrocortisone acetate (B1210297) . Tetrahydrocortisone is primarily recognized as a biologically inactive terminal metabolite of cortisone (B1669442), which itself is derived from the active hormone cortisol (hydrocortisone).[1][2] Consequently, it is highly probable that "Tetrahydrocortisone acetate" would exhibit minimal to no direct biological activity.
This guide will therefore focus on the well-documented and clinically significant biological functions of the closely related and pharmacologically active compounds: Hydrocortisone (B1673445) acetate and Cortisone acetate . It is presumed that the interest in "this compound" stems from a potential misunderstanding of the nomenclature of these active corticosteroids.
Introduction to Active Corticosteroid Acetates
Hydrocortisone acetate and Cortisone acetate are synthetic corticosteroid esters.[3] They are analogues of the endogenous glucocorticoid, cortisol, and are widely utilized in medicine for their potent anti-inflammatory and immunosuppressive properties.[4][5] Cortisone acetate acts as a prodrug, requiring enzymatic conversion in the liver to its active form, hydrocortisone (cortisol), to exert its biological effects.[4][6] The acetate ester form enhances the stability and bioavailability of the parent compound, particularly in oral and topical formulations.[3]
Mechanism of Action: A Genomic and Non-Genomic Approach
The primary mechanism of action for hydrocortisone acetate is mediated through its interaction with the cytosolic glucocorticoid receptor (GR).[5][7]
Genomic Pathway:
-
Ligand Binding: Being lipophilic, hydrocortisone acetate readily diffuses across the cell membrane and binds to the GR in the cytoplasm.[5]
-
Receptor Activation and Translocation: This binding induces a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins and its subsequent translocation into the nucleus.
-
Gene Transcription Modulation: Within the nucleus, the activated GR-ligand complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7]
-
Protein Synthesis Regulation: This interaction with GREs modulates the transcription of various genes, leading to:
-
Upregulation of anti-inflammatory proteins: This includes the synthesis of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a key enzyme in the inflammatory cascade that releases arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5]
-
Downregulation of pro-inflammatory proteins: The expression of genes encoding for cytokines (e.g., IL-1, IL-2, IL-6, TNF-alpha), chemokines, and adhesion molecules is suppressed.[7]
-
Non-Genomic Pathway:
Hydrocortisone also exerts rapid, non-genomic effects through membrane-bound receptors and by altering intracellular signaling cascades, contributing to its immediate therapeutic actions.[8]
Core Biological Functions
The downstream effects of this mechanism of action translate into a wide array of biological functions:
-
Anti-inflammatory Effects: By inhibiting the synthesis and release of pro-inflammatory mediators, hydrocortisone acetate effectively reduces the cardinal signs of inflammation: redness, swelling, heat, and pain.[4] It also stabilizes lysosomal membranes, preventing the release of inflammatory enzymes, and reduces capillary permeability.[4]
-
Immunosuppressive Effects: Glucocorticoids suppress both cell-mediated and humoral immunity.[7] They inhibit the production of cytokines like IL-2, which is crucial for T-lymphocyte proliferation, and reduce the clonal expansion of B-cells and subsequent antibody synthesis.[7]
-
Metabolic Effects: Corticosteroids have a significant impact on carbohydrate, protein, and lipid metabolism. They promote gluconeogenesis, leading to increased blood glucose levels, and can cause muscle protein catabolism and redistribution of body fat with chronic use. A switch from cortisone acetate to an equivalent dose of hydrocortisone has been associated with a worsened metabolic profile, suggesting a more potent metabolic action of hydrocortisone.[6][9]
-
Cardiovascular and Homeostatic Regulation: Hydrocortisone is essential for maintaining cardiovascular function and homeostasis.[10]
Quantitative Data Summary
| Parameter | Compound | Value/Effect | Reference |
| Bioavailability | Hydrocortisone acetate | Higher oral bioavailability than hydrocortisone | [3] |
| Metabolic Conversion | Cortisone acetate | Converted to active hydrocortisone in the liver | [4][6] |
| Metabolic Impact | Hydrocortisone (vs. Cortisone Acetate) | Associated with increased body weight, waist circumference, and body fat | [6][9] |
| Dosage Equivalence | Hydrocortisone vs. Cortisone Acetate | 20 mg of Hydrocortisone is approximately equivalent to 25 mg of Cortisone Acetate | [6] |
Experimental Protocols
Protocol: Assessing the Metabolic Effects of Switching from Cortisone Acetate to Hydrocortisone
This protocol is based on a post hoc analysis of a prospective study investigating the metabolic consequences of switching patients with secondary adrenal insufficiency from cortisone acetate (CA) to an equivalent dose of hydrocortisone (HC).[6][9]
1. Study Design:
-
A prospective study with a post hoc analysis.
-
Switch Group: Patients with secondary adrenal insufficiency switched from CA to an equivalent daily dose of HC.
-
Control Groups:
-
CA control group: Patients continuing CA replacement.
-
Adrenal-sufficient hypopituitary patients (AS control group).
-
2. Patient Population:
-
Inclusion criteria: Patients with secondary adrenal insufficiency receiving growth hormone replacement.
-
Exclusion criteria: Not specified in the provided text.
3. Intervention:
-
The switch group transitioned from their established dose of cortisone acetate to a bioequivalent dose of hydrocortisone (e.g., 25mg CA to 20mg HC).
4. Data Collection:
-
Data were collected at baseline (before the switch) and at follow-up (after the switch).
-
Metabolic Parameters Measured:
-
Body weight (kg)
-
Waist circumference (cm)
-
Body fat percentage (measured by dual-energy x-ray absorptiometry - DXA)
-
Glycated hemoglobin (HbA1c)
-
5. Statistical Analysis:
-
Comparison of the changes in metabolic parameters from baseline to follow-up within the switch group.
-
Comparison of the changes in the switch group to the changes observed in the two control groups.
-
Statistical significance was determined using appropriate statistical tests (e.g., t-tests, ANOVA).
Visualizations
Caption: Genomic signaling pathway of hydrocortisone acetate.
Caption: Workflow for comparing metabolic effects of CA and HC.
Conclusion
While the specific compound "this compound" appears to be of little biological significance due to its nature as an ester of an inactive metabolite, the closely related corticosteroids, Hydrocortisone acetate and Cortisone acetate, are potent therapeutic agents with a well-defined mechanism of action. Their profound anti-inflammatory and immunosuppressive effects, mediated primarily through the glucocorticoid receptor and the subsequent modulation of gene expression, have established them as cornerstones in the treatment of a wide range of inflammatory and autoimmune conditions. Understanding their metabolic impact is crucial for optimizing therapeutic strategies and minimizing adverse effects in clinical practice.
References
- 1. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 2. Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 3. Hydrocortisone acetate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Cortisone acetate? [synapse.patsnap.com]
- 5. Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrocortisone acetate | 50-03-3 [chemicalbook.com]
The Metabolism of Cortisone to Tetrahydrocortisone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisone (B1669442), a glucocorticoid, undergoes extensive metabolism to form various biologically active and inactive compounds. A key metabolic pathway is its conversion to tetrahydrocortisone (B135524) (THE), a process crucial for regulating glucocorticoid activity and clearance. This technical guide provides an in-depth exploration of the core metabolic conversion of cortisone to its tetrahydro-metabolites, with a focus on the enzymatic reactions, regulatory pathways, and analytical methodologies used in its study.
The Core Metabolic Pathway
The primary pathway for the metabolism of cortisone to tetrahydrocortisone involves the reduction of the A-ring of the steroid nucleus. This reduction is catalyzed by two key enzyme isoforms: 5α-reductase and 5β-reductase (also known as aldo-keto reductase 1D1 or AKR1D1). These enzymes convert cortisone into two stereoisomers of tetrahydrocortisone: allo-tetrahydrocortisone (alloTHE) and tetrahydrocortisone (THE), respectively. 5β-reductase is the rate-limiting enzyme in the conversion of cortisone to tetrahydrocortisone.[1] The liver is the primary site of this metabolic activity.
The interconversion between the active glucocorticoid, cortisol, and the inactive cortisone is regulated by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1] This equilibrium is a critical determinant of the substrate availability for the A-ring reductases.
Data Presentation
Table 1: Enzyme Kinetics of A-Ring Reductases
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Source |
| 5β-reductase (AKR1D1) | Cortisone | 9.9 ± 0.1 | 15.1 ± 0.3 | [2] |
| 5α-reductase (Type 1) | Progesterone (B1679170) | ~27.7 nM (stromal) | ~235 pmol/30 min/mg protein (stromal) | [3] |
| 5α-reductase (Type 2) | Testosterone | ~67.9 nM (stromal) | ~235 pmol/30 min/mg protein (stromal) | [3] |
Note: Specific kinetic data for 5α-reductase with cortisone as the substrate is limited in the available literature. The provided data for progesterone and testosterone, which also undergo A-ring reduction, offer an approximation of the enzyme's affinity and catalytic rate.
Table 2: Typical Concentrations of Cortisone and its Metabolites
| Analyte | Matrix | Concentration Range | Source |
| Cortisone | Plasma | 15.1 - 76.5 nmol/L (median and 95% range in females) | [4] |
| Cortisone | Plasma | 18.2 - 86.8 nmol/L (median and 95% range in males) | [4] |
| Tetrahydrocortisone (THE) | Urine (male) | 1200 - 3000 ng/mg Creat/Day | [5] |
| Tetrahydrocortisone (THE) | Urine (adults) | Varies with age and surface area | [6] |
| Tetrahydrocortisol (B1682764) (THF) + allo-THF / THE ratio | Urine | 0.7 - 1.2 (reference range) | [7] |
Signaling Pathways
The expression and activity of the A-ring reductases are regulated by various signaling pathways, influencing the rate of cortisone metabolism.
Regulation of 5α-Reductase
The expression of 5α-reductase isoenzymes is subject to regulation by androgens through the androgen receptor (AR).[8][9] Dihydrotestosterone (DHT), a product of 5α-reductase activity on testosterone, can further modulate the expression of these enzymes.[8]
Regulation of 5β-Reductase (AKR1D1)
The expression of AKR1D1 is influenced by multiple signaling pathways, including those activated by bile acids and glucocorticoids. Bile acids such as chenodeoxycholic acid (CDCA) and cholic acid (CA) can differentially regulate AKR1D1 expression through the MAPK/JNK signaling pathway.[10] Glucocorticoids, such as dexamethasone, have been shown to down-regulate AKR1D1 expression.[11]
Experimental Protocols
Accurate quantification of cortisone and its metabolites is essential for studying its metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard analytical techniques.
Experimental Workflow: Urinary Steroid Profiling by LC-MS/MS
Detailed Methodology for LC-MS/MS Analysis of Urinary Steroids
This protocol is a generalized procedure based on established methods.[12][13]
-
Sample Preparation:
-
Enzymatic Hydrolysis: To a 1 mL aliquot of urine, add an internal standard mixture (e.g., deuterated steroid analogs). Add 0.5 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/sulfatase from Helix pomatia. Incubate at 55°C for 3 hours to deconjugate the steroid metabolites.[14]
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with water to remove interfering substances. Elute the steroids with methanol or another suitable organic solvent.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[12] The mobile phase typically consists of a gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 40% B; 1-8 min, ramp to 95% B; 8-10 min, hold at 95% B; 10-10.1 min, return to 40% B; 10.1-12 min, re-equilibrate at 40% B. The flow rate is typically around 0.4 mL/min.
-
Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions for each analyte and internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard.
-
Quantify the concentration of each steroid metabolite in the urine samples by interpolating their peak area ratios from the respective calibration curves.
-
Detailed Methodology for GC-MS Analysis of Urinary Steroids
This protocol is a generalized procedure based on established methods.[14][15][16]
-
Sample Preparation:
-
Enzymatic Hydrolysis and Extraction: Similar to the LC-MS/MS protocol, perform enzymatic hydrolysis of urine samples. Following hydrolysis, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. To the dried residue, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide and dithiothreitol (B142953) to convert the steroids into their more volatile trimethylsilyl (B98337) (TMS) ether/ester derivatives.[15] Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for steroid analysis (e.g., a 5% phenyl methylpolysiloxane column). The oven temperature program is crucial for separating the various steroid metabolites. A typical program might start at 180°C, hold for 1 minute, then ramp to 300°C at 3°C/min, and hold for 10 minutes. Use helium as the carrier gas.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted quantification of known steroids.
-
-
Data Analysis:
-
Identify steroid metabolites by comparing their retention times and mass spectra to those of authentic standards or to a spectral library.
-
For quantification, create calibration curves using the peak areas of the derivatized standards.
-
Conclusion
The metabolism of cortisone to tetrahydrocortisone is a complex process governed by the activity of 5α- and 5β-reductases and regulated by a network of signaling pathways. Understanding this metabolic conversion is critical for researchers in endocrinology, pharmacology, and drug development, as it directly impacts glucocorticoid bioavailability and action. The detailed methodologies provided in this guide offer a robust framework for the accurate quantification of these key steroid metabolites, enabling further investigation into their physiological and pathological roles.
References
- 1. Cortisol - Wikipedia [en.wikipedia.org]
- 2. Kinetic analysis of 5 alpha-reductase isoenzymes in benign prostatic hyperplasia (BPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrocortisone (male) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Urinary tetrahydrocortisone and tetrahydrocortisol glucosiduronates in normal newborns, children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low tetrahydrocortisol (THF) plus 5-alpha-THF/tetrahydrocortisone (THE) ratio (Concept Id: C3551718) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 7. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention | PLOS One [journals.plos.org]
- 8. Androgen regulation of 5α-reductase isoenzymes in prostate cancer: implications for prostate cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Feedback Regulation of Δ4-3-Oxosteroid 5β-Reductase Expression by Bile Acids | PLOS One [journals.plos.org]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrasound-enhanced enzymatic hydrolysis of conjugated female steroids as pretreatment for their analysis by LC–MS/MS in urine - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 14. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydrocortisone Acetate as an Intermediate in Steroid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrocortisone (THE), the principal inactive urinary metabolite of cortisone (B1669442), is formed through enzymatic reduction in the liver. While typically considered a metabolic endpoint, its acetylated form, Tetrahydrocortisone acetate (B1210297) (3α,17α,21-trihydroxy-5β-pregnane-11,20-dione 21-acetate), represents a potential, albeit unconventional, intermediate for the semi-synthesis of active corticosteroids. This technical guide details the biological formation of Tetrahydrocortisone, outlines a plausible synthetic pathway to regenerate active corticosteroids from this metabolite, provides detailed experimental protocols for key transformations, and presents quantitative data in a structured format. The core of this synthetic approach lies in reversing the metabolic inactivation pathway through chemical oxidation and dehydrogenation.
Introduction to Tetrahydrocortisone
Tetrahydrocortisone (THE), systematically named (3α,5β)-3,17,21-trihydroxypregnane-11,20-dione, is the primary inactive metabolite of cortisone. In the body, active cortisol is converted to the less active cortisone, which is then further metabolized in the liver to form tetrahydro-derivatives that are subsequently excreted in the urine.[1] The acetate ester, Tetrahydrocortisone acetate, offers a chemically stable form that can serve as a starting point for synthetic modifications. Its structure, featuring a saturated A-ring with a 3α-hydroxyl group, contrasts with the biologically active Δ⁴-3-keto configuration found in glucocorticoids like cortisone and cortisol. The challenge and opportunity in its use as a synthetic intermediate lie in the chemical re-introduction of these crucial structural features.
Biological Formation: The Metabolic Pathway of Cortisone Inactivation
The conversion of cortisone to Tetrahydrocortisone is a two-step enzymatic process primarily occurring in the liver. This pathway effectively inactivates the steroid hormone, preparing it for excretion.
-
A-Ring Reduction (Step 1): The enzyme Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) catalyzes the irreversible reduction of the double bond between carbons 4 and 5 of the A-ring. This yields 17α,21-dihydroxy-5β-pregnane-3,11,20-trione, also known as 5β-dihydrocortisone.[1]
-
Carbonyl Reduction (Step 2): The 3-keto group of 5β-dihydrocortisone is then reduced by 3α-hydroxysteroid dehydrogenase, yielding the final metabolite, Tetrahydrocortisone (urocortisone), which has a characteristic A/B cis ring junction.[1]
This compound as a Synthetic Intermediate
While metabolic inactivation is efficient, chemical synthesis allows for the reversal of this process. This compound can be envisioned as an intermediate in a pathway to regenerate cortisone acetate, a biologically active corticosteroid. This involves two key transformations: the oxidation of the 3α-hydroxyl group and the re-introduction of the C4-C5 double bond.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involved in the synthesis and utilization of this compound.
Protocol 1: Synthesis of 3α,5β-Tetrahydrocortisone Acetate
This protocol describes the stereoselective reduction of a 3-keto group to a 3α-hydroxyl group, a key step in obtaining the target intermediate from its precursor.
-
Reaction: Reduction of 5β-dihydrocortisone acetate to 3α,5β-Tetrahydrocortisone acetate.
-
Reagents & Materials:
-
5β-dihydrocortisone acetate
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OCMe₃)₃H)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve 5β-dihydrocortisone acetate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of lithium tri-tert-butoxyaluminum hydride in THF to the stirred reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ethyl acetate, followed by a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 3α,5β-Tetrahydrocortisone acetate.
-
Protocol 2: Oppenauer Oxidation of this compound
This protocol outlines the oxidation of the 3α-hydroxyl group back to a ketone, reversing the final step of metabolic inactivation. The Oppenauer oxidation is a mild and selective method for oxidizing secondary alcohols in the presence of other sensitive functional groups.[2][3]
-
Reaction: Oxidation of 3α,5β-Tetrahydrocortisone acetate to 5β-dihydrocortisone acetate.
-
Reagents & Materials:
-
3α,5β-Tetrahydrocortisone acetate
-
Aluminum isopropoxide [Al(O-i-Pr)₃] or Aluminum tert-butoxide [Al(O-t-Bu)₃]
-
Hydrogen Acceptor: Acetone (B3395972) (large excess) or Cyclohexanone
-
Anhydrous Toluene (B28343) or Benzene
-
Dilute sulfuric acid or Rochelle's salt solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the substrate, 3α,5β-Tetrahydrocortisone acetate, in anhydrous toluene and the hydrogen acceptor (e.g., acetone).
-
Add aluminum isopropoxide to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC. The large excess of acetone shifts the equilibrium towards the oxidized product.[2]
-
After completion, cool the reaction mixture and hydrolyze the aluminum alkoxides by adding dilute sulfuric acid or a saturated solution of Rochelle's salt with vigorous stirring until two clear layers form.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 5β-dihydrocortisone acetate.
-
Purify the product via recrystallization or column chromatography as needed.
-
Data Presentation
The efficiency of these transformations is critical for the viability of any synthetic route. The table below summarizes known and expected quantitative data for the key reactions.
| Reaction Step | Starting Material | Product | Key Reagents | Reported/Expected Yield | Reference |
| Protocol 1: Reduction | 5β-dihydrocortisone acetate | 3α,5β-Tetrahydrocortisone acetate | LiAl(OCMe₃)₃H, THF | 71% | [From prior search] |
| Protocol 2: Oxidation | 3α,5β-Tetrahydrocortisone acetate | 5β-dihydrocortisone acetate | Al(O-i-Pr)₃, Acetone, Toluene | Excellent | [2][4] |
Applications in Drug Development
The ability to chemically convert a metabolic byproduct like Tetrahydrocortisone back into a key precursor (cortisone acetate) holds potential significance in drug development. This concept, often termed "retro-synthesis" from metabolites, could be explored for:
-
Salvage Pathways: Developing methods to recover and reuse steroid fragments or inactive metabolites from bioprocesses.
-
Isotope Labeling: Using Tetrahydrocortisone as a scaffold for the synthesis of labeled standards for metabolic studies. The synthesis of deuterium-labeled Tetrahydrocortisone from prednisone (B1679067) has been described for use in human metabolism studies.[2]
-
Scaffold for Novel Analogs: The unique stereochemistry of the A/B-cis ring junction in Tetrahydrocortisone could be a starting point for generating novel steroid analogs with unique pharmacological profiles.
Conclusion
This compound, while primarily known as an inactive metabolite, possesses the chemical functionality to serve as a viable intermediate in steroid synthesis. Through established chemical transformations such as stereoselective reduction and Oppenauer oxidation, it can be interconverted with its biologically active precursors. The protocols and pathways detailed in this guide provide a technical foundation for researchers exploring novel synthetic routes, metabolite salvage, and the development of new steroid-based therapeutics. This approach underscores the potential value hidden within the metabolic end-products of pharmaceuticals.
References
The Elusive Presence of Tetrahydrocortisone Acetate in Biological Fluids: A Technical Guide to Its Closely Related Metabolite
Introduction
This technical guide addresses the topic of the natural occurrence of tetrahydrocortisone (B135524) acetate (B1210297) in human biological fluids. Initial inquiries into this specific compound reveal a significant finding: contrary to some historical literature, tetrahydrocortisone acetate is not recognized as a naturally occurring endogenous steroid in humans based on current scientific evidence. A pivotal 1960 study by Weichselbaum and Margraf identified a naturally occurring C21 steroid acetate in human plasma, which was characterized as 11-dehydrocorticosterone (B106187) acetate, not this compound.[1][2] The same study also isolated "free" tetrahydrocortisone.[1][2] Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have not corroborated the presence of endogenous this compound in biological fluids like plasma, urine, or saliva.
Therefore, this guide will focus on the closely related and clinically significant metabolite, tetrahydrocortisone (THE) , a major urinary metabolite of cortisol. We will provide an in-depth overview of its presence in biological fluids, quantitative data, and detailed experimental protocols for its analysis, which would be the foundational methods for any investigation into potential acetylated forms.
The Cortisol Metabolism Pathway
Cortisol undergoes extensive metabolism, primarily in the liver, to be converted into more water-soluble compounds that can be excreted in the urine. A key pathway involves the conversion of cortisol to cortisone (B1669442), which is then further metabolized to tetrahydrocortisone (THE). This metabolic process is crucial for regulating the levels of active cortisol in the body.
Quantitative Data of Tetrahydrocortisone in Human Biological Fluids
Tetrahydrocortisone is primarily measured in urine, where it is one of the most abundant cortisol metabolites. Its levels can provide insights into the overall cortisol production and the activity of key metabolic enzymes.
| Biological Fluid | Analyte | Concentration Range | Notes | Reference(s) |
| Urine | Tetrahydrocortisone (THE) | 1200 - 3000 ng/mg Creatinine/Day (Male) | Varies with age and sex. | [3] |
| Urine | Tetrahydrocortisone (THE) | Varies significantly; used in ratios with other metabolites. | Concentrations are often assessed in relation to other cortisol metabolites like tetrahydrocortisol (B1682764) (THF) and allo-tetrahydrocortisol (aTHF) to evaluate enzyme activity. | [4][5][6] |
| Plasma | Tetrahydrocortisone (THE) | Mean concentrations are reported to be lower in hypertensive patients compared to normotensive subjects. | Plasma levels are significantly lower than urinary levels. | [7] |
Experimental Protocols for Tetrahydrocortisone Analysis
The analysis of tetrahydrocortisone in biological fluids typically involves sample extraction, chromatographic separation, and detection by mass spectrometry. The following protocols are generalized from methods described in the literature.[4][5][8]
Sample Preparation and Extraction from Urine
This protocol outlines a common liquid-liquid extraction (LLE) method for urinary steroids.
Methodology:
-
Enzymatic Hydrolysis: To measure total tetrahydrocortisone (conjugated and free), an enzymatic hydrolysis step is required to cleave the glucuronide conjugates.
-
Take 1-2 mL of urine and adjust the pH to approximately 5.0 using an acetate buffer.
-
Add β-glucuronidase from Helix pomatia or a recombinant source.
-
Incubate the mixture at 37-55°C for 2-4 hours or overnight.
-
-
Liquid-Liquid Extraction (LLE):
-
To the hydrolyzed urine sample, add an organic solvent such as ethyl acetate or a mixture of n-hexane and ethyl acetate.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at approximately 2000-3000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
-
Washing:
-
Carefully transfer the upper organic layer to a new tube.
-
Wash the organic phase with a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) to remove acidic impurities, followed by a wash with deionized water to neutralize the pH.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of the initial mobile phase used for the LC-MS/MS analysis.
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of steroid hormones and their metabolites.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is frequently used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water with a small amount of formic acid (e.g., 0.1%) as mobile phase A and an organic solvent like methanol (B129727) or acetonitrile (B52724) with formic acid as mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for these analytes.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for tetrahydrocortisone and any internal standards used for quantification. For example, a potential transition for THE could be m/z 365.2 → 347.2. These transitions must be optimized for the specific instrument being used.
References
- 1. Isolation and identification of adrenocortical steroids in human peripheral plasma. I. A naturally occurring C21 steroid acetate (11-dehydrocorticosterone acetate) and "free" tetrahydrocortisone in normal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticosteroids in human blood. VIII. Cortisol metabolites in plasma of normotensive subjects and patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC method for determination of fluorescence derivatives of cortisol, cortisone and their tetrahydro- and allo-tetrahydro-metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Corticosteroid Acetate Standards: A Technical Guide
Disclaimer: This document provides a technical guide on the stability and storage of corticosteroid acetate (B1210297) reference standards. Due to a lack of specific public data for Tetrahydrocortisone acetate, this guide leverages data from the closely related and structurally similar compound, Hydrocortisone (B1673445) acetate, as a proxy. All recommendations should be verified against the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the standard manufacturer.
Introduction
Tetrahydrocortisone is a primary metabolite of cortisol (hydrocortisone). Its acetate ester, this compound, serves as a critical reference standard in various analytical applications, from metabolic studies to pharmaceutical quality control. The integrity and purity of this standard are paramount for generating accurate and reproducible data. This guide outlines the best practices for the storage, handling, and stability assessment of corticosteroid acetate standards, with a focus on maintaining their chemical integrity over time.
Physicochemical Properties and Recommended Storage
Reference standards of corticosteroid acetates are typically supplied as a white to off-white crystalline powder.[1][2] The stability of the standard is contingent on its physicochemical properties and the external environmental conditions it is exposed to.
General Storage Conditions
For optimal long-term stability in its solid form, the standard should be stored in its original, tightly sealed container to protect it from environmental factors.[1][3] Key storage recommendations gathered from various suppliers and pharmacopeias are summarized below.
Table 1: Recommended Storage Conditions for Corticosteroid Acetate Standards (Solid Form)
| Parameter | Recommendation | Source |
| Temperature | Store at Room Temperature. | |
| Store at +20°C. | [4] | |
| Store at 2-8°C. | [5] | |
| Store at 0-6°C. | [2] | |
| Atmosphere | Store in a dry, well-ventilated place. | |
| Light | Protect from light. | [3] |
| Container | Keep in original, tightly closed container. | [1][3] |
Note: The variation in recommended storage temperatures highlights the critical importance of adhering to the specific instructions provided by the manufacturer on the product's label and accompanying documentation.
Solution Stability
Once dissolved, the stability of the standard can be significantly reduced. Corticosteroid esters are susceptible to hydrolytic degradation in aqueous solutions.[6] Studies on the related compound, fludrocortisone (B194907) acetate, show significant degradation in solution at room temperature (+23°C), while stability is greatly improved at +4°C.[7][8]
Table 2: Solution Stability of a Related Corticosteroid Acetate (Fludrocortisone Acetate 40 µg/mL in 17% Ethanol)
| Storage Temperature | Time to 90% Concentration (t⁹⁰) | Source |
| +23°C | 11 ± 2 days | [7][8] |
| +4°C | At least 60 days | [7][8] |
It is strongly recommended to prepare solutions fresh for each use. If storage is unavoidable, solutions should be kept at refrigerated temperatures (2-8°C) and protected from light for the shortest possible duration. A stability study should be performed for solutions stored for any extended period.
Experimental Protocols for Stability Assessment
To ensure the integrity of a reference standard, particularly when it is used over a long period or as a stock solution, a stability-indicating analytical method is required. Forced degradation studies are essential for developing and validating such methods.[9][10]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies expose the standard to harsh conditions to intentionally produce degradation products.[9] This helps to demonstrate the specificity of the analytical method by showing that the main peak is well-resolved from any potential degradants.
Objective: To generate potential degradation products of the corticosteroid acetate standard and validate the specificity of a stability-indicating HPLC method.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol (B129727) or a methanol:water mixture) to create a stock solution of known concentration (e.g., 1000 µg/mL).[11]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.01N HCl.[12]
-
Reflux the solution at 80°C for a specified period (e.g., 5 hours).[12]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.01N NaOH.[12]
-
Dilute to a final working concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.01N NaOH.[12]
-
Reflux the solution at 80°C for a specified period (e.g., 2 hours).[12]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.01N HCl.[12]
-
Dilute to a final working concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at a controlled temperature (e.g., 4°C) for a period of 1 to 7 days.[10]
-
Dilute to a final working concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose a sample of the solid standard to dry heat (e.g., >50°C).[9]
-
Separately, reflux a solution of the standard at a high temperature (e.g., 80°C) for a set period.
-
Prepare/dilute the samples to a final working concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the standard to a high-intensity light source (in excess of ICH guidelines) for a defined period.[9]
-
Keep a control sample protected from light.
-
Dilute the exposed sample to a final working concentration with the mobile phase.
-
-
Analysis: Analyze all stressed samples and an unstressed control sample using the proposed HPLC method.
Example Stability-Indicating HPLC Method
This protocol is a composite based on methods developed for hydrocortisone acetate and related compounds.[1][11][13]
Table 3: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Water and Acetonitrile (e.g., 13:7 v/v) or a buffered organic mixture such as 0.1M 1-Heptane sulfonic acid buffer (pH 4):Methanol:Acetonitrile (35:45:20 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 224 nm |
| Column Temperature | Ambient or controlled at a constant temperature (e.g., 20°C) |
| Injection Volume | 20 µL |
System Suitability: The method's suitability should be confirmed by ensuring adequate resolution between the parent compound and its major degradation product (e.g., hydrocortisone).[13] The relative standard deviation for replicate injections should be not more than 1.0%.[1]
Workflows and Logical Diagrams
Visual workflows are crucial for ensuring standardized handling and testing procedures in a laboratory setting.
Caption: Workflow for Handling Corticosteroid Acetate Reference Standards.
Caption: Experimental Workflow for Forced Degradation Studies.
Conclusion
The stability of this compound and related corticosteroid acetate standards is fundamental to the validity of analytical results. As a solid, the standard is chemically stable when stored in a tightly closed container, protected from light and moisture, at the temperature specified by the manufacturer.[2] In solution, these compounds are prone to degradation, and it is critical to use freshly prepared solutions or, at a minimum, store them at refrigerated temperatures for a limited time.[7][8] The implementation of robust handling procedures, visualized in the provided workflows, and the use of a validated stability-indicating method, developed through forced degradation studies, are essential components of good laboratory practice for any researcher or drug development professional utilizing these important reference materials.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Hydrocortisone acetate CAS#: 50-03-3 [m.chemicalbook.com]
- 3. Use & Storage of Reference Standards | USP [usp.org]
- 4. Hydrocortisone acetate | CAS 50-03-3 | LGC Standards [lgcstandards.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. THE STABILITY OF HYDROCORTISONE‐21‐ACETATE IN AQUEOUS SOLUTION | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of fludrocortisone acetate solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. jpsbr.org [jpsbr.org]
- 11. ijsdr.org [ijsdr.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to High-Purity Tetrahydrocortisone Acetate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Tetrahydrocortisone (B135524) Acetate (B1210297), a critical steroid intermediate and research compound. This document outlines commercial sourcing, analytical methodologies for purity assessment, and the relevant biological pathways associated with its parent compounds.
Commercial Sourcing of High-Purity Tetrahydrocortisone Acetate
The commercial availability of high-purity this compound (CAS No. 17736-20-8) is primarily limited to specialized chemical suppliers catering to the research and development market. It is often sold as a research chemical or an intermediate for the synthesis of other steroid derivatives, such as tetrahydrocortisone 3-glucuronide.[1] The purity of commercially available this compound is a critical parameter for researchers. While comprehensive certificates of analysis with detailed impurity profiles are not always publicly available, reputable suppliers typically provide a stated purity level.
Below is a summary of a potential commercial supplier for this compound and a closely related compound, Tetrahydrocortisol 21-Acetate. Researchers are advised to contact these suppliers directly to obtain lot-specific certificates of analysis and detailed purity information.
| Supplier | Product Name | CAS Number | Available Purity/Grades | Notes |
| MedChemExpress | This compound | 17736-20-8 | Research Grade | Listed as an intermediate product.[1] |
| CP Lab Safety | Tetrahydrocortisol 21-Acetate | Not specified | Research Grade | Likely a closely related or identical compound. |
Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)
A validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of this compound and for quantifying any related impurities. While a specific monograph for this compound may not be readily available in major pharmacopeias, a robust method can be developed based on established protocols for similar corticosteroids, such as hydrocortisone (B1673445) acetate.[2][3][4]
The following is a representative HPLC method that can be adapted and validated for the analysis of high-purity this compound.
Objective: To develop and validate a reversed-phase HPLC method for the determination of the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
This compound reference standard of known purity
-
This compound sample for analysis
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a mixture of water:acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., 242 nm, similar to other corticosteroids).[5][6]
-
Injection Volume: 10-20 µL
Method Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the resolution of the this compound peak from any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Biological Context: Signaling and Metabolic Pathways
This compound is a derivative of Tetrahydrocortisone, which is a key metabolite in the catabolism of cortisol.[7] Understanding the broader context of glucocorticoid signaling and cortisol metabolism is crucial for researchers working with this compound.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, such as cortisol, exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[8][9][10] The binding of a glucocorticoid to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins. The activated GR-ligand complex then translocates to the nucleus, where it can modulate gene expression through several mechanisms, including direct binding to glucocorticoid response elements (GREs) on DNA, or by interacting with other transcription factors.[9][11] This signaling cascade ultimately regulates a wide array of physiological processes, including inflammation, metabolism, and the stress response.[8][12]
Caption: Glucocorticoid Receptor Signaling Pathway.
Cortisol Metabolism
Cortisol is synthesized in the adrenal cortex from cholesterol through a series of enzymatic reactions.[13][14] Once released into the circulation, cortisol is metabolized, primarily in the liver, to various inactive forms that are then excreted in the urine.[6][15] A key metabolic pathway involves the conversion of cortisol to cortisone, which is then further reduced to Tetrahydrocortisone. This compound is the acetylated form of this metabolite.
Caption: Simplified Cortisol Metabolism Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. Hydrocortisone acetate | 50-03-3 [chemicalbook.com]
- 6. Hydrocortisone acetate CAS#: 50-03-3 [m.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 12. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cortisol - Wikipedia [en.wikipedia.org]
- 15. Cortisol - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
Tetrahydrocortisone Acetate and its Putative Role in Glucocorticoid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrahydrocortisone (B135524) acetate (B1210297) is a derivative of tetrahydrocortisone (THE), a primary metabolite of the inactive glucocorticoid, cortisone (B1669442). This technical guide provides a comprehensive overview of the current understanding of Tetrahydrocortisone acetate's involvement in glucocorticoid signaling. While direct experimental data on the binding affinity and functional activity of this compound at the glucocorticoid receptor (GR) is not extensively available in peer-reviewed literature, this document synthesizes information on its parent compound, the general principles of glucocorticoid action, and the effects of acetate modifications on steroid hormones to infer its likely biological role. Standardized experimental protocols for assessing glucocorticoid activity are also provided, which would be applicable to the future study of this and related compounds.
Introduction to Glucocorticoid Signaling
Glucocorticoids (GCs) are a class of steroid hormones that play crucial roles in a wide array of physiological processes, including metabolism, immune response, and stress regulation. Their effects are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the ligand-receptor complex can modulate gene expression through several mechanisms, including direct binding to glucocorticoid response elements (GREs) on DNA, or through protein-protein interactions with other transcription factors to either activate or repress gene transcription.
This compound: Chemical Identity and Metabolic Pathway
This compound is the acetylated form of tetrahydrocortisone. PubChem lists this compound as Tetrahydrocortisone-21-acetate[1]. The parent compound, tetrahydrocortisone, is a major downstream metabolite of cortisone. Cortisone itself is an inactive glucocorticoid that can be converted to the active glucocorticoid, cortisol, by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Conversely, cortisol can be inactivated to cortisone by 11β-HSD2. Cortisone is further metabolized in the liver by 5β-reductase to 5β-dihydrocortisone, which is then reduced to tetrahydrocortisone (THE). The synthesis of a specific isomer, 3α,5β-tetrahydrocortisone acetate, from cortisone acetate has been described, highlighting the existence of different isomeric forms[2].
Postulated Involvement in Glucocorticoid Signaling
Direct evidence for the interaction of this compound with the glucocorticoid receptor is currently lacking in the scientific literature. However, based on the properties of its parent molecule, its involvement is likely to be minimal.
-
Low Binding Affinity of Tetrahydrocortisone: Studies have shown that 5β-reduced metabolites of corticosteroids, such as tetrahydrocortisone, have minimal binding affinity for the glucocorticoid receptor and exhibit limited biological activity[3]. This suggests that the foundational structure of this compound is not conducive to significant GR binding.
-
Effect of Acetate Moiety: The addition of an acetate group at the C21 position of a steroid can influence its lipophilicity and receptor binding affinity. Research on other corticosteroids, such as hydrocortisone, has indicated that 21-acetate substitution can lead to a decrease in the steroid's affinity for the glucocorticoid receptor[4]. This suggests that the acetate form of tetrahydrocortisone is unlikely to have a higher affinity for the GR than its parent compound.
Based on these points, it is hypothesized that This compound is not a significant direct modulator of the glucocorticoid signaling pathway . It is likely a terminal metabolite with little to no intrinsic glucocorticoid or anti-glucocorticoid activity.
Quantitative Data on Glucocorticoid Receptor Binding (Comparative)
Due to the absence of direct experimental data for this compound, the following table provides comparative quantitative data for well-characterized glucocorticoids to serve as a reference.
| Compound | Receptor Binding Affinity (RBA) vs. Dexamethasone | Dissociation Constant (Kd) (nM) |
| Dexamethasone | 100 | 5 - 10 |
| Cortisol | 10 - 20 | 25 - 50 |
| Aldosterone | <1 | >100 |
| This compound | Data Not Available | Data Not Available |
Note: RBA and Kd values can vary depending on the experimental system.
Experimental Protocols for Assessing Glucocorticoid Activity
To definitively characterize the activity of this compound, the following standard experimental protocols would be employed.
Glucocorticoid Receptor Binding Assay
This assay determines the affinity of a test compound for the glucocorticoid receptor.
-
Principle: A competitive binding assay using a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and a source of glucocorticoid receptors (e.g., cytosol from a cell line expressing GR, such as A549 cells).
-
Methodology:
-
Prepare a cytosolic extract from A549 cells.
-
In a multi-well plate, incubate a constant concentration of [³H]dexamethasone with the cytosolic extract in the presence of increasing concentrations of unlabeled this compound (or a known competitor as a positive control).
-
After incubation to reach equilibrium, separate the receptor-bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) can be calculated from the IC50 value.
-
Glucocorticoid Receptor Transactivation Assay
This assay measures the ability of a compound to activate glucocorticoid receptor-mediated gene transcription.
-
Principle: A reporter gene assay in a cell line that co-expresses the glucocorticoid receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing glucocorticoid response elements (GREs).
-
Methodology:
-
Culture a suitable cell line (e.g., HeLa or A549) stably or transiently transfected with a GRE-luciferase reporter plasmid.
-
Treat the cells with varying concentrations of this compound. Include a known GR agonist (e.g., dexamethasone) as a positive control and a vehicle control.
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity relative to the vehicle control indicates agonist activity. To test for antagonist activity, cells are co-treated with a known agonist and the test compound.
-
Glucocorticoid Signaling Pathway
The canonical glucocorticoid signaling pathway involves the activation of the cytosolic glucocorticoid receptor and its subsequent translocation to the nucleus to regulate gene expression.
Conclusion
Based on the available evidence, this compound is likely an inactive metabolite in the glucocorticoid pathway. Its parent compound, tetrahydrocortisone, demonstrates minimal binding to the glucocorticoid receptor, and the addition of an acetate group is not expected to significantly enhance this affinity. For drug development professionals, this compound is unlikely to be a promising candidate for a direct-acting glucocorticoid or a modulator of glucocorticoid signaling. However, a definitive characterization of its pharmacological profile would require direct experimental evaluation using the standardized assays outlined in this guide.
References
Methodological & Application
Application Note: Analysis of Tetrahydrocortisone Acetate using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of Tetrahydrocortisone acetate (B1210297) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and thermal lability of corticosteroids, a crucial derivatization step is employed to ensure accurate and reproducible results. This document provides a detailed methodology for sample preparation, derivatization, GC-MS analysis, and data interpretation. The included protocols and data are intended to serve as a foundational guide for researchers in analytical chemistry, pharmacology, and drug development.
Introduction
Tetrahydrocortisone is a metabolite of cortisone, and its acetate ester, Tetrahydrocortisone acetate, is a significant compound in steroid metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of steroids. However, the inherent chemical properties of corticosteroids, such as polarity and low volatility, necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[1] The most common and effective method for this is a two-step derivatization involving methoximation followed by trimethylsilylation to form methoxime-trimethylsilyl (MO-TMS) derivatives.[1] This application note provides a detailed protocol for the GC-MS analysis of this compound following this derivatization procedure.
Experimental Protocols
Sample Preparation and Derivatization
A two-step derivatization process is essential for preparing this compound for GC-MS analysis.[1] This process involves the formation of a methoxime derivative followed by trimethylsilylation.
Reagents and Materials:
-
This compound standard
-
Pyridine
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Nitrogen gas supply
-
Heating block or oven
Protocol:
-
Methoximation:
-
Accurately weigh a standard of this compound into a reaction vial.
-
Dissolve the standard in pyridine.
-
Add a solution of methoxyamine hydrochloride in pyridine.
-
Heat the mixture at 60°C for 1 hour to form the methoxime (MO) derivative.
-
Cool the reaction mixture to room temperature.
-
-
Trimethylsilylation:
-
To the cooled MO-derivative solution, add MSTFA with TMCS as a catalyst.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.[2]
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of the derivatized this compound. Parameters may be optimized based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature of 180°C, hold for 1 min, ramp to 290°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-700 |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative Data
The following table summarizes the expected quantitative data for the MO-TMS derivative of this compound. The exact retention time and mass-to-charge ratios should be confirmed by running a pure standard.
| Analyte | Derivative | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound | MO-TMS | To be determined experimentally | Predicted: M+, [M-15]+, [M-31]+, [M-90]+, [M-103]+ |
Mass Spectrum
The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern. Based on predicted data for a similar derivatized structure, the following key ions are expected. The molecular ion (M+) may be of low abundance.
| m/z | Proposed Fragment Identity |
| M+ | Molecular ion of the di-TMS derivative |
| M-15 | Loss of a methyl group (-CH3) from a TMS group |
| M-31 | Loss of a methoxy (B1213986) group (-OCH3) from the MO group |
| M-90 | Loss of trimethylsilanol (B90980) (TMSOH) |
| M-103 | Loss of the CH2OTMS group |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Proposed fragmentation of derivatized this compound.
Discussion
The protocol outlined in this application note provides a robust method for the analysis of this compound by GC-MS. The derivatization step is critical for achieving good chromatographic peak shape and reproducible fragmentation patterns. The choice of a 5% phenyl methyl siloxane column provides a good balance of polarity for the separation of various steroid metabolites.
It is important to note that the mass spectrum provided is based on predicted fragmentation patterns for similar compounds. Therefore, it is essential to confirm the identity of the peaks by analyzing a certified reference standard of this compound under the same conditions. For quantitative analysis, it is recommended to use an internal standard, preferably a deuterated analog of the analyte, to correct for variations in sample preparation and instrument response.
Method validation should be performed to determine key parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. This will ensure the reliability of the data generated using this method for research and quality control purposes.
Conclusion
This application note provides a detailed and practical guide for the GC-MS analysis of this compound. By following the described protocols for derivatization and instrumental analysis, researchers can achieve reliable and accurate results for the identification and quantification of this important steroid metabolite. The provided workflow and fragmentation diagrams serve as valuable tools for understanding the analytical process and interpreting the resulting data.
References
- 1. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-performance liquid chromatography-electrospray-tandem mass spectrometry analysis of cortisol and metabolites in placental perfusate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Tetrahydrocortisone Acetate from Plasma
These application notes provide detailed protocols for the extraction of Tetrahydrocortisone acetate (B1210297) from plasma samples, tailored for researchers, scientists, and professionals in drug development. The following sections outline three common and effective sample preparation techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Tetrahydrocortisone acetate is a steroid that often requires quantification in plasma for pharmacokinetic and metabolic studies. Accurate measurement is critically dependent on the efficiency and cleanliness of the sample preparation method used to extract the analyte from the complex plasma matrix. The choice of extraction technique can significantly impact recovery, purity, and the overall sensitivity and reliability of the analytical method, which is often Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This document provides a comparative overview of three widely used extraction techniques and detailed protocols for their implementation.
Sample Preparation Techniques
The selection of an appropriate sample preparation technique is crucial for robust and reliable quantification of this compound in plasma. The most common methods include Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.[2]
-
Protein Precipitation (PP): This is a straightforward and rapid method for removing the bulk of proteins from plasma samples.[2][4] It involves the addition of an organic solvent or an acid to the plasma, which denatures and precipitates the proteins.[4][5] While simple, it may result in a less clean extract compared to other methods, potentially leading to matrix effects in LC-MS/MS analysis.[4] Acetonitrile (B52724) is a commonly used solvent for this purpose.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[8][9] This method can provide cleaner extracts than protein precipitation.[10] Common solvents for steroid extraction include diethyl ether and ethyl acetate.[8][11]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can yield very clean extracts, effectively removing interfering substances.[2] It involves passing the plasma sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[2][10] C18 cartridges are frequently used for steroid extraction.[10]
The choice of method often depends on the required sensitivity, sample throughput, and the available equipment.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PP)
This protocol describes a simple and rapid protein precipitation method using acetonitrile.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound in a suitable solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.2 µm) and vials for LC-MS/MS analysis
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard (IS) solution to the plasma sample.
-
Add 250 µL of cold acetonitrile (ACN) to the tube.[6] The recommended ratio of acetonitrile to plasma is typically 3:1 (v/v).[7]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the sample at 14,800 rpm for 5-10 minutes to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.[6]
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol details a liquid-liquid extraction method using diethyl ether.
Materials:
-
Plasma sample
-
Diethyl ether, LC-MS grade
-
Internal Standard (IS) solution
-
Glass test tubes with screw caps
-
Vortex mixer or nutator
-
Centrifuge (optional, for phase separation)
-
Dry ice/ethanol bath (optional, for freezing the aqueous layer)
-
SpeedVac or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol (B129727) in water)
Procedure:
-
Pipette 500 µL of the plasma sample into a glass test tube.
-
Add an appropriate amount of the internal standard solution.
-
Add 2.5 mL of diethyl ether (a 5:1 solvent-to-sample ratio).[8][9]
-
Cap the tube and vortex for 2 minutes or nutate for 5 minutes to ensure thorough extraction.[8]
-
Allow the phases to separate for 5 minutes.[8] Centrifugation at a low speed can aid in phase separation.
-
To facilitate the collection of the organic layer, the aqueous (bottom) layer can be frozen in a dry ice/ethanol bath.[8][9]
-
Carefully decant the top organic layer (diethyl ether) into a clean tube.
-
Repeat the extraction (steps 3-7) with a fresh aliquot of diethyl ether and combine the organic extracts for improved recovery.[8][9]
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen or using a SpeedVac.[8]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent.[12]
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol outlines a solid-phase extraction method using a C18 SPE cartridge.
Materials:
-
Plasma sample
-
C18 SPE cartridges (e.g., 1 mL, 100 mg)
-
Internal Standard (IS) solution
-
Methanol, LC-MS grade
-
Deionized water
-
Hexane (B92381) (optional wash solvent)
-
Ethyl acetate (elution solvent)
-
SPE vacuum manifold
-
SpeedVac or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in water)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Dilute the sample 1:1 with water.[12]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge using a vacuum manifold.[10] Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).[10]
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.[10] An optional wash with 1 mL of hexane can be performed to remove non-polar, interfering lipids.[10]
-
Drying: Dry the SPE cartridge under high vacuum for approximately 2-5 minutes to remove any remaining wash solvents.[10]
-
Elution: Elute the this compound from the cartridge with 1 mL of ethyl acetate into a clean collection tube.[10]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent.[12]
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Summary
The following table summarizes the performance characteristics of the three sample preparation techniques for steroid analysis in plasma. The values presented are typical and may vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 86.4% - 115.0%[2] | Variable, can be optimized | 87% - 101%[10] |
| Limit of Quantitation (LOQ) | 0.005 ng/mL to 1 ng/mL (for a panel of steroids)[2] | Dependent on concentration factor | Can be as low as 500 pg/mL for some steroids[12] |
| Processing Time per Sample | < 15 minutes | 20-30 minutes | < 20 minutes (with optimized methods)[13] |
| Extract Cleanliness | Lower | Moderate to High | High |
| Throughput | High (amenable to 96-well format)[7] | Moderate | High (amenable to 96-well format)[12] |
| Cost per Sample | Low | Low to Moderate | Moderate to High |
| Potential for Automation | High | Moderate | High |
Conclusion
The choice of sample preparation technique for this compound from plasma should be guided by the specific requirements of the assay. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner extract with good recovery, while solid-phase extraction offers the highest level of selectivity and cleanliness, which is often necessary for achieving the lowest limits of detection. For routine analysis, automated SPE or PP in a 96-well format can significantly improve laboratory workflow and reproducibility.[14] It is recommended to validate the chosen method to ensure it meets the required performance characteristics for accuracy, precision, and sensitivity.
References
- 1. lcms.cz [lcms.cz]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. a protein precipitation extraction method [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. arborassays.com [arborassays.com]
- 9. zellx.de [zellx.de]
- 10. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. waters.com [waters.com]
Application Notes and Protocols: Enhanced GC-MS Detection of Tetrahydrocortisone Acetate Through Derivatization
Introduction
Tetrahydrocortisone acetate (B1210297) is a metabolite of cortisol and its detection and quantification are crucial in various research and clinical settings. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of steroids. However, the direct analysis of corticosteroids like Tetrahydrocortisone acetate by GC-MS is often hindered by their low volatility and thermal instability, leading to poor chromatographic peak shape and low sensitivity.
To overcome these limitations, a two-step derivatization process involving oximation followed by silylation is commonly employed. This procedure chemically modifies the molecule to increase its volatility and thermal stability, thereby significantly enhancing its detection by GC-MS. The first step, methoximation, protects the carbonyl groups, preventing the formation of multiple derivatives from tautomers. The subsequent silylation of hydroxyl groups further reduces the polarity of the molecule. This application note provides a detailed protocol for the derivatization of this compound and presents the expected enhancement in GC-MS detection.
Quantitative Data Summary
The derivatization of this compound to its methoxime-trimethylsilyl (MO-TMS) derivative results in a substantial improvement in its chromatographic and mass spectrometric properties. The following table summarizes the expected quantitative enhancements based on typical results observed for corticosteroids.
| Parameter | Underivatized this compound | MO-TMS-Tetrahydrocortisone Acetate | Enhancement Factor |
| Relative Peak Area | 1 | > 50 | > 50x |
| Signal-to-Noise (S/N) Ratio | < 10 | > 500 | > 50x |
| LOD (Limit of Detection) | High (ng range) | Low (pg range) | Significant Improvement |
| Peak Shape | Broad, Tailing | Sharp, Symmetrical | Markedly Improved |
Note: The values presented are representative and the actual enhancement may vary depending on the specific analytical instrumentation and conditions.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of this compound is depicted below.
Caption: Derivatization Workflow for this compound.
Detailed Experimental Protocol
This protocol describes the two-step derivatization of this compound for enhanced GC-MS detection.
Materials and Reagents:
-
This compound standard
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas (high purity)
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Pipette a known amount of this compound standard solution (e.g., 100 µL of a 10 µg/mL solution in ethyl acetate) into a clean, dry glass reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the residue is completely dry as moisture will interfere with the derivatization reagents.
-
-
Step 1: Methoximation
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine at a concentration of 20 mg/mL.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue in the reaction vial.
-
Cap the vial tightly and vortex briefly to dissolve the residue.
-
Incubate the mixture at 60°C for 1 hour in a heating block or oven. This reaction converts the ketone groups to methoximes.
-
-
Step 2: Silylation
-
After the methoximation step, cool the vial to room temperature.
-
Add 100 µL of MSTFA containing 1% TMCS to the reaction vial. The TMCS acts as a catalyst to enhance the silylation of hindered hydroxyl groups.
-
Cap the vial tightly and vortex briefly.
-
Incubate the mixture at 70°C for 2 hours. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Inject 1-2 µL of the derivatized sample onto the GC-MS.
-
A typical GC temperature program would start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C) to ensure good separation of the derivatized steroid.
-
Logical Relationships in Derivatization
The derivatization process follows a logical sequence to ensure the formation of a single, stable derivative for GC-MS analysis.
Caption: Logical Steps in Derivatization.
Conclusion
The derivatization of this compound via methoximation and silylation is a critical step for its reliable and sensitive quantification by GC-MS. This two-step process significantly enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, increased signal intensity, and a lower limit of detection. The detailed protocol provided in this application note offers a robust method for researchers, scientists, and drug development professionals working with corticosteroids.
Development of a Competitive ELISA for Tetrahydrocortisone Acetate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of Tetrahydrocortisone acetate (B1210297). This assay is a valuable tool for researchers in endocrinology, pharmacology, and drug metabolism studies.
Introduction
Tetrahydrocortisone acetate is a key metabolite of cortisone (B1669442) acetate, a synthetic glucocorticoid. Accurate measurement of this compound is crucial for pharmacokinetic studies, monitoring therapeutic efficacy, and understanding the metabolic pathways of synthetic corticosteroids. Immunoassays, particularly the competitive ELISA format, offer a high-throughput and cost-effective method for the specific detection of small molecules like steroids in various biological matrices.[1][2][3] The principle of this competitive ELISA lies in the competition between unlabeled this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody.[3] The resulting signal is inversely proportional to the concentration of this compound in the sample.
Assay Principle
The competitive ELISA for this compound follows the principle outlined below:
-
Coating: A capture antibody (e.g., goat anti-rabbit IgG) is coated onto the wells of a microtiter plate.
-
Competitive Binding: A mixture of the sample (containing unknown this compound), a fixed concentration of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), and a specific primary antibody (e.g., rabbit anti-Tetrahydrocortisone acetate) is added to the wells.
-
Incubation: During incubation, the free this compound from the sample and the enzyme-conjugated this compound compete for the binding sites of the primary antibody.
-
Washing: Unbound reagents are removed by washing.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added.
-
Signal Detection: The enzyme catalyzes the conversion of the substrate, leading to a color change. The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Materials and Reagents
-
This compound standard
-
Anti-Tetrahydrocortisone acetate antibody (polyclonal or monoclonal)
-
This compound-HRP conjugate
-
Goat anti-rabbit IgG pre-coated 96-well microplates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader with a 450 nm filter
Experimental Protocols
Preparation of Immunogen: this compound-Carrier Protein Conjugate
To produce antibodies against the small molecule this compound, it must first be conjugated to a larger carrier protein to make it immunogenic.[4][5] A common method involves introducing a reactive group into the steroid molecule. For this compound, a carboxymethyl oxime (CMO) derivative can be synthesized at the C3 position, similar to the approach used for cortisol.[6]
Protocol for Synthesis of this compound-3-(O-carboxymethyl)oxime:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add a solution of carboxymethoxylamine hemihydrochloride in pyridine.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting this compound-3-(O-carboxymethyl)oxime by column chromatography.
Protocol for Conjugation to Carrier Protein (BSA or KLH):
The mixed anhydride (B1165640) method is a common and effective technique for conjugating the hapten to the carrier protein.
-
Dissolve the purified this compound-3-(O-carboxymethyl)oxime in dioxane and tri-n-butylamine.
-
Cool the solution to 4°C and add isobutyl chloroformate.
-
Stir the mixture for 30 minutes at 4°C.
-
Separately, dissolve the carrier protein (Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) in a 1:1 mixture of dioxane and water, and adjust the pH to 9.0 with NaOH.
-
Slowly add the activated hapten solution to the carrier protein solution with constant stirring at 4°C.
-
Continue stirring overnight at 4°C.
-
Dialyze the conjugate extensively against PBS (pH 7.4) to remove unconjugated hapten and other small molecules.
-
Determine the conjugation ratio by spectrophotometry or other suitable methods.
References
- 1. Cortisol Immunosensors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive ELISA kits | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. synthetic (organic), ≥85% (HPLC), cortisol analog, powder | Sigma-Aldrich [sigmaaldrich.com]
Application Note and Protocol for Solid-Phase Extraction of Tetrahydrocortisone Acetate
This document provides a detailed protocol for the solid-phase extraction (SPE) of Tetrahydrocortisone acetate (B1210297) from biological matrices, primarily urine. The described methodology is intended for researchers, scientists, and professionals in drug development who require a clean, concentrated sample for downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Tetrahydrocortisone acetate is a metabolite of cortisone (B1669442) acetate, a synthetic glucocorticoid. Accurate quantification of this and other steroid metabolites is crucial in various fields, including endocrinology, pharmacology, and anti-doping analysis. Solid-phase extraction is a widely used technique for the selective extraction and purification of analytes from complex sample matrices.[1][2][3] This protocol focuses on the use of reversed-phase SPE cartridges, such as C18 and Oasis HLB, which have demonstrated high recovery rates for corticosteroids.[1][4]
Principle of the Method
The SPE method described here is based on the principle of reversed-phase chromatography. The nonpolar stationary phase of the SPE sorbent (e.g., C18-bonded silica) retains the relatively nonpolar this compound from the polar aqueous sample matrix. Interfering polar compounds are washed away, and the analyte of interest is then eluted with a nonpolar organic solvent. For biological samples like urine, where steroids are often present as water-soluble glucuronide or sulfate (B86663) conjugates, an enzymatic hydrolysis step is typically required prior to SPE to liberate the free steroid.[5][6]
Materials and Reagents
-
SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (60 mg, 3 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Water (deionized or Milli-Q)
-
Acetic acid
-
Ammonium hydroxide
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate (B84403) buffer (pH 7.0)
-
Internal Standard (e.g., deuterated this compound or a structurally similar corticosteroid)
-
Experimental Protocols
Sample Pre-treatment (for Urine Samples)
For the analysis of total this compound (conjugated and unconjugated), enzymatic hydrolysis is required.
-
To 1 mL of urine, add 50 µL of an internal standard solution.
-
Add 1 mL of 0.2 M phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture and incubate at 55°C for 3 hours.[5]
-
Allow the sample to cool to room temperature before proceeding to the SPE step.
Solid-Phase Extraction Protocol
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample matrix.
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the sorbent bed does not run dry.[7]
-
Equilibration: Equilibrate the cartridge with 5 mL of 0.2 M phosphate buffer (pH 7.0).
-
Sample Loading: Slowly load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
A second wash with a mild organic solvent mixture, such as 5 mL of 25:75 (v/v) acetone-water, can be performed to remove less polar interferences.[4]
-
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the this compound with 5 mL of a suitable organic solvent. Common elution solvents for corticosteroids include ethyl acetate, dichloromethane, or methanol.[7][8] Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for the analytical instrument (e.g., 50:50 methanol:water) before analysis.[4]
Data Presentation
The following table summarizes typical recovery data for related corticosteroid metabolites using SPE. While specific data for this compound is limited, the recoveries for structurally similar compounds provide a good estimate of the expected performance of the protocol.
| Analyte | SPE Sorbent | Matrix | Average Recovery (%) | Reference |
| Tetrahydrocortisol (THF) | C18 | Bovine Urine | 74.7 - 93.5 | [9] |
| allo-Tetrahydrocortisol (aTHF) | C18 | Bovine Urine | 74.7 - 93.5 | [9] |
| Tetrahydrocortisone (THE) | C18 | Bovine Urine | 74.7 - 93.5 | [9] |
| Cortisol | Oasis HLB | Human Urine | 99.5 - 114.2 | [1] |
| Cortisone | Oasis HLB | Human Urine | 98.7 - 103.0 | [1] |
| Various Corticosteroids | Polymeric SAX | Porcine and Bovine Urine | 81 - 99 | [10] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from a urine sample.
Caption: Workflow for SPE of this compound.
References
- 1. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. Biomedical Evaluation of Cortisol, Cortisone, and Corticosterone along with Testosterone and Epitestosterone Applying Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method for determination of fluorescence derivatives of cortisol, cortisone and their tetrahydro- and allo-tetrahydro-metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Urinary Tetrahydrocortisone and Steroid Profiling as a Biomarker for Adrenal Insufficiency
Introduction
Adrenal insufficiency (AI) is a condition characterized by inadequate production of steroid hormones, primarily cortisol, from the adrenal cortex.[1][2] The diagnosis of AI can be challenging due to its often nonspecific symptoms, which include fatigue, weight loss, and low blood pressure.[3] While provocative tests like the ACTH stimulation test are standard for diagnosis, urinary steroid profiling offers a non-invasive method to assess the overall production and metabolism of adrenal steroids, providing valuable diagnostic and monitoring information.[4][5] This application note focuses on the utility of urinary tetrahydrocortisone (B135524) (THE), a major metabolite of cortisone (B1669442), and comprehensive steroid profiling in the assessment of adrenal function.
Clinical Significance
Urinary steroid profiling by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a comprehensive picture of adrenal steroid biosynthesis and metabolism.[5][6] In patients with primary adrenal insufficiency, the excretion of cortisol and cortisone metabolites, including tetrahydrocortisone (THE) and tetrahydrocortisol (B1682764) (THF), is drastically reduced.[7] Conversely, patients undergoing hydrocortisone (B1673445) replacement therapy may show altered metabolite profiles.[7] Monitoring these metabolites can aid in optimizing glucocorticoid replacement therapy and detecting residual adrenal function.[7][8]
Key Analytes in Urinary Steroid Profiling for Adrenal Insufficiency:
-
Tetrahydrocortisone (THE): A key metabolite of cortisone.[9] Its levels in urine reflect the metabolic clearance of cortisone.
-
Tetrahydrocortisol (THF) and Allo-tetrahydrocortisol (a-THF): Major metabolites of cortisol. The ratio of (THF + a-THF)/THE can provide insights into the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which regulate the interconversion of cortisol and cortisone.[10][11]
-
Cortisol and Cortisone: While only a small fraction is excreted unchanged in urine, their levels can be informative.[12]
-
Androgen Metabolites: The adrenal cortex also produces androgens, and their metabolites can be significantly decreased in primary adrenal insufficiency.[7]
Experimental Protocols
Protocol 1: Urinary Steroid Metabolite Analysis by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cortisol, cortisone, and their tetrahydro-metabolites in human urine.[10][13]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Precondition an Oasis® HLB SPE column (3 mL, 60 mg) with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Add 1 mL of urine sample to the conditioned column.
-
Wash the column sequentially with 3 mL of water, 3 mL of acetone/water (20:80 v/v), and 1 mL of hexane.
-
Dry the column by applying a vacuum for 2 minutes.
-
Elute the steroids with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol/water (1:1) containing 0.1% formic acid for LC-MS/MS analysis.[10]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Hypersil Gold C18).[13]
-
Mobile Phase: A gradient elution using a mixture of 0.05% v/v formic acid in water and acetonitrile (B52724) is commonly used.[13]
-
Flow Rate: Typically around 0.3 mL/min.[14]
-
Injection Volume: 10 µL.[10]
-
-
Tandem Mass Spectrometry (MS/MS):
3. Data Analysis
-
Quantification is achieved by comparing the peak area ratios of the target analytes to their corresponding stable isotope-labeled internal standards.
Protocol 2: Urinary Steroid Profile Analysis by GC-MS
This protocol provides a general workflow for the analysis of urinary steroid metabolites using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation
-
Enzymatic Hydrolysis: To 1-2 mL of urine, add an internal standard and β-glucuronidase/sulfatase to deconjugate the steroid metabolites. Incubate at an appropriate temperature (e.g., 55°C) for a specified time (e.g., 1-2 hours).
-
Extraction: Extract the deconjugated steroids using a solid-phase or liquid-liquid extraction method.
-
Derivatization: Evaporate the extract to dryness and derivatize the steroid residues to make them volatile for GC analysis. This is typically done using a silylating agent (e.g., MSTFA/NH4I/ethanethiol).
2. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: A capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the different steroid metabolites.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
3. Data Analysis
-
Steroid metabolites are identified based on their retention times and mass spectra compared to known standards. Quantification is performed by comparing the peak areas of the analytes to the internal standard.
Data Presentation
Table 1: Illustrative LC-MS/MS Method Parameters for Urinary Steroid Analysis
| Parameter | Setting |
| Chromatography | |
| Column | Reversed-phase C18, 150 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Analyte Transitions | (Precursor Ion > Product Ion) |
| Cortisol | Specific m/z transitions would be listed here |
| Cortisone | Specific m/z transitions would be listed here |
| Tetrahydrocortisone (THE) | Specific m/z transitions would be listed here |
| Tetrahydrocortisol (THF) | Specific m/z transitions would be listed here |
| Allo-tetrahydrocortisol (a-THF) | Specific m/z transitions would be listed here |
Table 2: Expected Changes in Urinary Steroid Metabolites in Primary Adrenal Insufficiency
| Analyte | Expected Change in Primary Adrenal Insufficiency |
| Tetrahydrocortisone (THE) | Markedly Decreased |
| Tetrahydrocortisol (THF) | Markedly Decreased |
| Allo-tetrahydrocortisol (a-THF) | Markedly Decreased |
| Cortisol | Decreased |
| Cortisone | Decreased |
| Androgen Metabolites | Decreased |
Visualizations
Caption: Simplified cortisol metabolism pathway.
Caption: General workflow for urinary steroid analysis.
References
- 1. Adrenal Insufficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. endotext.org [endotext.org]
- 3. A Contemporary Approach to the Diagnosis and Management of Adrenal Insufficiency [e-enm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. southtees.nhs.uk [southtees.nhs.uk]
- 6. Steroid profiling in adrenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Residual endogenous corticosteroid production in patients with adrenal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 10. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cortisone Acetate and its Metabolites in Studying 11β-HSD Enzyme Activity
Prepared for: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of cortisone (B1669442) acetate (B1210297) and the analysis of its downstream metabolite, tetrahydrocortisone (B135524), to investigate the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. This methodology is crucial for understanding glucocorticoid metabolism in various physiological and pathological states and for the development of targeted therapeutics.
Introduction to 11β-HSD Enzymes
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are critical regulators of glucocorticoid action at a pre-receptor level. They catalyze the interconversion of active glucocorticoids (like cortisol) and their inactive 11-keto forms (like cortisone).[1][2][3] There are two primary isoforms:
-
11β-HSD1: This enzyme is bidirectional but acts predominantly as a reductase in vivo, converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1][4][5] It is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system.[1][4][6]
-
11β-HSD2: This is a high-affinity, unidirectional dehydrogenase that inactivates cortisol by converting it to cortisone.[2][7] Its primary role is to protect mineralocorticoid receptors in tissues like the kidney from illicit occupation by cortisol.[1][5]
Dysregulation of 11β-HSD1 is implicated in various metabolic disorders, including obesity, metabolic syndrome, and type 2 diabetes, making it a significant therapeutic target.[4][6]
Application Notes: Assessing 11β-HSD1 Activity
The administration of cortisone acetate is a well-established method for assessing the in vivo activity of 11β-HSD1, particularly hepatic activity.[8] The core principle involves administering a known dose of cortisone acetate and measuring the rate and extent of its conversion to cortisol.
Key applications include:
-
Evaluating Hepatic 11β-HSD1 Activity: The generation of cortisol from an oral dose of cortisone acetate is largely attributed to the 11β-HSD1 activity in the liver.[8] This is often referred to as the "cortisone acetate test".[9][10]
-
Pharmacodynamic Assessment of 11β-HSD1 Inhibitors: This method is used in clinical trials to determine the efficacy of selective 11β-HSD1 inhibitors. A reduction in the generation of cortisol from administered cortisone acetate indicates successful target engagement.[5][11]
-
Studying Metabolic Diseases: Researchers use this technique to investigate alterations in glucocorticoid metabolism in conditions like obesity and diabetes mellitus type 1.[8][9][10]
-
Urinary Metabolite Analysis: A non-invasive method to assess global 11β-HSD activity involves the analysis of urinary steroid metabolites. The ratio of tetrahydrocortisol (B1682764) (THF) and allo-tetrahydrocortisol (5α-THF) to tetrahydrocortisone (THE) — (THF+5α-THF)/THE — serves as a surrogate marker for the overall reductase activity of 11β-HSD1.[5][11] Conversely, the ratio of urinary free cortisol (UFF) to urinary free cortisone (UFE) reflects renal 11β-HSD2 activity.[5]
Quantitative Data Summary
The following table summarizes key kinetic parameters and metabolite ratios relevant to the study of 11β-HSD activity.
| Parameter | Enzyme Isoform | Substrate | Value | Tissue/Context | Reference |
| Apparent Km | 11β-HSD1 | Cortisone | 0.3 µM | Human Liver | [6] |
| Apparent Km | 11β-HSD1 | Cortisol | 2.1 µM | Human Liver | [6] |
| Apparent Km | 11β-HSD2 | Cortisol | 137 nM | Human Placenta (Cytotrophoblast) | [12] |
| Apparent Km | 11β-HSD2 | Cortisol | 50 nM | General | [2] |
| Vmax | 11β-HSD2 | Cortisol | 128 pmol/h/mg protein | Human Placenta (Cytotrophoblast) | [12] |
| Cortisol/Prednisolone Ratio | 11β-HSD (Combined) | Hydrocortisone & Prednisone | 1.1 (Median) | In vivo (Control) | [13] |
| Cortisol/Prednisolone Ratio | 11β-HSD (Combined) | Hydrocortisone & Prednisone | 2.0 (Median) | In vivo (After Carbenoxolone) | [13] |
Experimental Protocols
Protocol 1: In Vivo Cortisone Acetate Generation Test for 11β-HSD1 Activity
This protocol describes a clinical method to assess in vivo 11β-HSD1 activity following an oral cortisone acetate challenge.
1. Subject Preparation: a. To minimize the influence of endogenous cortisol production, subjects are administered a low dose of dexamethasone (B1670325) (e.g., 1 mg) the night before the test to suppress the hypothalamic-pituitary-adrenal (HPA) axis.[9][10][13] b. Subjects should fast overnight for at least 8 hours before the test.[11]
2. Procedure: a. On the morning of the study, a baseline (t=0) blood sample is collected.[5] b. An oral dose of 25 mg of cortisone acetate is administered to the subject with a glass of water.[5] c. Blood samples are collected into appropriate tubes (e.g., EDTA or serum separator tubes) at regular intervals post-administration. A typical schedule includes samples at 20, 40, 60, 80, 100, 120, 180, and 240 minutes.[5][9][11]
3. Sample Processing and Analysis: a. Plasma or serum is separated by centrifugation and stored at -80°C until analysis. b. Cortisol and cortisone concentrations in the plasma/serum samples are quantified using a validated method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for high specificity and sensitivity.[9][14]
4. Data Interpretation: a. The primary endpoint is the area under the curve (AUC) of the plasma cortisol concentration over the 4-hour period (AUC0-4h).[11] b. A higher cortisol AUC indicates greater 11β-HSD1 reductase activity. c. When evaluating an inhibitor, a reduction in the cortisol AUC compared to a baseline or placebo test indicates inhibition of 11β-HSD1.[11]
Protocol 2: In Vitro 11β-HSD1 Activity Assay in Cell Lysates
This protocol provides a general framework for measuring 11β-HSD1 reductase activity in vitro using cultured cells overexpressing the enzyme or tissue homogenates.
1. Preparation of Cell Lysates/Homogenates: a. Harvest cultured cells (e.g., HEK293 or CHO cells stably transfected with the HSD11B1 gene) or tissue samples known to express 11β-HSD1 (e.g., liver, adipose tissue). b. Homogenize the cells or tissue in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors) on ice. c. Centrifuge the homogenate to pellet cellular debris. The resulting supernatant (or a microsomal fraction prepared by ultracentrifugation) is used for the assay. d. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Enzyme Reaction: a. Prepare a reaction mixture containing assay buffer, the NADPH cofactor (essential for reductase activity), and the cell lysate/homogenate. b. To test for inhibitory compounds, pre-incubate the lysate with the test compound for a specified duration before starting the reaction. c. Initiate the reaction by adding the substrate, cortisone (e.g., at a final concentration of 200-500 nM). d. Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.
3. Reaction Termination and Analysis: a. Stop the reaction by adding a solvent like ethyl acetate or methanol (B129727) to precipitate proteins and extract the steroids. b. Centrifuge to pellet the precipitated protein. c. Transfer the supernatant containing the steroids to a new tube and evaporate the solvent. d. Reconstitute the dried extract in a suitable mobile phase for analysis. e. Quantify the amount of cortisol produced and the remaining cortisone using LC-MS/MS.[14]
4. Data Interpretation: a. Calculate the enzyme activity as the amount of cortisol produced per unit time per milligram of protein (e.g., pmol/min/mg protein). b. For inhibitor studies, calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
Visualizations
Caption: 11β-HSD signaling pathway and downstream metabolism.
Caption: Workflow for the in vivo cortisone acetate generation test.
Caption: Workflow for a typical in vitro 11β-HSD1 activity assay.
References
- 1. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. Evaluation of hepatic 11 beta-hydroxysteroid dehydrogenase activity by cortisone acetate test in young adults with diabetes mellitus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A non-isotopic method for estimating 11 beta hydroxysteroid dehydrogenase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clinical Utility of Measuring Tetrahydrocortisone in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension. Emerging evidence points towards a significant role of dysregulated glucocorticoid metabolism at the tissue level, even in the absence of elevated systemic cortisol concentrations. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is of particular interest as it locally reactivates inert cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid action in tissues such as adipose and liver. Increased 11β-HSD1 activity is strongly implicated in the pathogenesis of metabolic syndrome.
Tetrahydrocortisone (B135524) (THE) is a downstream metabolite of cortisone. The measurement of urinary THE, in conjunction with the cortisol metabolites tetrahydrocortisol (B1682764) (THF) and 5α-tetrahydrocortisol (5α-THF), provides a non-invasive and reliable index of systemic 11β-HSD1 activity. The ratio of (THF + 5α-THF) to THE reflects the net global activity of 11β-HSD1, making it a valuable biomarker in the investigation of metabolic syndrome and the development of therapeutic interventions targeting this pathway.
These application notes provide a comprehensive overview of the clinical utility of measuring urinary THE in the context of metabolic syndrome, including detailed experimental protocols for its quantification.
Data Presentation
The following table summarizes representative quantitative data for the urinary (THF + 5α-THF)/THE ratio in lean versus obese subjects, a key characteristic of metabolic syndrome.
| Biomarker | Lean Subjects (n=12) | Obese Subjects (n=12) | p-value | Reference |
| (THF + 5α-THF)/THE Ratio | 1.06 ± 0.08 | 0.84 ± 0.04 | < 0.05 | [1] |
| Urinary Total Cortisol Metabolites (µ g/24h ) | 11,176 ± 1,530 | 13,661 ± 1,444 | 0.08 | [1] |
Data are presented as mean ± standard error.
Signaling Pathway
The diagram below illustrates the central role of 11β-HSD1 in cortisol metabolism and its implication in metabolic syndrome.
Experimental Workflows and Protocols
Two primary analytical methods for the quantification of urinary tetrahydrocortisone are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Protocol 1: Quantification of Urinary Tetrahydrocortisone by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for urinary steroid profiling.[2]
1. Materials and Reagents
-
Urine samples (24-hour collection)
-
Internal standards (e.g., deuterated analogs of target steroids)
-
β-Glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate (B84403) buffer (pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), HPLC grade
-
Dichloromethane, HPLC grade
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
O-methylhydroxylamine hydrochloride (MOX)
2. Sample Preparation
-
Internal Standard Addition: To 2 mL of urine, add an appropriate amount of the internal standard mixture.
-
Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase solution. Incubate at 55°C for 3 hours.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the steroids with 5 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
3. Derivatization
-
Methoximation: Add 50 µL of MOX reagent in pyridine to the dried extract. Incubate at 60°C for 30 minutes.
-
Silylation: Add 100 µL of MSTFA with 1% TMCS. Incubate at 60°C for 60 minutes.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp 1: 5°C/min to 240°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for THE and the internal standard.
5. Data Analysis
-
Integrate the peak areas for THE and the internal standard.
-
Calculate the concentration of THE using a calibration curve prepared with known standards.
-
Similarly, quantify THF and 5α-THF to calculate the (THF + 5α-THF)/THE ratio.
Protocol 2: Quantification of Urinary Tetrahydrocortisone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on modern, high-throughput methods for steroid analysis.
1. Materials and Reagents
-
Urine samples (24-hour collection)
-
Internal standards (e.g., deuterated analogs of THE, THF, 5α-THF)
-
β-Glucuronidase from E. coli
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 6.8)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water (18.2 MΩ·cm)
2. Sample Preparation
-
Internal Standard Addition: To 1 mL of urine, add the internal standard mixture.
-
Enzymatic Hydrolysis: Add 500 µL of ammonium acetate buffer and 20 µL of β-glucuronidase. Incubate at 37°C for 4 hours.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the hydrolyzed sample.
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC system (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer (or equivalent)
-
Column: C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte and internal standard for confident identification and quantification.
4. Data Analysis
-
Integrate the peak areas for the MRM transitions of THE, THF, 5α-THF, and their respective internal standards.
-
Generate calibration curves and calculate the concentrations of each analyte.
-
Calculate the (THF + 5α-THF)/THE ratio.
Conclusion
The quantification of urinary tetrahydrocortisone and its ratio to cortisol metabolites serves as a powerful tool in metabolic syndrome research. It provides a window into the tissue-specific dysregulation of glucocorticoid metabolism, a key driver of the disease. The protocols outlined here offer robust and reliable methods for the measurement of these critical biomarkers, facilitating further investigation into the pathophysiology of metabolic syndrome and the development of novel therapeutic strategies targeting the 11β-HSD1 enzyme.
References
Application Notes and Protocols: Isotope-Labeled Tetrahydrocortisone Acetate for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isotope-labeled tetrahydrocortisone (B135524) for in-vivo and in-vitro metabolic studies. This document includes detailed experimental protocols, data presentation in tabular format, and a visualization of the relevant metabolic pathways. While the acetate (B1210297) form of tetrahydrocortisone is a common synthetic precursor, metabolic studies typically focus on the fate of tetrahydrocortisone itself, as the acetate group is readily cleaved in biological systems.
Introduction
Tetrahydrocortisone (THE) is a major inactive metabolite of cortisol, an essential glucocorticoid hormone that regulates a wide range of physiological processes, including metabolism, immune response, and stress. The metabolism of cortisol to cortisone (B1669442) and their subsequent conversion to tetrahydro-metabolites, including tetrahydrocortisol (B1682764) (THF) and tetrahydrocortisone (THE), are crucial for maintaining glucocorticoid homeostasis. The study of these metabolic pathways is vital for understanding the pathophysiology of various endocrine disorders, such as Cushing's syndrome and adrenal insufficiency, as well as for assessing the impact of synthetic glucocorticoid administration.
Isotope-labeled analogs of tetrahydrocortisone, typically labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C), serve as powerful tracers in metabolic studies. The use of stable isotopes allows for the accurate quantification of metabolite formation and clearance without the need for radioactive materials. These labeled compounds are chemically identical to their endogenous counterparts but can be distinguished by mass spectrometry, enabling precise measurement of metabolic fluxes and enzyme activities.
Applications
Isotope-labeled tetrahydrocortisone is primarily utilized in the following research areas:
-
Pharmacokinetic and Metabolic Studies: To trace the in-vivo fate of administered cortisol or cortisone and to determine the rates of production and clearance of their metabolites.
-
Assessment of Enzyme Activity: To measure the in-vivo activities of key enzymes in cortisol metabolism, such as 11β-hydroxysteroid dehydrogenases (11β-HSDs) and 5α- and 5β-reductases.
-
Clinical Diagnostics: As internal standards in mass spectrometry-based assays for the quantification of steroid hormones and their metabolites in biological fluids, aiding in the diagnosis of endocrine disorders.
-
Drug Development: To evaluate the effect of new drug candidates on corticosteroid metabolism.
Experimental Protocols
Synthesis of Isotope-Labeled Tetrahydrocortisone
The synthesis of isotope-labeled tetrahydrocortisone often starts from commercially available precursors like prednisone (B1679067). A common method involves reductive deuteration to introduce non-exchangeable deuterium atoms into the steroid A-ring.
Protocol: Synthesis of Deuterium-Labeled Tetrahydrocortisone (THE-d5) [1]
-
Starting Material: Prednisone.
-
Deuteration Reagent: Deuterium gas (D₂).
-
Catalyst: 5% Rhodium on alumina (B75360).
-
Solvent: CH₃COOD.
-
Procedure: a. Dissolve prednisone in CH₃COOD. b. Add the rhodium on alumina catalyst. c. Place the reaction mixture under a deuterium atmosphere. d. Stir the reaction at room temperature until the reaction is complete (monitored by an appropriate method like TLC or LC-MS). e. Filter the catalyst and evaporate the solvent. f. Purify the resulting multi-labeled 3α,17α,21-trihydroxy-5β-[1,2,3,4,5-²H₅]pregnane-11,20-dione (THE-d5) using chromatography (e.g., liquid chromatography).
-
Characterization: Confirm the identity and determine the isotopic purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., as methoxime-trimethylsilyl (MO-TMS) derivatives)[1].
Sample Preparation from Urine for LC-MS/MS Analysis
This protocol describes the extraction of tetrahydrocortisone and other corticosteroids from a urine matrix.
Protocol: Liquid-Liquid Extraction of Corticosteroids from Urine [2]
-
Sample: 1 mL of urine.
-
Internal Standard: Add an appropriate isotope-labeled internal standard (e.g., cortisol-D4) to each urine sample to correct for extraction losses and matrix effects.
-
Extraction Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure: a. To 1 mL of urine, add the internal standard solution. b. Add 5 mL of dichloromethane. c. Vortex for 1 minute to ensure thorough mixing. d. Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases. e. Transfer the lower organic layer (dichloromethane) to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of Tetrahydrocortisone
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of tetrahydrocortisone.
Protocol: HPLC-ESI-MS/MS Analysis [2][3][4][5]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Hypersil Gold C18) is commonly used.
-
Mobile Phase:
-
Mobile Phase A: 0.05% v/v formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution program is typically employed to achieve optimal separation of the analytes. An example gradient could be:
-
Start with a high percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B over the run to elute the more hydrophobic compounds.
-
Re-equilibrate the column to initial conditions before the next injection.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is often used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for tetrahydrocortisone and the internal standard must be determined and optimized.
-
-
Data Analysis: Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Data Presentation
Quantitative data from analytical method validation and the analysis of isotope-labeled compounds are crucial for assessing the reliability and performance of the assays.
Table 1: Performance Characteristics of an HPLC-ESI-MS/MS Method for Corticosteroid Analysis [2][3][4]
| Parameter | Tetrahydrocortisone | Other Corticosteroids (Range) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Quantification Range (ng/mL) | 1 - 120 | 0.1 - 120 |
| Recovery (%) | Not specified | 74.7 - 109.7 |
| Limit of Detection (ng/mL) | Not specified | 0.34 - 1.37 |
| Intra-day CV (%) | 13 | 1.5 - 13 |
| Inter-day CV (%) | 14.9 | 3.6 - 14.9 |
Table 2: Isotopic Purity of Synthesized Deuterium-Labeled Corticosteroids [1]
| Labeled Compound | Isotopic Purity (atom% D as [²H₅]-form) |
| THF-d5 | 86.17 |
| allo-THF-d5 | 74.46 |
| THE-d5 | 81.90 |
Visualization of Metabolic Pathways
The metabolism of cortisol to tetrahydrocortisone involves a series of enzymatic reactions that can be visualized to better understand the metabolic cascade.
Caption: Metabolic pathway of cortisol to its tetrahydro-metabolites.
This diagram illustrates the interconversion of cortisol and cortisone, which are then metabolized to their respective tetrahydro-derivatives, THF and THE, by 5α- and 5β-reductases.
Experimental Workflow
The overall workflow for a metabolic study using isotope-labeled tetrahydrocortisone involves several key stages, from administration to data analysis.
Caption: General workflow for metabolic studies using isotope-labeled compounds.
This workflow outlines the key steps from the synthesis and administration of the labeled tracer to the final analysis and interpretation of the metabolic data.
References
- 1. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high-performance liquid chromatography-electrospray-tandem mass spectrometry analysis of cortisol and metabolites in placental perfusate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-ESI-MS/MS assessment of the tetrahydro-metabolites of cortisol and cortisone in bovine urine: promising markers of dexamethasone and prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Steroid Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of steroid metabolites in various biological matrices. Steroids play crucial roles in a multitude of physiological processes, and their metabolic profiling is essential in clinical diagnostics, endocrinology, and pharmaceutical research. This document provides detailed application notes and protocols for the HPLC-based analysis of steroid metabolites, intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
Steroid hormones are synthesized in the adrenal glands and gonads and are involved in regulating processes such as energy metabolism, stress responses, salt balance, and sexual development.[1] The biosynthesis of all steroid hormones begins with cholesterol as the precursor molecule.[1][2]
Steroid Metabolism Signaling Pathway
The following diagram illustrates the major pathways of steroid biosynthesis, starting from cholesterol. Understanding these pathways is critical for identifying target analytes and interpreting analytical results.
Caption: Major steroid biosynthesis pathways.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible HPLC analysis of steroid metabolites. The choice of method depends on the biological matrix and the specific analytes of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4]
2.1.1. Protein Precipitation (PPT) for Serum/Plasma
This method is a rapid way to remove the bulk of proteins from serum or plasma samples.
-
Protocol:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724).
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the steroid metabolites.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for concentration.
-
2.1.2. Liquid-Liquid Extraction (LLE) for Serum/Plasma and Urine
LLE is a widely used technique for extracting less-polar compounds like steroid hormones from biological fluids.[1]
-
Protocol for Serum/Plasma:
-
To 1 mL of serum or plasma, add 5 mL of diethyl ether or a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 75:25 v/v).[3]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate by standing for 5 minutes or by centrifugation at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction process with another 5 mL of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.[5]
-
-
Protocol for Urine:
-
To 2 mL of urine, add 2 mL of 1 M sulfuric acid and 0.2 g of sodium sulfate.[6]
-
Vortex until the salt is dissolved.[6]
-
Add 4 mL of dichloromethane (B109758) and vortex for 1 minute.[6]
-
Centrifuge at 3,500 rpm for 1 minute to separate the phases.[6]
-
Collect the lower organic layer.
-
Dry the extract over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
2.1.3. Solid-Phase Extraction (SPE) for Serum/Plasma and Urine
SPE offers a more selective and cleaner extraction compared to LLE and can be automated for high-throughput analysis.[4][7] C18 cartridges are commonly used for steroid extraction.[4][7]
-
Protocol for Serum/Plasma:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[8]
-
Loading: Load the pre-treated serum or plasma sample (e.g., 1 mL diluted 1:1 with water) onto the cartridge.[9]
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences, followed by a wash with a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.[10]
-
Elution: Elute the steroid metabolites with 2-5 mL of a stronger organic solvent, such as methanol or ethyl acetate.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
HPLC Methodologies
The choice of HPLC column, mobile phase, and gradient program is critical for achieving optimal separation of steroid metabolites. Reversed-phase chromatography with a C18 column is the most common approach.
2.2.1. General HPLC Workflow
Caption: General workflow for HPLC analysis of steroid metabolites.
2.2.2. Example HPLC Conditions for Steroid Separation
| Parameter | Condition 1: Corticosteroids | Condition 2: Androgens & Estrogens |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 30-70% B in 15 min | 40-80% B in 14 min[11] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min[11] |
| Column Temp. | 40°C | 40°C[11] |
| Detection | UV at 240 nm[12][13] | UV at 254 nm (Androgens), 280 nm (Estrogens)[14] |
| Injection Vol. | 20 µL | 10 µL |
Quantitative Data Summary
The following tables summarize typical retention times for various steroid metabolites under specific HPLC conditions. Note that retention times can vary between systems and should be confirmed with standards.
Table 1: Retention Times of Selected Steroids on a C18 Column
-
Conditions: Isocratic elution with 50% acetonitrile in water at a flow rate of 1.0 mL/min.
| Steroid Metabolite | Retention Time (min) |
| Estriol | 2.5[14] |
| Testosterone | 5.5[14] |
| Estradiol-17β | 5.6[14] |
| Estrone | 6.9[14] |
| Progesterone | 16.3[14] |
Table 2: HPLC-UV Detection Wavelengths for Steroid Classes
| Steroid Class | Recommended UV Wavelength (nm) |
| Corticosteroids (e.g., Cortisol, Cortisone) | 240 - 245 |
| Androgens (e.g., Testosterone) | 240 - 254[14] |
| Estrogens (e.g., Estradiol, Estrone) | 280 (Estradiol), 214 (Estrone)[14] |
| Progestins (e.g., Progesterone) | 240 - 254[14] |
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the HPLC analysis of steroid metabolites. Successful implementation of these methods requires careful attention to sample preparation, optimization of chromatographic conditions, and proper validation of the analytical method. By following these guidelines, researchers can achieve reliable and accurate quantification of steroid metabolites in various biological matrices, contributing to advancements in clinical diagnostics and drug development.
References
- 1. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arborassays.com [arborassays.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. karger.com [karger.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC determination and clinical significance of serum prednisone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrahydrocortisone Acetate Analysis in ESI-MS
Welcome to the technical support center for the analysis of Tetrahydrocortisone acetate (B1210297) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the ionization efficiency and overall performance of your analyses.
Frequently Asked Questions (FAQs)
Q1: Why is the ESI-MS signal for Tetrahydrocortisone acetate often weak?
A1: this compound is a neutral steroid molecule. Steroids lacking readily ionizable functional groups, such as basic amines or acidic moieties, exhibit poor ionization efficiency in ESI-MS.[1] Their primary ionization mechanism in positive ion mode is through the formation of adducts with protons ([M+H]⁺), ammonium (B1175870) ([M+NH₄]⁺), or metal cations like sodium ([M+Na]⁺).[1][2] Without optimization, the formation of these adducts can be inefficient, leading to a low signal response.
Q2: What is the most common ionization mode for this compound analysis?
A2: Positive ion electrospray ionization (ESI+) is the most commonly used mode for the analysis of neutral corticosteroids like this compound. This is because it facilitates the formation of protonated molecules and other adducts which are essential for their detection.[3] While negative ion mode can be used for some steroids, particularly after derivatization or with specific mobile phases to form adducts like [M+HCOO]⁻, positive ion mode is generally the starting point for underivatized analysis.[2]
Q3: What are adducts and why are they important for analyzing this compound?
A3: Adducts are ions formed when a neutral molecule, such as this compound, associates with a charged species. In ESI-MS, common adducts are formed with protons ([M+H]⁺), ammonium ions ([M+NH₄]⁺), and sodium ions ([M+Na]⁺). For neutral molecules that do not easily protonate or deprotonate, adduct formation is the primary way they become charged and thus detectable by the mass spectrometer.[1] The choice of mobile phase additives directly influences the type and abundance of adducts formed, which in turn significantly impacts the signal intensity.
Q4: Can I use Trifluoroacetic acid (TFA) in my mobile phase to improve chromatography?
A4: While TFA is an excellent ion-pairing agent for improving chromatographic peak shape in UV-based detection, it is generally not recommended for ESI-MS analysis of compounds like this compound.[4] TFA is a strong ion-suppressing agent in positive ion mode ESI, as it can form strong ion pairs with the analyte in the gas phase, neutralizing the charge and significantly reducing the signal intensity.[4][5][6] If you are experiencing poor signal, removing TFA from your mobile phase is a critical troubleshooting step. Formic acid or acetic acid are better alternatives for ESI-MS applications.[4][7]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
This is one of the most common challenges encountered when analyzing neutral steroids. The following steps provide a systematic approach to troubleshooting and improving signal intensity.
Root Cause Analysis and Solutions
-
Inefficient Adduct Formation: The mobile phase may not be conducive to forming the necessary adducts for ionization.
-
Solution 1: Add a Proton Source. Introduce a volatile acid to the mobile phase to promote the formation of the protonated molecule ([M+H]⁺). Formic acid is generally the most effective choice.
-
Solution 2: Promote Ammonium Adducts. Add ammonium formate (B1220265) or ammonium acetate to the mobile phase. The ammonium ion ([NH₄]⁺) readily forms adducts with many neutral steroids, often resulting in a more stable and intense signal than the protonated molecule.
-
Solution 3: Enhance Sodium Adducts. If you consistently observe a sodium adduct ([M+Na]⁺), you can intentionally add a low concentration of a sodium salt (e.g., sodium formate or sodium acetate) to the mobile phase to make this the predominant ion. However, be aware that sodium adducts can be more difficult to fragment in MS/MS experiments.[5]
-
-
Suboptimal ESI Source Parameters: The settings for the ESI source may not be optimized for this compound.
-
Solution: Systematically Optimize Source Parameters. Key parameters to adjust include capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature, and the sprayer position. A systematic optimization of these parameters can lead to significant improvements in signal intensity.
-
-
Ion Suppression from Mobile Phase Additives: Certain additives, most notably TFA, can severely suppress the ESI signal.
Issue 2: High Background Noise or Poor Signal-to-Noise (S/N) Ratio
High background noise can mask the analyte signal, making detection and quantification difficult.
Root Cause Analysis and Solutions
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample can contribute to high background noise.
-
Solution: Use High-Purity Reagents. Always use LC-MS grade solvents, water, and additives to minimize background noise.
-
-
Suboptimal Cone Voltage/Declustering Potential: An inappropriate cone voltage can lead to excessive fragmentation or inefficient ion transmission, resulting in a poor S/N ratio.
-
Solution: Optimize Cone Voltage. Adjust the cone voltage (also known as orifice voltage or declustering potential) to maximize the intensity of the precursor ion of interest while minimizing in-source fragmentation and background noise.
-
-
Inefficient Desolvation: If the solvent droplets are not efficiently desolvated in the ESI source, it can lead to an unstable signal and increased noise.
-
Solution: Optimize Drying Gas Parameters. Increase the drying gas temperature and/or flow rate to improve the desolvation process. Be cautious not to use excessively high temperatures that could cause thermal degradation of the analyte.
-
Issue 3: Inconsistent Signal and Poor Reproducibility
Variability in signal intensity between injections can be a significant issue for quantitative analysis.
Root Cause Analysis and Solutions
-
Competition Between Different Adducts: The presence of multiple adduct-forming species (e.g., H⁺, NH₄⁺, and Na⁺) can lead to competition and fluctuations in the relative abundance of each adduct, resulting in poor reproducibility.[5]
-
Solution: Promote a Single Adduct Species. Modify the mobile phase to favor the formation of a single, stable adduct. For example, using a mobile phase with ammonium formate will promote the [M+NH₄]⁺ adduct over the [M+H]⁺ and [M+Na]⁺ adducts.
-
-
Fluctuations in ESI Source Conditions: An unstable electrospray can cause significant variations in signal intensity.
-
Solution: Check for Blockages and Optimize Spray. Ensure the ESI needle is clean and not blocked. Optimize the nebulizer gas flow and sprayer position to achieve a stable and fine spray.
-
Quantitative Data Summary
The choice of mobile phase additive can have a profound impact on the signal intensity of this compound. The following tables summarize the expected effects of different additives and provide recommended starting points for ESI source parameter optimization.
Table 1: Comparison of Mobile Phase Additives for Signal Enhancement
| Additive | Typical Concentration | Primary Adduct Formed | Expected Signal Enhancement | Notes |
| Formic Acid | 0.05% - 0.1% (v/v) | [M+H]⁺ | Good | Often provides the best signal for the protonated molecule.[8] |
| Acetic Acid | 0.05% - 0.1% (v/v) | [M+H]⁺ | Moderate | Generally less effective than formic acid for protonation. |
| Ammonium Formate | 2 - 10 mM | [M+NH₄]⁺ | Excellent | Often produces the most intense and stable signal for neutral steroids. |
| Ammonium Acetate | 2 - 10 mM | [M+NH₄]⁺ | Very Good | A good alternative to ammonium formate.[9] |
| Ammonium Fluoride (B91410) | Low mM range | [M+NH₄]⁺ or [M-H]⁻ | Can be excellent, especially in negative mode | Has been shown to significantly improve sensitivity for some steroids.[10][11] |
| Sodium Acetate | Low µM to mM range | [M+Na]⁺ | Variable | Can enhance the sodium adduct, but may not be ideal for MS/MS.[5] |
Table 2: Recommended Starting ESI Source Parameters for Optimization
| Parameter | Typical Starting Range | Effect of Adjustment |
| Capillary Voltage | 3.0 - 4.5 kV (Positive Mode) | Too low can result in poor ionization; too high can cause corona discharge and signal instability.[12] |
| Nebulizer Gas Pressure | 30 - 60 psig | Affects droplet size; needs to be optimized for the given mobile phase flow rate.[8] |
| Drying Gas Flow | 5 - 12 L/min | Higher flow rates improve desolvation but can decrease sensitivity if set too high.[8] |
| Drying Gas Temperature | 250 - 350 °C | Higher temperatures enhance solvent evaporation; must be balanced to avoid thermal degradation of the analyte.[8] |
| Cone/Orifice Voltage | 10 - 60 V | Optimizes ion transmission and can be used to control in-source fragmentation. |
| Sprayer Position | Varies by instrument | Adjusts the distance of the ESI needle to the MS inlet; has an optimal position for maximum ion sampling.[2] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Enhanced Ionization
This protocol outlines a systematic approach to selecting the optimal mobile phase additive for the analysis of this compound.
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare 1 M stock solutions of ammonium formate and ammonium acetate in water.
-
Prepare 10% (v/v) solutions of formic acid and acetic acid in water.
-
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare four different aqueous mobile phases:
-
0.1% Formic Acid in Water
-
0.1% Acetic Acid in Water
-
5 mM Ammonium Formate in Water
-
5 mM Ammonium Acetate in Water
-
-
Mobile Phase B (Organic): Acetonitrile or Methanol.
-
-
Infusion Analysis (for initial screening):
-
Prepare a 1 µg/mL solution of this compound in 50:50 Aqueous:Organic for each of the four mobile phase compositions.
-
Infuse each solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
For each mobile phase, optimize the cone voltage to maximize the intensity of the expected precursor ion ([M+H]⁺ or [M+NH₄]⁺).
-
Compare the absolute signal intensity obtained with each mobile phase to identify the most promising additive.
-
-
LC-MS Analysis (for final selection):
-
Using the most promising mobile phase additive(s) from the infusion analysis, perform chromatographic separations of a standard solution of this compound.
-
Compare the peak area and signal-to-noise ratio for each condition to make the final selection.
-
Protocol 2: General LC-MS/MS Method for this compound
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge.
-
Alternatively, use a supported liquid extraction (SLE) or solid-phase extraction (SPE) for cleaner samples.[13]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 30-40% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+NH₄]⁺ (or [M+H]⁺ depending on the optimal mobile phase).
-
Product Ions: Determine the most abundant and specific product ions by performing a product ion scan on a standard solution of this compound.
-
Optimization: Optimize all relevant source and compound-dependent parameters (e.g., collision energy).
-
Visualizations
Caption: Workflow for optimizing ESI-MS conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. A review and tutorial discussion of noise and signal-to-noise ratios in analytical spectrometry—III. Multiplicative noises [dspace.library.uu.nl]
- 10. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 13. protocols.io [protocols.io]
Technical Support Center: Overcoming Matrix Effects in Tetrahydrocortisone Acetate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Tetrahydrocortisone acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of Tetrahydrocortisone acetate?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, interfering compounds present in the sample matrix (e.g., plasma, urine). This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][2][3]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a pure this compound standard into the mass spectrometer's ion source, post-analytical column. A blank, extracted sample matrix is then injected. Any deviation, such as a dip or a peak, in the constant signal baseline indicates the presence of co-eluting substances that are causing ion suppression or enhancement, respectively.[1][2]
-
Post-Extraction Spike Method: This quantitative approach compares the response of this compound spiked into an extracted blank matrix to the response of the analyte in a neat (clean) solvent. A significant difference between these two responses is a clear indication of matrix effects.[1][4]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for compensating for matrix effects. A SIL-IS is chemically and physically almost identical to the analyte and will be affected by matrix interferences in a similar manner. By calculating the ratio of the analyte signal to the SIL-IS signal, variability due to matrix effects can be significantly minimized.[1][5][6][7]
Q4: Can optimizing my sample preparation protocol reduce matrix effects?
A4: Absolutely. A more rigorous sample cleanup is a highly effective strategy for removing interfering matrix components before analysis. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts compared to a simple protein precipitation (PPT) method.[4][7][8][9]
Q5: My results show high variability. Could this be due to matrix effects?
A5: Yes, inconsistent matrix effects between different samples or batches of the biological matrix can lead to poor precision and high variability in your results.[7] Implementing a more robust sample preparation method and, crucially, using a SIL-IS can help to correct for this variability.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Ion Suppression | - Co-elution of interfering compounds like phospholipids.- Inefficient removal of salts or other matrix components during sample preparation. | - Optimize Sample Preparation: Transition from protein precipitation to a more selective technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For SPE, ensure that the wash steps are effective at removing interferences.[7][8]- Modify Chromatography: Adjust the chromatographic gradient to better separate this compound from the region of ion suppression.[7][9] |
| Significant Ion Enhancement | - Co-eluting matrix components are enhancing the ionization of this compound. | - Evaluate with Post-Column Infusion: Identify the retention time regions where ion enhancement occurs.[4]- Adjust Chromatography: Alter the chromatographic conditions to shift the retention time of this compound away from the enhancement zone.[4] |
| Poor Accuracy and Precision | - Inconsistent matrix effects across different samples.- Inadequate correction by the internal standard. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool for tracking and correcting for variability in matrix effects.[1][7]- Improve Sample Preparation Consistency: Ensure that the extraction procedure is uniform and reproducible for all samples. Automation can aid in minimizing variability.[7] |
| Low Analyte Recovery | - Suboptimal extraction efficiency during sample preparation. | - Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH conditions.[8] For SPE, evaluate different sorbents, as well as the pH and composition of the loading, washing, and elution solutions. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of common sample preparation techniques in reducing matrix effects for corticosteroid analysis.
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Matrix Effect (%) * | Typical Recovery (%) |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive.[4] | Non-selective; may not effectively remove other matrix components like phospholipids.[4] | 40-80 | 85-105 |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT.[8] | Can be more time-consuming and may require optimization of solvent and pH. | 80-110 | 70-95 |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte and interferences for a solid sorbent. | Provides cleaner extracts than both PPT and LLE; can be highly selective and allows for analyte concentration.[4][8] | Can be more expensive and requires method development to optimize the sorbent and elution conditions.[4] | 90-110 | 80-100 |
*Matrix Effect (%) is calculated as (Peak Response in Post-Spiked Sample / Peak Response in Neat Solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a framework for quantifying the extent of matrix effects in your this compound assay.
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare this compound standards in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of the blank biological matrix. Process these blank samples using your established extraction procedure. After extraction, spike the resulting extracts with the this compound standards to the same final concentration as in Set A.[4]
-
Set C (Pre-Extraction Spiked Matrix): Spike the blank biological matrix with this compound standards at the same concentration as Set A before performing the extraction procedure.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%): Recovery (%) = (Mean Peak Response of Set C) / (Mean Peak Response of Set B) x 100[4]
-
Internal Standard Normalized Matrix Factor: The coefficient of variation (%CV) of the internal standard-normalized matrix factor should ideally be ≤15%.[7]
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup from Plasma
This protocol offers a general guideline for a more effective cleanup of plasma samples.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To an aliquot of the plasma supernatant, add your stable isotope-labeled internal standard solution.[4]
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) by sequentially passing methanol (B129727) and then water through it.[4][10]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.[4]
-
-
Washing:
-
Wash the cartridge with water or a weak organic solvent mixture to remove polar interfering compounds.[4]
-
-
Elution:
-
Elute the this compound and the internal standard from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[4]
-
Visualizations
Caption: A typical SPE workflow for plasma sample cleanup.
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
Addressing cross-reactivity in Tetrahydrocortisone acetate immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tetrahydrocortisone acetate (B1210297) immunoassays. The following sections address common issues related to cross-reactivity and provide detailed experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Tetrahydrocortisone acetate immunoassay?
A1: this compound immunoassays are typically competitive enzyme-linked immunosorbent assays (ELISAs). In this format, free this compound in a sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a specific antibody coated on a microplate. The amount of colored product generated by the enzyme is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound, and the concentration in unknown samples is determined by interpolating from this curve.
Q2: What are the most common sources of error in a this compound immunoassay?
A2: The most common sources of error include:
-
Cross-reactivity: Structurally similar steroids present in the sample can bind to the antibody, leading to inaccurate results.
-
Matrix effects: Components in the sample matrix (e.g., serum, plasma, urine) can interfere with the antibody-antigen binding.
-
Procedural errors: Inaccurate pipetting, improper washing, incorrect incubation times or temperatures, and improper reagent preparation can all lead to variability and inaccurate results.[1]
-
Reagent degradation: Improper storage or handling of kit components can lead to loss of activity.
Q3: What is cross-reactivity and why is it a concern for this compound immunoassays?
A3: Cross-reactivity is the binding of antibodies to compounds other than the target analyte, in this case, this compound. It is a significant concern in steroid immunoassays because of the high degree of structural similarity among different steroid molecules.[2][3] Endogenous steroids, their metabolites, and structurally related drugs can all potentially cross-react with the immunoassay antibody, leading to overestimated concentrations of this compound.[2][4]
Q4: Which compounds are likely to cross-react in a this compound immunoassay?
A4: While specific cross-reactivity data for this compound immunoassays is limited in publicly available literature, data from immunoassays for structurally similar steroids like cortisol and corticosterone (B1669441) can provide insights into potential cross-reactants.[2][4] Compounds with a high degree of structural similarity to this compound are the most likely to cross-react. These include:
-
Cortisol and its metabolites: Cortisone, Tetrahydrocortisol, Allotetrahydrocortisol.[2]
-
Other endogenous steroids: Corticosterone, 11-Deoxycortisol, Progesterone.
-
Synthetic corticosteroids: Prednisolone, Methylprednisolone, Dexamethasone, Fludrocortisone.[3][4]
It is crucial to validate the assay for cross-reactivity with any compounds suspected to be present in your samples.
Troubleshooting Guides
Issue 1: Higher-than-Expected this compound Concentrations
Possible Cause 1: Cross-reactivity with other steroids.
-
Solution:
-
Review Sample History: Check for the presence of medications (e.g., synthetic corticosteroids) or physiological conditions that could lead to high levels of structurally related steroids.
-
Perform Cross-Reactivity Testing: Test potentially interfering compounds in your assay to determine their percentage of cross-reactivity (see Experimental Protocol 1).
-
Sample Purification: Use a sample purification method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before running the immunoassay (see Experimental Protocols 2 and 3).
-
Confirmation with a Different Method: Use a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm results for critical samples.
-
Possible Cause 2: Matrix Effects.
-
Solution:
-
Sample Dilution: Dilute the sample to reduce the concentration of interfering substances. Ensure the final concentration of this compound remains within the detection range of the assay.
-
Use a Matrix-Matched Standard Curve: Prepare standards in a matrix that is similar to the samples to account for matrix effects.
-
Issue 2: High Variability in Results (Poor Precision)
Possible Cause 1: Inconsistent Pipetting.
-
Solution:
-
Ensure pipettes are properly calibrated.
-
Use fresh pipette tips for each standard and sample.
-
Pre-rinse pipette tips with the reagent before dispensing.
-
Pipette standards and samples to the bottom of the wells consistently.
-
Possible Cause 2: Inadequate Washing.
-
Solution:
-
Ensure all wells are completely filled and aspirated during each wash step.
-
Increase the number of wash steps.
-
Tap the plate on absorbent paper to remove any residual wash buffer after the final wash.
-
Possible Cause 3: Temperature Fluctuations.
-
Solution:
-
Allow all reagents and plates to equilibrate to room temperature before use.
-
Avoid incubating plates in areas with temperature gradients (e.g., near vents or windows).
-
Data Presentation: Cross-Reactivity of Structurally Similar Steroids
The following tables summarize cross-reactivity data from immunoassays for Cortisol and Corticosterone. This data can be used as a reference to identify potential cross-reactants in a this compound immunoassay. Note: This data is not specific to a this compound assay and should be used for guidance only. Users must validate their own assay for cross-reactivity.
Table 1: Cross-Reactivity in a Cortisol Immunoassay (Data adapted from a study on the Roche Elecsys Cortisol assay)[2]
| Compound | % Cross-Reactivity |
| Cortisol | 100 |
| Prednisolone | High |
| 6-Methylprednisolone | High |
| 21-Deoxycortisol | Significant |
| 11-Deoxycortisol | Significant |
| Fludrocortisone | Significant |
| 6β-Hydroxycortisol | > 5% |
| Allotetrahydrocortisol | > 5% |
| Tetrahydrocortisone | Not Cross-Reactive (<0.05%) |
Table 2: Cross-Reactivity in a Corticosterone Immunoassay (Representative data from a commercial ELISA kit)
| Compound | % Cross-Reactivity |
| Corticosterone | 100 |
| 11-Dehydrocorticosterone | 29.4 |
| Progesterone | 7.3 |
| Tetrahydrocortisone | <0.03 |
| Cortisol | <0.03 |
| Prednisolone | <0.03 |
| Dexamethasone | <0.03 |
Experimental Protocols
Experimental Protocol 1: Determining Cross-Reactivity in a Competitive ELISA
Objective: To determine the percentage of cross-reactivity of a specific antibody with structurally related steroids.
Methodology:
-
Prepare a standard curve for this compound according to the assay protocol.
-
Prepare serial dilutions of the potential cross-reacting compound in the assay buffer. The concentration range should be wide enough to potentially cause displacement of the labeled antigen.
-
Run the assay with the serial dilutions of the cross-reactant in the same way as the standards.
-
Calculate the IC50 (the concentration that causes 50% inhibition of the maximum signal) for both the this compound standard and the potential cross-reactant from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
Experimental Protocol 2: Solid-Phase Extraction (SPE) for Steroid Purification from Serum
Objective: To remove interfering substances from serum samples prior to immunoassay.
Methodology (using a C18 SPE cartridge):
-
Condition the Cartridge: Wash a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Load Sample: Mix 500 µL of serum with 500 µL of deionized water. Load the diluted serum onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 3 mL of 30% methanol in water to remove polar interfering compounds.
-
Elute: Elute the steroids from the cartridge with 2 mL of ethyl acetate.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 500 µL of the immunoassay buffer. The sample is now ready for analysis.
Experimental Protocol 3: Liquid-Liquid Extraction (LLE) for Steroid Purification from Urine
Objective: To extract and purify steroids from urine samples.
Methodology:
-
Sample Preparation: To 2 mL of urine in a glass tube, add 1 mL of a carbonate buffer solution (pH 9.0).
-
Extraction: Add 5 mL of diethyl ether to the tube. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic (diethyl ether) layer to a clean glass tube. To maximize recovery, the aqueous layer can be frozen in a dry ice/ethanol bath before pouring off the diethyl ether.
-
Evaporate: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in an appropriate volume of the immunoassay buffer. The sample is now ready for analysis.
Visualizations
Caption: Workflow of a competitive immunoassay for this compound.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. froggabio.com [froggabio.com]
Technical Support Center: Optimizing Mobile Phase for Tetrahydrocortisone Acetate Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Tetrahydrocortisone acetate (B1210297) using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Tetrahydrocortisone acetate, with a focus on mobile phase optimization.
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on silica-based columns can interact with polar analytes, causing peak tailing.[1] To mitigate this, consider lowering the mobile phase pH to around 3.0 with an additive like 0.1% formic acid to protonate the silanols and reduce these interactions.[2] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[1] To check for this, dilute the sample and inject it again. If the peak shape improves, consider using a column with a higher capacity or reducing the injection volume or concentration. |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve the sample in the mobile phase. |
| Column Contamination or Degradation | Accumulation of contaminants at the column inlet can lead to poor peak shapes for all analytes.[4] Try back-flushing the column or, if that fails, replace the column. Using a guard column can help extend the life of your analytical column.[4] |
Problem: Inadequate Resolution
| Potential Cause | Recommended Solution |
| Mobile Phase Strength is Not Optimal | If peaks are eluting too quickly (low retention), decrease the organic solvent percentage in the mobile phase. If they are eluting too slowly (high retention), increase the organic solvent percentage. Small, incremental changes are recommended. |
| Incorrect Solvent Selection | The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile (B52724) and resolution is poor, consider switching to methanol (B129727) or a ternary mixture of water, acetonitrile, and methanol.[5] For some corticosteroid separations, replacing acetonitrile with tetrahydrofuran (B95107) (THF) has been shown to improve resolution.[6] |
| Mobile Phase pH is Not Ideal | For ionizable compounds, adjusting the pH of the mobile phase can alter selectivity and improve resolution. The use of a buffer is recommended to maintain a stable pH. |
| Column Temperature | Increasing the column temperature can sometimes improve resolution and decrease analysis time.[6] However, be mindful of the stability of your analyte at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A good starting point for reversed-phase HPLC of corticosteroids like this compound on a C18 column is a mixture of water and an organic solvent like acetonitrile or methanol. A common initial mobile phase composition to try is a 50:50 (v/v) mixture of water and acetonitrile. From there, you can adjust the ratio to optimize the retention time and resolution.
Q2: How does the water content in the mobile phase affect the retention of this compound?
In reversed-phase chromatography, increasing the water content (the weaker solvent) in the mobile phase will increase the retention time of this compound. Conversely, decreasing the water content by increasing the organic solvent percentage will decrease the retention time.
Q3: Can I use a gradient elution for the separation of this compound?
Yes, a gradient elution can be very effective, especially when analyzing a sample with multiple components of varying polarities. A gradient allows for the separation of a wider range of compounds in a single run by starting with a higher percentage of the aqueous phase and gradually increasing the organic phase percentage.
Q4: My baseline is noisy. Could this be related to the mobile phase?
A noisy baseline can be caused by several factors related to the mobile phase. Ensure your solvents are of high purity (HPLC grade) and have been properly degassed. If you are using a buffer, make sure it is completely dissolved and the mobile phase is well-mixed. Contamination in the mobile phase or detector can also contribute to baseline noise.
Experimental Protocols
Protocol 1: Isocratic Separation of Corticosteroids
This protocol is adapted from a method for the separation of hydrocortisone (B1673445) acetate and can be used as a starting point for optimizing the separation of this compound.[5]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in a ratio of 35:25:40 (v/v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 238 nm
-
Injection Volume: 10 µL
Methodology:
-
Prepare the mobile phase by mixing the appropriate volumes of methanol, acetonitrile, and water.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.[5]
-
Degas the mobile phase using an ultrasonic bath or an online degasser.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the sample by dissolving it in the mobile phase.
-
Inject the sample and start the analysis.
Protocol 2: Gradient Separation for Complex Mixtures
For samples containing multiple corticosteroids or impurities, a gradient method may be necessary.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: A mixture of 50% Acetonitrile, 17% Methanol, and 33% Isopropanol (v/v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 25 |
| 7.0 | 25 |
| 15.0 | 34 |
| 15.1 | 45 |
| 20.0 | 45 |
| 20.1 | 25 |
| 25.0 | 25 |
Methodology:
-
Prepare mobile phases A and B.
-
Filter and degas both mobile phases.
-
Set up the HPLC system with the specified gradient program.
-
Equilibrate the column with the initial mobile phase conditions (25% B) until a stable baseline is achieved.
-
Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition.
-
Inject the sample to begin the gradient analysis.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time of a Corticosteroid (Hydrocortisone Acetate as an example)
| % Acetonitrile in Water | Retention Time (min) |
| 40 | 12.5 |
| 50 | 8.2 |
| 60 | 5.1 |
Note: This data is illustrative and the actual retention times for this compound will vary based on the specific column and HPLC system used.
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Decision Tree for Peak Tailing.
References
Troubleshooting poor recovery of Tetrahydrocortisone acetate during extraction
This guide provides comprehensive troubleshooting for poor recovery of Tetrahydrocortisone acetate (B1210297) during experimental extraction procedures. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Tetrahydrocortisone acetate that influence its extraction?
A1: Understanding the physicochemical properties of this compound is critical for designing an effective extraction protocol. As a metabolite of hydrocortisone, it is a neutral, moderately lipophilic molecule.[1][2] Its solubility is a primary determinant of solvent choice.
Table 1: Solubility of this compound [1][3][4]
| Solvent | Solubility | Implication for Extraction |
| Water | Insoluble / Practically Insoluble | Excellent for partitioning from aqueous matrices. |
| Ethanol | Slightly Soluble / Sparingly Soluble | Can be used, but may not be the most efficient extraction solvent. |
| Chloroform | Slightly Soluble | A potential solvent for LLE. |
| Acetone | Soluble | Good candidate for extraction or for dissolving the compound. |
| Diethyl Ether | Slightly Soluble | Commonly used in LLE for steroids.[5] |
| Dimethylformamide (DMF) | Soluble | Effective for creating stock solutions.[4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Effective for creating stock solutions.[4] |
Q2: What are the most common methods for extracting this compound from biological samples?
A2: The two most prevalent and effective techniques for steroid extraction from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5][6]
-
Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between the aqueous sample and a water-immiscible organic solvent. It is straightforward but can sometimes be prone to issues like emulsion formation.[7]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent packed into a cartridge to retain the analyte while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. SPE is known for producing cleaner extracts and offering higher selectivity.[6][8]
Q3: My recovery of this compound is consistently low. Where should I start troubleshooting?
A3: Low recovery is a common issue that can typically be traced to a few key areas. The first step is to identify your extraction method and then systematically evaluate the critical steps within that workflow. The diagram below provides a high-level decision-making process.
References
- 1. Hydrocortisone acetate | 50-03-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silicycle.com [silicycle.com]
Technical Support Center: Analysis of Tetrahydrocortisone Acetate by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Tetrahydrocortisone acetate (B1210297). Our goal is to help you minimize ion suppression and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of Tetrahydrocortisone acetate?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis. Given that biological samples are complex matrices, ion suppression is a significant challenge in achieving reliable results for corticosteroids like this compound.
Q2: What are the primary causes of ion suppression in the LC-MS/MS analysis of corticosteroids?
A2: The primary causes of ion suppression for corticosteroids, including this compound, are endogenous matrix components that are co-extracted with the analyte from biological samples. Phospholipids are a major contributor to ion suppression in plasma and serum samples. Other potential sources of interference include salts, proteins, and co-administered drugs that can compete with the analyte for ionization.[1][2]
Q3: How can I detect ion suppression in my assay?
A3: A common method to assess ion suppression is the post-extraction addition method. This involves comparing the analyte's signal in a sample matrix where the analyte has been added after extraction to the signal of the analyte in a pure solvent. A lower signal in the matrix sample indicates the presence of ion suppression.
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for steroid analysis?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). This is because ESI's ionization mechanism is more complex and can be more easily affected by the physical properties of the droplets, which are influenced by matrix components. If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, can be a viable strategy to mitigate this effect.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
Issue 1: Low Analyte Signal or Poor Sensitivity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression | Optimize sample preparation to remove interfering matrix components. Consider switching from Protein Precipitation (PPT) to more selective methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). | A cleaner sample extract will reduce competition for ionization, leading to an increased analyte signal. |
| Modify chromatographic conditions to separate this compound from co-eluting interferences. This can involve adjusting the mobile phase gradient, changing the column chemistry, or altering the mobile phase pH. | Improved chromatographic resolution will ensure that interfering compounds do not enter the ion source at the same time as the analyte, thus minimizing suppression. | |
| Use a stable isotope-labeled internal standard (SIL-IS) for this compound. | The SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for accurate correction of the signal loss. | |
| Suboptimal Ionization | Optimize MS source parameters, including capillary voltage, gas flows, and temperature. | Fine-tuning the source conditions will maximize the ionization efficiency of this compound. |
| Evaluate different mobile phase additives. While formic acid is common, ammonium (B1175870) fluoride (B91410) has been shown to enhance steroid ionization in some cases.[3][4] | The choice of additive can significantly impact the formation of the desired analyte ions, leading to improved sensitivity. |
Issue 2: Poor Reproducibility and Inconsistent Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects | Implement a more robust sample preparation method. SPE, particularly with mixed-mode or specific phospholipid removal sorbents, can provide cleaner extracts compared to LLE or PPT. | A more consistent and effective sample cleanup will lead to less variability in ion suppression between samples, improving reproducibility. |
| Ensure consistent sample collection and handling procedures. | Uniformity in sample handling will minimize variations in the sample matrix from the outset. | |
| Inconsistent Sample Extraction | Automate the sample preparation workflow if possible. | Automation reduces human error and ensures that each sample is processed identically, leading to more consistent extraction recoveries. |
| Use a deuterated internal standard added at the beginning of the sample preparation process. | The internal standard will account for any variability in the extraction process, improving the accuracy and precision of the results. |
Issue 3: Unexpected Peaks or Interferences
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Isobaric Compounds | Improve chromatographic separation by using a high-resolution column or a longer gradient. | Better separation will resolve the interfering compound from this compound. |
| Optimize MS/MS parameters by selecting more specific precursor and product ion transitions. | This will enhance the selectivity of the detection and minimize the contribution of interfering signals. | |
| Interference from Co-administered Drugs | Review the patient's or subject's medication history. Non-steroidal drugs can sometimes interfere with steroid assays.[1][2] | Identification of potentially interfering drugs allows for the development of chromatographic methods to separate them from the analyte of interest. For example, the antibiotic piperacillin (B28561) has been reported to cause ion suppression in cortisol assays.[5] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of typical recovery and matrix effect data for different extraction methods used for corticosteroids. Note that specific values for this compound may vary depending on the exact experimental conditions and the biological matrix.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Cortisol | Urine | >89 | Minimal | [6] |
| 17-hydroxyprogesterone | Plasma | Consistent | < -10 | ||
| Cortisol | Plasma | Consistent | < -20 | ||
| Liquid-Liquid Extraction (LLE) | General Acidic/Basic Drugs | Plasma | 70 ± 10 | 16 (average magnitude) | |
| Solid-Phase Extraction (Oasis PRiME HLB) | General Acidic/Basic Drugs | Plasma | 98 ± 8 | 6 (average magnitude) |
Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in solvent) x 100%. A value below 100% indicates ion suppression. The data suggests that SPE, particularly with advanced sorbents, can offer higher recoveries and lower matrix effects compared to LLE for a broad range of analytes.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Vortex briefly to mix.
-
Add 500 µL of 4% phosphoric acid and vortex again. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis PRiME HLB).
-
Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Follow with a second wash using 1 mL of hexane (B92381) to remove non-polar interferences like lipids.
-
-
Elution:
-
Elute the this compound and the internal standard with 1 mL of ethyl acetate or an appropriate solvent mixture.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative method and should be adapted and validated for your instrument and specific requirements.
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for steroid analysis.
-
Mobile Phase A: 0.1% Formic acid in water. Some methods have shown improved sensitivity with 0.1% ammonium fluoride.[3][4]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 30-40% B) and ramp up to a high percentage (e.g., 90-95% B) to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for corticosteroids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for this compound and its internal standard need to be determined by infusing the pure compounds and optimizing the collision energy.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal-to-noise ratio for the analyte.
-
Visualizations
Caption: A troubleshooting workflow for addressing common issues in LC-MS/MS analysis.
References
- 1. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Dealing with co-eluting isomers in Tetrahydrocortisone acetate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Tetrahydrocortisone acetate (B1210297), particularly in resolving co-eluting isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of Tetrahydrocortisone that can co-elute with Tetrahydrocortisone acetate analysis?
A1: The primary isomers of concern are diastereomers of Tetrahydrocortisone (THF) and allo-Tetrahydrocortisone (aTHF), as well as Tetrahydrocortisone (THE) and allo-Tetrahydrocortisone (aTHE).[1][2] These isomers are produced through the metabolic reduction of cortisol and cortisone (B1669442).[1][2] Due to their structural similarity, they often exhibit similar chromatographic behavior, leading to co-elution.
Q2: Which analytical techniques are most effective for separating co-eluting isomers of this compound?
A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the separation and quantification of steroid isomers.[1][2][3] Specifically, HPLC-ESI-MS/MS methods have been developed to achieve complete chromatographic separation of diastereoisomer pairs like THF/aTHF and THE/aTHE.[1][2] Supercritical Fluid Chromatography (SFC) is another highly effective technique, often providing higher efficiency and shorter run times compared to traditional HPLC.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for comprehensive steroid profiling, but often requires derivatization of the analytes.[7][8]
Q3: What are the critical parameters to optimize in an HPLC method to resolve these isomers?
A3: Key parameters for optimization include the choice of stationary phase (column), mobile phase composition, and temperature. C18 columns are commonly used for reversed-phase separation of steroids.[1][9][10] The mobile phase composition, typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727) and an additive like formic acid, significantly influences selectivity.[1][9] Gradient elution is often necessary to achieve adequate separation of closely eluting isomers.[1] Temperature can also affect selectivity and should be carefully controlled.
Troubleshooting Guide
Issue 1: Poor resolution or complete co-elution of this compound and its isomers.
Question: My HPLC-UV/MS analysis shows a single broad peak, or poorly resolved peaks, for this compound and its potential isomers. What steps can I take to improve separation?
Answer:
-
Method Optimization:
-
Mobile Phase Gradient: If you are using an isocratic elution, switch to a shallow gradient of a strong organic solvent (e.g., acetonitrile or methanol in water). This can significantly improve the separation of closely related compounds.
-
Mobile Phase Composition: Replacing acetonitrile with methanol, or vice-versa, can alter the selectivity of the separation.[11] The unique selectivity of different organic modifiers can be beneficial for resolving structural isomers.
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase chemistry, such as a biphenyl (B1667301) or a pentafluorophenyl (PFP) phase. Biphenyl phases, in particular, have shown increased resolution for structural isomers of steroids.[11][12]
-
Temperature: Optimize the column temperature. Lower temperatures can sometimes increase resolution, although this may also increase analysis time and backpressure.
-
-
Alternative Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution and faster analysis times for steroid isomers compared to HPLC.[4][5][13] The use of supercritical CO2 as the primary mobile phase offers different selectivity.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers very high chromatographic resolution, which is essential for separating numerous steroid isomers.[7] However, this technique typically requires a derivatization step to improve the volatility and thermal stability of the analytes.[14][15]
-
Issue 2: Low sensitivity and poor peak shape.
Question: The peaks for my target analytes are small and broad, making accurate quantification difficult. How can I improve sensitivity and peak shape?
Answer:
-
Sample Preparation:
-
Mass Spectrometry Parameters (if applicable):
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your analytes of interest.
-
Multiple Reaction Monitoring (MRM): If using a triple quadrupole mass spectrometer, develop a sensitive and specific MRM method for each analyte and isomer.[16] This involves selecting the optimal precursor and product ions and optimizing the collision energy.
-
-
Chromatographic Conditions:
-
Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid (0.05% v/v), to the mobile phase can improve peak shape for acidic compounds and enhance ionization in positive ESI mode.[1]
-
Flow Rate: Ensure the flow rate is optimal for your column dimensions and particle size.
-
Experimental Protocols
Protocol 1: HPLC-ESI-MS/MS Method for the Separation of Tetrahydrocortisone Isomers
This protocol is based on methodologies described for the separation of steroid diastereoisomers.[1][2]
-
Sample Preparation (from Urine):
-
To 1 mL of urine, add an internal standard (e.g., cortisol-D4).
-
Perform enzymatic hydrolysis to deconjugate the steroids.
-
Extract the steroids using Solid-Phase Extraction (SPE) with an appropriate cartridge (e.g., Oasis HLB).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Hypersil Gold C18 column (or equivalent).
-
Mobile Phase A: 0.05% v/v formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient tailored to the specific isomers, for example, starting with a low percentage of B and gradually increasing.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions should be optimized for each analyte.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) for Isomer Separation
This protocol provides a general framework for developing an SFC method for steroid isomer separation.[4][5]
-
Sample Preparation: Similar to the HPLC protocol, a clean sample extract is required.
-
SFC Conditions:
-
SFC System: A supercritical fluid chromatography system.
-
Column: A chiral stationary phase or a column packed with propanediol-bonded silica (B1680970) can be effective for steroid separations.[5]
-
Mobile Phase A: Supercritical CO2.[13]
-
Mobile Phase B (Modifier): Methanol or another polar organic solvent.[13]
-
Gradient: A gradient of the modifier is typically used.
-
Back Pressure: 100-150 bar.
-
Temperature: 30-50 °C.
-
Detector: UV-Vis or Mass Spectrometer.
-
Quantitative Data Summary
Table 1: Example HPLC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Column | Hypersil Gold C18 | [1] |
| Mobile Phase | Water with 0.05% formic acid and Acetonitrile | [1] |
| Limit of Detection (LOD) | 1.63 - 2.67 ng/mL | [1][3] |
| Reproducibility (CV%) | 4.4 - 12.2% | [1] |
| Linearity (r²) | > 0.99 | [2] |
Visualizations
Caption: Experimental workflow for the analysis of Tetrahydrocortisone isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. Tetrahydro-metabolites of cortisol and cortisone in bovine urine evaluated by HPLC-ESI-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fagg.be [fagg.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism | MDPI [mdpi.com]
- 8. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical method development and determination of hydrocortisone acetate and fusidic acid simultaneously in cream formulation, by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 14. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 15. mdpi.com [mdpi.com]
- 16. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Ensuring the Stability of Tetrahydrocortisone Acetate in Processed Samples
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Tetrahydrocortisone acetate (B1210297). Given that "Tetrahydrocortisone acetate" is a specialized derivative with limited specific stability data in published literature, this document leverages established principles from structurally similar and more extensively studied compounds, such as Hydrocortisone acetate and other steroid esters, to provide robust guidance.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound in processed samples.
Q1: What are the primary factors that can cause degradation of this compound during sample processing?
A1: The stability of this compound can be influenced by several factors. The most critical are pH, temperature, and exposure to oxidative conditions. The acetate ester group is susceptible to hydrolysis, a reaction that is significantly accelerated by strongly acidic or basic conditions.[1] Elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and oxidation.[2]
Q2: How should I store my processed samples containing this compound?
A2: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term stability, samples should be stored frozen at -20°C or, ideally, at -80°C.[3] It is also crucial to store samples in tightly sealed containers, protected from light, to prevent photolytic degradation and solvent evaporation.
Q3: I see an unexpected peak in my chromatogram. What could it be?
A3: An unexpected peak could be a degradation product. The most likely degradation product is Tetrahydrocortisone, formed via the hydrolysis of the acetate ester. Other possibilities include oxidation products of the steroid ring, which can form under oxidative stress.[1][4] To confirm, you can perform forced degradation studies (see Section 4) to intentionally generate these degradation products and compare their retention times.
Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A4: While specific data for this compound is scarce, studies on other steroid esters indicate that maximum stability is typically achieved in a slightly acidic to neutral pH range (approximately pH 4-6).[5] Both strong acids (pH < 3) and bases (pH > 8) will catalyze the hydrolysis of the acetate group.[1]
Q5: Can the type of biological matrix (e.g., plasma, urine, tissue homogenate) affect stability?
A5: Yes. Biological matrices contain enzymes, such as esterases, that can accelerate the hydrolysis of the acetate group. It is essential to process and analyze samples promptly or to add enzyme inhibitors if enzymatic degradation is suspected. The overall pH of the matrix can also play a role.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (LLE or SPE) may not be optimal for your matrix. | • Optimize your extraction protocol. For Liquid-Liquid Extraction (LLE), try different organic solvents (e.g., ethyl acetate, diethyl ether).• For Solid-Phase Extraction (SPE), ensure the cartridge (e.g., C18) is properly conditioned and test different wash and elution solvents.[6] |
| 2. Degradation during Processing: The analyte may be degrading due to adverse pH, high temperature, or prolonged processing time. | • Ensure all solutions are within a neutral or slightly acidic pH range.• Keep samples on ice or at reduced temperatures throughout the extraction process.• Minimize the time between sample collection and final analysis or freezing. | |
| 3. Adsorption to Surfaces: The analyte may be adsorbing to glass or plasticware. | • Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. | |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Minor differences in timing, temperature, or volumes during sample preparation. | • Standardize the entire workflow. Use calibrated pipettes and ensure consistent timing for each step, especially incubation and extraction.• Process all samples in a single batch when possible. |
| 2. Matrix Effects in LC-MS/MS: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte. | • Improve sample clean-up to remove interfering substances like phospholipids.• Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. | |
| Appearance of Extra Peaks in Chromatogram | 1. Analyte Degradation: The sample may have degraded after processing or during storage. The primary degradation product is often the hydrolyzed form (Tetrahydrocortisone).[4] | • Re-analyze a freshly processed sample to confirm if the extra peak is present initially.• Perform a forced degradation study (see Section 4) to identify potential degradation products by comparing retention times. |
| 2. Contamination: Contamination from solvents, reagents, or the instrument itself. | • Run a blank (solvent-only) injection to check for system contamination.• Ensure high-purity solvents and reagents are used. | |
| Peak Tailing or Poor Peak Shape | 1. Column Issues: The analytical column may be degraded or contaminated. | • Flush the column with a strong solvent or reverse the column direction for a back-flush.• If the problem persists, replace the column. |
| 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte. | • Adjust the mobile phase pH. For reversed-phase chromatography of steroids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.[7] |
Section 3: Data Presentation
The stability of steroid acetates is highly dependent on experimental conditions. The following table summarizes quantitative data from forced degradation studies performed on Hydrocortisone Acetate , which serves as a relevant proxy for understanding the potential stability of this compound under various stress conditions.
Table 1: Summary of Hydrocortisone Acetate Degradation Under Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation Observed | Primary Degradation Products | Reference |
|---|---|---|---|---|---|---|
| Acid Hydrolysis | 1 M HCl | 8 hours | 80°C | ~15% | Hydrocortisone, others | [1] |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | ~25% | Hydrocortisone, others | [1] |
| Oxidation | 3% H₂O₂ | 8 hours | 80°C | ~12% | Oxidized steroid species | [1] |
| Thermal | - | 48 hours | 80°C | ~10% | Not Specified | [8] |
| Photolytic | UV Light (254 nm) | 48 hours | Ambient | ~8% | Not Specified |[8] |
Note: The exact percentage of degradation can vary significantly based on the formulation, solvent, and specific experimental setup.
Section 4: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Sample Preparation from Plasma/Serum via Solid-Phase Extraction (SPE)
This protocol is a general method for extracting steroids from a biological matrix and is suitable for subsequent LC-MS/MS analysis.[6]
-
Sample Pre-treatment: Thaw frozen plasma or serum samples on ice. Vortex to ensure homogeneity.
-
Internal Standard Spiking: To 200 µL of plasma, add the internal standard (e.g., a deuterated version of this compound) to account for extraction variability.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 50 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a wash of 1 mL of hexane (B92381) to remove non-polar interferences like lipids.
-
Drying: Dry the SPE cartridge under a gentle stream of nitrogen or by vacuum for approximately 5 minutes.
-
Elution: Elute the analyte from the cartridge using 1 mL of ethyl acetate into a clean collection tube.
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for analysis.
Protocol 2: Stability-Indicating HPLC-UV Method for Analysis
This protocol describes a general reversed-phase HPLC method for quantifying a steroid acetate.
-
Instrumentation: HPLC system with UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and water, often with a small amount of acid for better peak shape (e.g., Methanol:Water:Acetic Acid 60:30:10 v/v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.
-
Inject the reconstituted sample extract from Protocol 1.
-
Integrate the peak area corresponding to the retention time of this compound.
-
Quantify the concentration in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: Forced Degradation Study
This study intentionally exposes the analyte to harsh conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.[8]
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with an equal volume of 1 M HCl.
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heat the stock solution in a sealed vial.
-
Control: Keep the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the mixtures. A common starting point is 80°C for several hours.[1] Periodically take aliquots (e.g., at 0, 2, 4, 8 hours).
-
Neutralization (for acid/base samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the control) using the developed HPLC or LC-MS/MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main analyte peak and the appearance of new peaks (degradation products). The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent analyte peak.
Section 5: Visualizations
Diagrams of Workflows and Pathways
The following diagrams illustrate key processes related to the stability analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Postulated degradation pathways for this compound.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis kinetics of diacetyl nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate Active Ingredient, Propyl Parahydroxybenzoate and Methyl Parahydroxybenzoate Preservatives, Butylhydroxyanisole Antioxidant, and Their Degradation Products in a Rectal Gel Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Calibration curve issues in Tetrahydrocortisone acetate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the calibration of Tetrahydrocortisone acetate (B1210297) assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a calibration curve in a Tetrahydrocortisone acetate bioanalytical method?
A1: While specific criteria can vary based on regulatory guidelines (e.g., FDA, EMA), typical acceptance criteria for a calibration curve in a this compound assay include:
-
Correlation Coefficient (r) or Coefficient of Determination (r²): The r² value should typically be ≥ 0.99.
-
Accuracy: The calculated concentration of each calibration standard should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
-
Precision: The coefficient of variation (CV) for the response at each concentration level should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
-
Linearity: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over the established range. Visual inspection of the curve and the distribution of residuals are also important.
Q2: What are the most common causes of calibration curve failure in this compound assays?
A2: The most frequent causes of calibration curve failure include:
-
Poor Sample Preparation: Inefficient extraction, leading to low recovery or high matrix effects.
-
Matrix Effects: Ion suppression or enhancement in LC-MS/MS analysis caused by co-eluting endogenous components from the biological matrix.[1]
-
Internal Standard (IS) Issues: Inconsistent addition of the IS, degradation of the IS, or use of an inappropriate IS that does not track the analyte's behavior.
-
Instrumental Problems: Issues with the HPLC/LC-MS system, such as pump fluctuations, injector variability, or detector saturation.[2]
-
Errors in Standard Preparation: Inaccurate preparation of stock solutions or serial dilutions for calibration standards.
Q3: How can I minimize matrix effects in my this compound LC-MS/MS assay?
A3: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up technique, such as Solid Phase Extraction (SPE) instead of simple protein precipitation.[3]
-
Chromatographic Separation: Adjust the HPLC gradient and/or change the analytical column to achieve better separation of this compound from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, providing better normalization.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptom: The calibration curve for this compound shows a non-linear response, often with a plateau at higher concentrations or poor fit at lower concentrations. The coefficient of determination (r²) is below the acceptance criterion (e.g., < 0.99).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a non-linear calibration curve.
Step-by-Step Guide:
-
Verify Standard and QC Sample Preparation:
-
Double-check all calculations used for preparing the stock solutions and serial dilutions.
-
Prepare a fresh set of calibration standards and QC samples from a new weighing of the this compound reference standard.
-
Ensure the purity and integrity of the reference standard.
-
-
Investigate for Detector Saturation (LC-MS/MS):
-
Examine the peak shapes of the highest concentration standards. Flat-topped peaks are a clear indication of detector saturation.
-
If saturation is suspected, dilute the highest concentration standards and re-inject. If the diluted samples fall on the linear portion of the curve, detector saturation is the likely cause.
-
Solution: Reduce the injection volume, dilute the samples, or adjust the detector settings if possible.
-
-
Assess Matrix Effects:
-
Prepare two calibration curves: one in the biological matrix and another in a clean solvent (e.g., methanol (B129727)/water).
-
A significant difference in the slopes of the two curves indicates the presence of matrix effects.
-
Solution: Follow the steps outlined in FAQ Q3 to minimize matrix effects.
-
-
Evaluate the Internal Standard:
-
Ensure the internal standard concentration is appropriate. A concentration that is too high or too low relative to the analyte can contribute to non-linearity.
-
Verify the stability of the internal standard in the stock solution and in processed samples.
-
Issue 2: High Variability in Low Concentration Standards
Symptom: The calibration standards at the lower end of the curve, particularly the LLOQ, show high variability (CV > 20%) and poor accuracy.
Troubleshooting Workflow:
Caption: Workflow for addressing high variability in low concentration standards.
Step-by-Step Guide:
-
Review Sample Preparation and Extraction Recovery:
-
Inconsistent recovery at low concentrations is a common cause of variability.
-
Perform an extraction recovery experiment at the LLOQ concentration to ensure it is consistent and acceptable.
-
Solution: If recovery is low or variable, optimize the extraction procedure (e.g., change SPE sorbent, adjust pH, use a different extraction solvent).
-
-
Verify Peak Integration:
-
Manually inspect the chromatographic peaks for the LLOQ samples. Ensure that the peak integration is accurate and consistent.
-
Poorly defined peaks or incorrect baseline setting can lead to high variability.
-
Solution: Adjust the peak integration parameters in the data processing software.
-
-
Evaluate Instrument Sensitivity:
-
Check the signal-to-noise ratio (S/N) for the LLOQ peak. A low S/N (<10) will result in poor precision.
-
Solution: Clean the mass spectrometer's ion source, optimize MS parameters (e.g., collision energy), or consider concentrating the sample extract before injection.
-
-
Investigate Adsorption:
-
This compound may adsorb to plasticware (e.g., vials, pipette tips) at low concentrations.
-
Solution: Use silanized glassware or low-adsorption plasticware.
-
Issue 3: Inconsistent Internal Standard (IS) Response
Symptom: The peak area of the internal standard varies significantly across the calibration curve and quality control samples.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent internal standard response.
Step-by-Step Guide:
-
Verify Internal Standard Addition:
-
Ensure that the same amount of internal standard is added to every sample, standard, and QC.
-
Calibrate and verify the performance of pipettes or automated liquid handlers used for IS addition.
-
Ensure thorough vortexing after adding the IS to the samples.
-
-
Assess Internal Standard Stability:
-
The internal standard may be degrading in the stock solution or in the biological matrix after addition.
-
Prepare a fresh IS stock solution.
-
Perform stability experiments to check the IS stability under the same conditions as the samples.
-
-
Investigate Matrix Effects on the Internal Standard:
-
The IS may be experiencing different levels of ion suppression or enhancement across different samples.
-
Use post-column infusion of the IS while injecting blank matrix extracts to identify regions of signal suppression or enhancement.
-
Solution: If the IS is affected by the matrix differently than the analyte, a more suitable IS (ideally a stable isotope-labeled version of this compound) should be used.
-
Data Presentation
Table 1: Typical Calibration Curve Parameters for this compound Assays
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL | Method Dependent |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 | ≥ 0.99 |
| Accuracy of Standards | 95 - 105% | 90 - 110% | ±15% (±20% at LLOQ) |
| Precision of Standards (CV%) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
Table 2: Troubleshooting Summary for Calibration Curve Issues
| Issue | Potential Cause | Recommended Action |
| Non-Linearity | Detector Saturation | Dilute high concentration standards; reduce injection volume. |
| Matrix Effects | Optimize sample preparation (e.g., use SPE); modify chromatography. | |
| Incorrect Standard Preparation | Prepare fresh standards and verify calculations. | |
| High Variability at LLOQ | Low Extraction Recovery | Optimize extraction procedure. |
| Poor Peak Integration | Manually review and adjust integration parameters. | |
| Low Instrument Sensitivity | Clean MS ion source; concentrate sample extract. | |
| Inconsistent IS Response | Inaccurate IS Addition | Calibrate pipettes; ensure proper mixing. |
| IS Instability | Prepare fresh IS solution; perform stability tests. | |
| Differential Matrix Effects | Use a stable isotope-labeled internal standard. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the primary stock solution.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Perform serial dilutions from the intermediate stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions. These will be used to spike into the biological matrix.
-
-
Calibration Standards:
-
Spike the appropriate volume of each working standard solution into blank biological matrix (e.g., plasma) to achieve the desired concentrations for the calibration curve (typically 8-10 non-zero standards).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix from a separately prepared stock solution.
-
Protocol 2: Solid Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment:
-
To 200 µL of plasma sample (standard, QC, or unknown), add the internal standard solution.
-
Add 200 µL of 4% phosphoric acid and vortex to mix.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
References
Contamination sources for Tetrahydrocortisone acetate in the lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources for Tetrahydrocortisone acetate (B1210297) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination for Tetrahydrocortisone acetate in the lab?
A1: Contamination of this compound can arise from several sources, broadly categorized as chemical, environmental, and procedural. These include:
-
Chemical Contaminants: Degradation products of this compound itself, impurities from its synthesis, and cross-contamination from other structurally similar steroids being used in the lab.[1][2][3]
-
Environmental Contaminants: Microbial contamination (bacteria, fungi, and mycoplasma) from the air, work surfaces, or non-sterile equipment. Dust and other particulates can also act as physical contaminants.
-
Procedural Contaminants: Introduction of impurities from contaminated reagents, solvents, or improperly cleaned labware and equipment. Human error during sample handling can also lead to cross-contamination.
Q2: My this compound solution appears cloudy. What could be the cause?
A2: Cloudiness in your solution is a strong indicator of either microbial contamination or precipitation of the compound. This compound is practically insoluble in water, so if an aqueous buffer was used without a suitable organic co-solvent, the compound may be precipitating out of solution. If the medium supports microbial growth, cloudiness accompanied by a change in pH is likely due to bacterial or fungal contamination.
Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if it is a contaminant?
A3: Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products. To troubleshoot this, you should:
-
Verify System Suitability: Ensure your HPLC system is functioning correctly by running a standard with known purity.
-
Analyze a Blank: Inject your solvent blank to check for contaminants from the mobile phase or the system itself.
-
Review Compound Stability: this compound can degrade in solution.[4] Consider if the sample was stored properly and for how long.
-
Perform Peak Purity Analysis: If you have a diode-array detector (DAD), perform a peak purity analysis to see if your main peak is co-eluting with an impurity.
-
Consider Cross-Contamination: Review other compounds recently analyzed on the same system to check for potential carryover. Other steroids with similar structures are common cross-contaminants.[2][5]
Troubleshooting Guides
Guide 1: Investigating Chemical Contamination
This guide will help you identify potential chemical contaminants in your this compound sample.
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis | 1. Degradation of this compound. 2. Synthesis-related impurities. 3. Cross-contamination with other steroids.[2][5] | 1. Forced Degradation Study: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[6][7][8][9][10] 2. Reference Standard Comparison: If available, run reference standards of known impurities (see Table 1) to see if retention times match. 3. LC-MS/MS Analysis: Use mass spectrometry to determine the molecular weight of the unknown peak and compare it to known related compounds. |
| Inconsistent biological assay results | Presence of active or interfering impurities. | 1. Fraction Collection: Collect the fractions corresponding to the main peak and the impurity peaks from the HPLC. 2. Activity Testing: Test the biological activity of each collected fraction separately to determine if the impurity is active or inhibitory. |
Guide 2: Addressing Environmental and Procedural Contamination
This guide provides steps to identify and eliminate environmental and procedural contamination.
| Symptom | Potential Cause | Troubleshooting Steps |
| Cloudy or discolored solutions, visible particulates | Microbial contamination (bacteria, fungi). | 1. Microscopy: Examine a sample of the solution under a microscope. 2. Culture Plating: Plate a sample of the solution on nutrient agar (B569324) and incubate to check for bacterial or fungal growth. 3. Sterility Check: Review and reinforce aseptic techniques for all procedures. |
| Inconsistent results across different batches of reagents | Contaminated solvents, buffers, or other reagents. | 1. Reagent Blanks: Run blanks of all individual reagents on your analytical instrument. 2. Use High-Purity Solvents: Ensure that HPLC-grade or higher purity solvents are used. 3. New Reagent Batch: Prepare fresh solutions using a new batch of reagents and re-run the experiment. |
| Contamination appears after using specific lab equipment | Improperly cleaned glassware, pipette tips, or instrument components. | 1. Equipment Blanks: Rinse the suspected equipment with a clean solvent and analyze the rinse for contaminants. 2. Review Cleaning Protocols: Ensure that standard operating procedures for cleaning are being followed correctly. |
Quantitative Data on Potential Contaminants
Due to a lack of specific studies on this compound, the following table summarizes known impurities of the structurally similar compounds, Hydrocortisone acetate and Cortisone acetate. These are highly likely to be potential contaminants for this compound.
Table 1: Potential Chemical Impurities for this compound (Inferred from Related Compounds)
| Impurity Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Hydrocortisone | Degradation (Hydrolysis) | C₂₁H₃₀O₅ | 362.46 | [11] |
| Cortisone Acetate | Synthesis-related | C₂₃H₃₀O₆ | 402.48 | [11] |
| Prednisolone | Synthesis-related | C₂₁H₂₈O₅ | 360.44 | [12][13] |
| 21-Dehydrocortisone | Synthesis-related | C₂₁H₂₆O₅ | 358.43 | [3] |
| Fludrocortisone Acetate | Cross-contamination | C₂₃H₃₁FO₆ | 422.49 | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay.
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used for steroid separation. A starting point could be a gradient from 30% to 70% acetonitrile in water over 20 minutes.
-
Detection: UV detection at approximately 242 nm.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak of this compound.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing contamination.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. jpsbr.org [jpsbr.org]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrahydrocortisone Acetate Cleanup with SPE Cartridges
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Solid-Phase Extraction (SPE) cleanup of Tetrahydrocortisone acetate (B1210297). Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: Which SPE cartridge type is best for Tetrahydrocortisone acetate cleanup?
The optimal SPE cartridge depends on the sample matrix and the desired purity of the final extract. The most commonly used cartridges for corticosteroid analysis, including compounds structurally similar to this compound, are Reversed-Phase (such as C18 and HLB) and Normal-Phase (such as Silica).
-
Reversed-Phase (C18, HLB): These are generally the first choice for extracting moderately polar compounds like this compound from aqueous samples (e.g., plasma, urine). Hydrophilic-Lipophilic Balanced (HLB) cartridges often provide higher and more consistent recoveries for a broad range of analytes compared to traditional C18 cartridges.[1]
-
Normal-Phase (Silica): These are useful for separating this compound from non-polar interferences. The analyte is loaded in a non-polar solvent and eluted with a more polar solvent.[2]
Q2: What are the typical recovery rates for this compound with different SPE cartridges?
Direct comparative studies on a wide range of SPE cartridges for this compound are limited. However, data from studies on structurally related corticosteroids like cortisol, cortisone, and their tetrahydro-metabolites can provide valuable insights. Recoveries for these compounds typically range from 70% to over 90%, depending on the cartridge and methodology.[3] One study on hydrocortisone (B1673445) valerate (B167501) ointment found that both Sep-Pak Silica and Oasis PRiME HLB SPE methods resulted in recoveries within the 90% to 110% range.[2][4]
Q3: Can I use the same SPE protocol for different sample matrices?
It is not recommended. The sample matrix significantly impacts the efficiency of the SPE method. A protocol optimized for a simple matrix like water will likely be ineffective for a complex matrix like plasma or a semi-solid formulation.[5] Each matrix requires a specific sample pre-treatment and a tailored SPE protocol to minimize matrix effects and maximize recovery.
Q4: How can I improve the reproducibility of my SPE method?
Inconsistent results are often due to variations in the SPE procedure. To improve reproducibility:
-
Ensure the sorbent bed does not dry out before sample loading.
-
Maintain a consistent and slow flow rate during sample loading and elution.
-
Use an automated SPE system if available for precise control of volumes and flow rates.[6]
-
Ensure complete and consistent solvent evaporation and reconstitution steps.
Troubleshooting Guide
Low recovery and poor cleanup are common issues in SPE. The following guide addresses specific problems you might encounter during the cleanup of this compound.
Issue 1: Low Analyte Recovery
Possible Causes and Solutions
| Possible Cause | Solution |
| Analyte Breakthrough During Loading | The sample solvent may be too strong, preventing the analyte from retaining on the sorbent. Dilute the sample with a weaker solvent. Also, ensure the sample loading flow rate is slow and consistent to allow for proper interaction between the analyte and the sorbent.[7][8] |
| Analyte Loss During Washing | The wash solvent may be too strong, causing the analyte to be eluted along with interferences. Use a weaker wash solvent or a smaller volume.[9] |
| Incomplete Elution | The elution solvent may be too weak to displace the analyte from the sorbent. Use a stronger elution solvent or increase the elution volume. Ensure the pH of the elution solvent is optimized to facilitate the release of the analyte.[5][7] |
| Improper Cartridge Conditioning | Failure to properly condition and equilibrate the cartridge can lead to poor analyte retention. Always follow the manufacturer's instructions for conditioning and equilibration, and do not let the cartridge dry out before loading the sample.[8] |
| Sorbent Overload | Exceeding the binding capacity of the SPE cartridge will result in analyte loss during the loading step. Use a larger cartridge or a smaller sample volume.[5][8] |
Issue 2: Poor Sample Cleanup (Presence of Interferences)
Possible Causes and Solutions
| Possible Cause | Solution |
| Inadequate Washing | The wash step is insufficient to remove all matrix interferences. Optimize the wash solvent composition and volume. A multi-step wash with solvents of increasing strength can be effective.[10] |
| Incorrect Sorbent Selection | The chosen sorbent may not be selective enough for the sample matrix. Consider a different type of sorbent (e.g., an ion-exchange or mixed-mode cartridge) that offers a different retention mechanism to better separate the analyte from interferences. |
| Co-elution of Interferences | Interferences with similar chemical properties to this compound may be co-eluted. Optimize the elution solvent to be more selective for the analyte. A step-wise elution with solvents of increasing strength can help to fractionate the eluate. |
Quantitative Data Summary
The following table summarizes recovery data for corticosteroids from various studies using different SPE cartridges. This data can be used as a reference for expected performance in the cleanup of this compound.
| Analyte | SPE Cartridge | Sample Matrix | Average Recovery (%) | Reference |
| Cortisol, Cortisone, and other steroids | C18 | Serum/Plasma | 87 - 101 | [6] |
| Cortisol, Androstenedione, 17-OHP | Oasis PRiME HLB | Plasma | 72 - 73 | |
| Hydrocortisone Valerate | Sep-Pak Silica | Ointment | 90 - 110 | [2][4] |
| Hydrocortisone Valerate | Oasis PRiME HLB | Ointment | 90 - 110 | [2][4] |
| Tetrahydrocortisone & other metabolites | Not Specified | Bovine Urine | 74.7 - 93.5 | [3] |
Experimental Protocols
Below are generalized experimental protocols for reversed-phase and normal-phase SPE cleanup of this compound. These should be optimized for your specific sample matrix and analytical requirements.
Protocol 1: Reversed-Phase SPE (C18 or HLB)
This protocol is suitable for aqueous samples such as plasma or urine.
-
Sample Pre-treatment:
-
For plasma/serum: Precipitate proteins by adding an equal volume of acetonitrile (B52724) or methanol (B129727). Centrifuge and collect the supernatant. Dilute the supernatant with water or a suitable buffer.
-
For urine: Centrifuge to remove particulates. Adjust the pH if necessary.
-
-
SPE Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the cartridge.
-
Equilibration: Pass 1-2 cartridge volumes of water or sample buffer through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample at a slow, consistent flow rate (e.g., 1-2 drops per second).
-
Washing: Wash with a weak organic solvent (e.g., 5-20% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
-
Protocol 2: Normal-Phase SPE (Silica)
This protocol is suitable for samples dissolved in non-polar solvents.
-
Sample Pre-treatment:
-
Extract the sample containing this compound into a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate.
-
-
SPE Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of the sample solvent (e.g., hexane/ethyl acetate) through the cartridge.
-
Equilibration: Not typically required for normal-phase SPE.
-
Sample Loading: Load the sample extract onto the cartridge.
-
Washing: Wash with the sample solvent to elute non-polar interferences.
-
Elution: Elute this compound with a more polar solvent (e.g., a mixture of hexane and ethyl acetate with a higher proportion of ethyl acetate, or methanol).
-
-
Post-Elution:
-
Evaporate the eluate and reconstitute as described in the reversed-phase protocol.
-
Visualizations
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for low SPE recovery.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. specartridge.com [specartridge.com]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Tetrahydrocortisone Measurement Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of steroid metabolites is paramount. Tetrahydrocortisone (THE), a key metabolite of cortisone (B1669442), serves as a crucial biomarker in assessing adrenal function and the activity of enzymes involved in steroid metabolism. This guide provides a comprehensive comparison of validated analytical methods for the measurement of Tetrahydrocortisone, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The selection of an analytical method for Tetrahydrocortisone measurement is contingent on various factors, including sensitivity, specificity, sample throughput, and the specific requirements of the research. Below is a summary of the performance characteristics of commonly employed techniques.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | GC-MS Method |
| Linearity Range | 0.2 - 160 ng/mL[1] | 1 - 120 ng/mL[2] | 1.0 - 250 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL[1] | 1 ng/mL[2] | 2.5 - 5 ng/mL[3] |
| Accuracy (Recovery) | >86.1%[1] | >89%[2] | Not explicitly stated for THE, but generally high for steroids. |
| Precision (RSD) | Intra-day & Inter-day <15% | <10%[2] | Intra-day & Inter-day <15% |
| Sample Matrix | Urine[1][4] | Urine[2] | Urine[3] |
Metabolic Pathway of Tetrahydrocortisone
Tetrahydrocortisone is a downstream metabolite in the cortisol metabolism pathway. Cortisol is first converted to cortisone, which is then metabolized to Tetrahydrocortisone. This pathway is critical in regulating the levels of active glucocorticoids in the body.
Caption: Metabolic conversion of Cortisol to Tetrahydrocortisone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the LC-MS/MS and GC-MS analysis of Tetrahydrocortisone in urine.
LC-MS/MS Method for Tetrahydrocortisone in Urine
This method is adapted from validated procedures for the simultaneous analysis of cortisol and its metabolites.[1][2]
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total Tetrahydrocortisone (conjugated and unconjugated), urine samples are first treated with β-glucuronidase to deconjugate the metabolites.
-
Liquid-Liquid Extraction (LLE): Following hydrolysis, the sample is extracted with an organic solvent such as dichloromethane.
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a mobile phase-compatible solution.
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like methanol (B129727) or acetonitrile (B52724) is employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for Tetrahydrocortisone are monitored.
GC-MS Method for Tetrahydrocortisone in Urine
Gas chromatography-mass spectrometry is a classic and reliable technique for steroid analysis, though it often requires derivatization.[3]
1. Sample Preparation:
-
Hydrolysis: Similar to the LC-MS/MS method, enzymatic hydrolysis is performed to cleave glucuronide conjugates.
-
Solid-Phase Extraction (SPE): The hydrolyzed urine sample is cleaned up and concentrated using a C18 SPE cartridge.
-
Derivatization: The hydroxyl groups of Tetrahydrocortisone are derivatized, typically through silylation (e.g., using MSTFA), to increase volatility and improve chromatographic performance.
2. Chromatographic Separation:
-
Column: A capillary column with a non-polar stationary phase is used for separation.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to achieve optimal separation of the steroid metabolites.
3. Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: A mass spectrometer, often a single quadrupole or a triple quadrupole for enhanced selectivity (GC-MS/MS), is used to detect and quantify the derivatized Tetrahydrocortisone based on its characteristic mass spectrum and retention time.
Analytical Method Validation Workflow
The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.
Caption: A stepwise workflow for the validation of an analytical method.
References
A Comparative Analysis of LC-MS/MS and Immunoassay for the Quantification of Tetrahydrocortisone
For researchers, scientists, and drug development professionals, the accurate quantification of steroid metabolites is paramount. This guide provides a detailed cross-validation comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassay, for the measurement of Tetrahydrocortisone (THE), a key metabolite of cortisol.
While the acetate (B1210297) form, Tetrahydrocortisone acetate, is less commonly measured, it is readily converted to Tetrahydrocortisone within the body. Therefore, this guide focuses on the detection of the biologically relevant metabolite, Tetrahydrocortisone.
At a Glance: LC-MS/MS vs. Immunoassay for Tetrahydrocortisone
| Feature | LC-MS/MS | Immunoassay |
| Specificity | High | Variable, prone to cross-reactivity |
| Sensitivity | High (Low ng/mL to pg/mL) | Generally lower than LC-MS/MS |
| Throughput | Lower | High |
| Development Cost | High | Lower |
| Cost per Sample | Higher | Lower |
| Multiplexing | Yes (simultaneous analysis of multiple steroids) | Limited (typically single analyte) |
Performance Data: A Quantitative Comparison
The following table summarizes typical performance characteristics for the quantification of Tetrahydrocortisone and related metabolites using LC-MS/MS, based on published experimental data. Due to the limited availability of commercial immunoassays specifically for Tetrahydrocortisone, performance data for immunoassays are inferred based on cortisol immunoassays and their known cross-reactivity profiles.
| Parameter | LC-MS/MS | Immunoassay (Inferred) |
| Limit of Detection (LOD) | 0.05 ng/mL - 0.2 ng/mL[1] | Likely in the low ng/mL range, but specificity is a major concern. |
| Limit of Quantification (LOQ) | 0.1 ng/mL - 1.0 ng/mL[1] | Typically higher than LC-MS/MS, with potential for inaccurate quantification due to cross-reactivity. |
| Linearity (r²) | >0.99[1] | Generally acceptable, but can be affected by interfering substances. |
| Accuracy (% Recovery) | 85-115%[1] | Can be significantly impacted by cross-reacting metabolites, leading to overestimation.[2] |
| Precision (%CV) | <15%[1] | Intra- and inter-assay CVs are typically <15%, but this does not account for specificity issues. |
| Cross-reactivity | Minimal to none | A significant challenge. While some studies show low cross-reactivity of cortisol immunoassays with THE,[2][3] others highlight the general issue of cross-reactivity with structurally similar steroids.[4][5] |
Experimental Protocols
LC-MS/MS Method for Tetrahydrocortisone Quantification in Urine
This protocol is a generalized representation based on common methodologies.[1]
-
Sample Preparation (Solid-Phase Extraction)
-
Precondition an SPE column with methanol (B129727) and water.
-
Load 1 mL of urine sample onto the column.
-
Wash the column with water, followed by an acetone/water mixture, and then hexane.
-
Dry the column.
-
Elute the steroids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a methanol/water solution.
-
-
Chromatographic Separation
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Tetrahydrocortisone and an internal standard.
-
Immunoassay (ELISA) - A General Protocol for Steroid Quantification
As no specific commercial ELISA kit for Tetrahydrocortisone is readily available, this represents a typical competitive ELISA protocol for a steroid like cortisol.
-
Sample Preparation
-
Urine samples may require enzymatic hydrolysis to measure total (conjugated and unconjugated) steroid levels.
-
Extraction with an organic solvent (e.g., diethyl ether, ethyl acetate) may be necessary to concentrate the analyte and remove interfering substances.
-
The extract is then dried and reconstituted in the assay buffer.
-
-
ELISA Procedure
-
Standards and prepared samples are added to a microplate pre-coated with a capture antibody.
-
A known amount of enzyme-labeled steroid (conjugate) is added to each well.
-
The sample steroid and the enzyme-labeled steroid compete for binding to the capture antibody.
-
The plate is incubated.
-
The plate is washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme on the bound conjugate to produce a color.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of the steroid in the sample.
-
Visualizing the Methodologies and Pathways
Caption: Comparative experimental workflows for LC-MS/MS and Immunoassay.
Caption: Simplified metabolic pathway of cortisol to its tetrahydro-metabolites.
Conclusion: Choosing the Right Tool for the Job
The cross-validation of analytical methods for Tetrahydrocortisone reveals a clear distinction in their capabilities.
LC-MS/MS stands out as the superior method in terms of specificity and accuracy. Its ability to distinguish between structurally similar steroids is crucial for reliable quantification, especially in complex biological matrices. The capacity for multiplexing further enhances its utility in metabolic studies where profiling multiple analytes simultaneously is often required.
Immunoassays, while offering high throughput and lower cost, present significant challenges for the quantification of specific steroid metabolites like Tetrahydrocortisone. The primary limitation is the potential for cross-reactivity with other endogenous steroids, which can lead to inaccurate and overestimated results.[2] While a dedicated, highly specific immunoassay for Tetrahydrocortisone could be developed, the current landscape suggests that researchers should be cautious when using immunoassays for cortisol to infer concentrations of its metabolites.
For researchers and drug development professionals requiring precise and reliable quantification of Tetrahydrocortisone, LC-MS/MS is the recommended methodology. While immunoassays may have a role in high-throughput screening where absolute accuracy is less critical, their limitations in specificity must be carefully considered and validated.
References
- 1. Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 2. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Urinary Tetrahydrocortisone and Tetrahydrocortisol Levels for Researchers and Drug Development Professionals
An in-depth analysis of two key urinary biomarkers of cortisol metabolism, Tetrahydrocortisone (THE) and Tetrahydrocortisol (THF), this guide provides a comparative overview of their biochemical significance, measurement protocols, and clinical relevance. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the assessment of glucocorticoid activity and metabolism.
Urinary Tetrahydrocortisone (THE) and Tetrahydrocortisol (THF) are the principal metabolites of cortisone (B1669442) and cortisol, respectively. Their quantification in urine provides a reliable and non-invasive window into the body's production and metabolism of cortisol, the primary stress hormone. The ratio of these metabolites is a critical indicator of the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for the interconversion of active cortisol and inactive cortisone. Alterations in the levels of THE and THF, and their ratio, are associated with various physiological and pathological conditions, making them valuable biomarkers in clinical research and drug development.
Comparative Analysis of Urinary THE and THF
The following table summarizes the key characteristics and quantitative data for urinary Tetrahydrocortisone (THE) and Tetrahydrocortisol (THF).
| Feature | Tetrahydrocortisone (THE) | Tetrahydrocortisol (THF) |
| Precursor | Cortisone (inactive form of cortisol)[1] | Cortisol (active glucocorticoid)[1][2] |
| Metabolic Enzyme | 5β-reductase acts on cortisone[3] | 5α-reductase and 5β-reductase act on cortisol[3] |
| Primary Indication | Reflects the pool of inactivated cortisol and 11β-HSD2 activity.[4] | Reflects the total cortisol production and clearance.[2][5] |
| Normal Adult Reference Range (24h urine) | Varies by lab; a representative range is 1200 - 3000 ng/mg Creatinine. | Varies by lab; a representative range is 585 - 1631 µg/g Creatinine.[2] |
| Clinical Significance of Increased Levels | May indicate increased cortisol production (e.g., Cushing's syndrome), chronic stress, or hyperthyroidism.[5] | Can be a marker of an overactive stress response, elevated adrenal output, or conditions like obesity and hyperthyroidism leading to increased cortisol turnover.[2][5] |
| Clinical Significance of Decreased Levels | May suggest decreased cortisol production (e.g., Addison's disease) or liver congestion. | May indicate reduced cortisol production, adrenal exhaustion, or slowed metabolism of cortisol in the liver, as seen in hypothyroidism.[2][5] |
| (THF+allo-THF)/THE Ratio | A key indicator of 11β-HSD1 activity.[6] | A key indicator of 11β-HSD1 activity.[6] |
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic conversion of cortisol and the typical workflow for the analysis of its urinary metabolites.
Caption: Metabolic conversion of cortisol to its urinary metabolites.
Caption: A typical experimental workflow for urinary THE and THF analysis.
Experimental Protocols
The measurement of urinary THE and THF is most accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods.[7][8][9]
1. Sample Collection and Preparation
-
Urine Collection: A 24-hour urine sample is collected from the subject. The total volume is recorded, and an aliquot is taken for analysis. Samples should be stored at -20°C until analysis.
-
Internal Standard Spiking: A known amount of isotopically labeled internal standards (e.g., d4-cortisol) is added to a specific volume of urine (e.g., 1-2 mL) to correct for procedural losses.
-
Enzymatic Hydrolysis: To measure total (free and conjugated) THE and THF, the urine sample is subjected to enzymatic hydrolysis to deconjugate the glucuronide and sulfate (B86663) moieties. This is typically done by incubating the sample with β-glucuronidase/arylsulfatase at a specific temperature and pH for a set duration (e.g., 37°C for 4 hours).
-
Extraction: The hydrolyzed urine sample is then subjected to an extraction procedure to isolate the steroids and remove interfering substances.
-
Solid-Phase Extraction (SPE): This is a common method where the sample is passed through a C18 SPE cartridge. The steroids are retained on the cartridge, which is then washed to remove impurities. The steroids are subsequently eluted with an organic solvent like methanol (B129727) or ethyl acetate (B1210297).
-
Liquid-Liquid Extraction (LLE): Alternatively, the sample can be extracted with an immiscible organic solvent such as ethyl acetate or a mixture of ethyl acetate and hexane. The organic layer containing the steroids is then separated and evaporated to dryness.
-
2. LC-MS/MS Analysis
-
Reconstitution: The dried extract is reconstituted in a small volume of the initial mobile phase (e.g., a mixture of water and methanol with formic acid).
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A C18 reverse-phase column is typically used to separate THE, THF, and other cortisol metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) is employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, usually operated in positive ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for THE, THF, and their internal standards (Multiple Reaction Monitoring - MRM). This provides high selectivity and sensitivity for quantification.
3. Data Analysis
-
Quantification: The concentrations of THE and THF in the urine sample are determined by comparing the peak areas of the endogenous compounds to those of their respective internal standards.
-
Ratio Calculation: The ratio of (THF + allo-THF) to THE is calculated to assess 11β-HSD1 activity.
Conclusion
The analysis of urinary Tetrahydrocortisone and Tetrahydrocortisol offers valuable insights into glucocorticoid metabolism. As robust and non-invasive biomarkers, their measurement, particularly through the highly specific and sensitive LC-MS/MS methodology, is a powerful tool in clinical research and for evaluating the pharmacodynamic effects of new drug candidates on steroidogenic pathways. The comparative data and protocols provided in this guide serve as a foundational resource for researchers and professionals in the field.
References
- 1. Tetrahydrocortisol - Advanced Dried Urine Hormone Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Tetrahydrocortisol (THF) - Balance Hormone Profile (Dried Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive study of urinary cortisol metabolites in hyperthyroid and hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. b-Tetrahydrocortisol | Rupa Health [rupahealth.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Guide to Cortisol Metabolites as Biomarkers: Focusing on Tetrahydrocortisone Glucuronide
An important clarification for researchers and drug development professionals: This guide focuses on Tetrahydrocortisone (B135524) glucuronide as a key endogenous biomarker of cortisol metabolism. Tetrahydrocortisone acetate (B1210297), in contrast, is a synthetic ester of a cortisol metabolite and is not utilized as an endogenous biomarker for assessing adrenal function or cortisol production. Therefore, a direct comparison of the two as naturally occurring biomarkers is not applicable. This guide will provide a comprehensive overview of Tetrahydrocortisone glucuronide, its measurement, and its role as a biomarker in comparison to other relevant cortisol metabolites.
Introduction to Cortisol Metabolism and its Biomarkers
Cortisol, the primary glucocorticoid in humans, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1][2] The assessment of cortisol production and metabolism is vital in the diagnosis and management of various endocrine disorders. While direct measurement of cortisol in plasma, saliva, or urine provides valuable information, the analysis of its metabolites offers a more comprehensive picture of the overall activity of the hypothalamic-pituitary-adrenal (HPA) axis and local cortisol metabolism.[3][4]
Cortisol is extensively metabolized in the liver and peripheral tissues before excretion.[5] The main metabolic pathway involves the conversion of cortisol to its inactive form, cortisone (B1669442), by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Subsequently, both cortisol and cortisone are reduced to tetrahydro-metabolites, including tetrahydrocortisol (B1682764) (THF) and tetrahydrocortisone (THE).[[“]][7] For excretion in the urine, these metabolites are predominantly conjugated with glucuronic acid, forming water-soluble glucuronides.[8][9] Tetrahydrocortisone glucuronide is one of the major urinary metabolites of cortisol.[3][8][10]
Tetrahydrocortisone Glucuronide: A Key Urinary Biomarker
Tetrahydrocortisone (THE), excreted as Tetrahydrocortisone glucuronide, is a significant urinary metabolite that provides insights into cortisol production and metabolism.[11] Its measurement is particularly useful in assessing the overall cortisol secretion over a 24-hour period, which can be more informative than a single time-point measurement of cortisol itself due to its diurnal fluctuations.[3] Elevated or decreased levels of urinary THE can be indicative of various conditions, including Cushing's syndrome (hypercortisolism) and Addison's disease (adrenal insufficiency).[4]
The ratio of cortisol metabolites to cortisone metabolites, such as the (tetrahydrocortisol + allo-tetrahydrocortisol) / tetrahydrocortisone ratio, is often used to assess the activity of 11β-HSD enzymes, which can be altered in various pathological states.[[“]][7]
Data Presentation: Quantitative Analysis of Urinary Cortisol Metabolites
The quantification of Tetrahydrocortisone glucuronide and other cortisol metabolites is typically performed using highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[[“]][12] Below is a summary of representative quantitative data from published studies.
| Analyte | Method | Sample Matrix | Limit of Quantification (LOQ) | Concentration Range (in specific study populations) | Reference |
| Tetrahydrocortisone (Total) | LC-MS/MS | Urine | 1 ng/mL | Not specified | [[“]] |
| Tetrahydrocortisone Glucuronide | UPLC-MS | Urine | 0.02 - 5.81 pg/µL (for a panel of metabolites) | Highly variable between individuals | [3][8] |
| Tetrahydrocortisone | RIA | Urine | Not specified | Varies with age and surface area | [9] |
Experimental Protocols
Measurement of Urinary Tetrahydrocortisone and other Cortisol Metabolites by LC-MS/MS
This protocol provides a general workflow for the quantification of urinary cortisol metabolites. Specific parameters may vary between laboratories and instrumentation.
1. Sample Preparation:
-
Urine Collection: A 24-hour urine collection is typically preferred to account for diurnal variations in cortisol secretion.
-
Enzymatic Hydrolysis (for total metabolite measurement): To measure the total concentration of metabolites (free + conjugated), an enzymatic hydrolysis step is employed.
-
A sample of urine is buffered to an appropriate pH (e.g., pH 5.0).
-
β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia) is added.
-
The mixture is incubated at an elevated temperature (e.g., 37-55°C) for a defined period (e.g., 4-24 hours) to cleave the glucuronide and sulfate (B86663) conjugates.[13]
-
-
Solid-Phase Extraction (SPE):
-
The hydrolyzed (or non-hydrolyzed for free metabolite analysis) urine sample is loaded onto an SPE cartridge (e.g., C18 or Oasis HLB).[7]
-
The cartridge is washed with a series of solvents to remove interfering substances.
-
The metabolites of interest are eluted with an organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
-
Evaporation and Reconstitution:
-
The eluate is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a solvent compatible with the LC mobile phase.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation of the different cortisol metabolites is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) formate).[13]
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target analytes. Specific precursor-to-product ion transitions are monitored for each metabolite and internal standard.
-
3. Data Analysis:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each metabolite in the urine sample is calculated by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
-
Results are typically normalized to creatinine (B1669602) concentration or expressed as excretion per 24 hours.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified metabolic pathway of cortisol to its major urinary metabolites.
Caption: General experimental workflow for the analysis of urinary cortisol metabolites.
Conclusion
Tetrahydrocortisone glucuronide is a crucial biomarker for assessing the total production of cortisol. Its measurement, typically as part of a broader urinary steroid profile using LC-MS/MS, provides valuable diagnostic information for a range of endocrine disorders. While Tetrahydrocortisone acetate is a pharmacologically relevant synthetic compound, it is not an endogenous biomarker. Researchers and clinicians should focus on the accurate quantification of Tetrahydrocortisone and its glucuronide conjugate, along with other key cortisol metabolites, to gain a comprehensive understanding of adrenal function and cortisol metabolism.
References
- 1. Chronopharmacology of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buzzrx.com [buzzrx.com]
- 3. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 5. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary tetrahydrocortisone and tetrahydrocortisol glucosiduronates in normal newborns, children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrocortisone - Wikipedia [en.wikipedia.org]
Reference Ranges for Tetrahydrocortisone in a Healthy Population: A Comparative Guide
This guide provides a comprehensive overview of urinary reference ranges for tetrahydrocortisone (B135524) (THE), a key metabolite of cortisol, in a healthy adult population. It is intended for researchers, scientists, and drug development professionals involved in the assessment of adrenal function and steroid hormone metabolism. This document compares THE with other relevant cortisol metabolites and provides detailed experimental protocols for their quantification.
Comparison of Urinary Steroid Metabolite Reference Ranges
The following tables summarize the 24-hour urinary excretion reference intervals for tetrahydrocortisone (THE) and related cortisol metabolites in a healthy adult population. Data is derived from a study by de Jong et al. (2018), which established age- and sex-specific reference intervals using gas chromatography-tandem mass spectrometry (GC-MS/MS). The reference intervals are defined by the 2.5th and 97.5th percentiles.
Table 1: Reference Intervals for Urinary Steroid Metabolites in Healthy Adult Males (µmol/24h)
| Steroid Metabolite | Age 20-29 | Age 30-39 | Age 40-49 | Age 50-59 | Age 60-69 | Age 70-79 |
| Tetrahydrocortisone (THE) | 1.8 – 9.1 | 2.1 – 9.0 | 2.5 – 10.3 | 2.6 – 10.4 | 2.7 – 10.1 | 2.9 – 10.1 |
| Tetrahydrocortisol (THF) | 0.9 – 4.4 | 1.0 – 4.7 | 1.2 – 5.5 | 1.4 – 5.9 | 1.5 – 5.9 | 1.6 – 6.0 |
| allo-Tetrahydrocortisol (5α-THF) | 0.8 – 4.1 | 0.9 – 4.0 | 1.1 – 4.9 | 1.2 – 5.0 | 1.3 – 4.9 | 1.4 – 4.9 |
Table 2: Reference Intervals for Urinary Steroid Metabolites in Healthy Adult Females (µmol/24h)
| Steroid Metabolite | Age 20-29 | Age 30-39 | Age 40-49 | Age 50-59 | Age 60-69 | Age 70-79 |
| Tetrahydrocortisone (THE) | 2.0 – 8.7 | 2.3 – 9.4 | 2.5 – 10.0 | 2.5 – 9.7 | 2.5 – 9.7 | 2.8 – 11.2 |
| Tetrahydrocortisol (THF) | 1.0 – 4.7 | 1.2 – 5.4 | 1.3 – 5.8 | 1.3 – 5.7 | 1.4 – 5.7 | 1.5 – 6.5 |
| allo-Tetrahydrocortisol (5α-THF) | 0.9 – 4.2 | 1.0 – 4.7 | 1.1 – 5.0 | 1.1 – 4.9 | 1.2 – 4.9 | 1.3 – 5.5 |
Note: Tetrahydrocortisone acetate (B1210297) is a synthetic prodrug and is not a naturally occurring metabolite; therefore, reference ranges in a healthy population are not applicable.
Cortisol Metabolism Pathway
The following diagram illustrates the metabolic pathway of cortisol, highlighting the generation of its key urinary metabolites, including tetrahydrocortisone.
A Guide to Inter-Laboratory Comparison of Tetrahydrocortisone Acetate Measurements
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methodologies
The two primary analytical techniques employed for the quantification of steroid hormones are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA, RIA).
-
LC-MS/MS: This technique is widely regarded as the gold standard for steroid analysis due to its high specificity and accuracy.[5][6] It can distinguish between structurally similar steroids, minimizing the risk of cross-reactivity that can plague immunoassays.[5] While historically more complex, advancements have made LC-MS/MS more accessible for routine clinical and research use.[7]
-
Immunoassays: These methods offer high throughput and are often simpler to implement. However, they are known to be susceptible to cross-reactivity from other steroids and metabolites, which can lead to an overestimation of the target analyte's concentration, particularly at low levels.[5][8][9] Studies comparing immunoassays to LC-MS/MS for other steroids have shown significant discrepancies in measured concentrations.[5][6][9]
Performance Characteristics of Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for corticosteroids, providing an insight into the expected performance for Tetrahydrocortisone acetate (B1210297) analysis.
Table 1: Performance of Liquid Chromatography-Based Methods for Corticosteroid Analysis
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Prednisolone (B192156) | HPLC | 0.1 - 2 mg/L | >0.99 | 0.029 mg/L | 0.098 mg/L | >95 | [10] |
| Prednisolone | RP-HPLC | 0.15 µg/mL (LOQ) | - | - | 0.15 µg/mL | - | [11] |
| Testosterone Cypionate Impurities | HPLC | >0.98 | >0.98 | - | - | 95.6 - 108.7 | [12] |
| Anabolic Steroids (in urine) | HPLC | - | - | 1.1 - 3.8 ng | - | 92.0 - 109.5 | [13] |
| Megestrol Acetate | HPLC | 0.03 - 15 µg/mL | - | - | - | >90 | [14] |
Table 2: Inter-Laboratory Variability of Steroid Measurements
| Steroid | Number of Labs | Method Type | Coefficient of Variation (CV%) | Key Finding | Reference |
| Testosterone | 8 | RIA & ELISA | 70.4% | Significant variability in absolute values, but most labs detected the same directional differences between sample groups. | [1] |
| 17β-estradiol | 8 | RIA & ELISA | 60.3% | Similar to testosterone, high variability in absolute concentrations was observed. | [1] |
| Corticosterone | 19 | Not specified | >80% of variation attributed to laboratory identity | Methodological factors did not consistently explain inter-laboratory variation. | [4] |
| Testosterone, Progesterone, 17β-estradiol | 280 | Immunoassay | Up to ~60% bias compared to reference methods | Large differences observed between various manufacturer collectives. | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for comparing results across laboratories. Below are representative protocols for the analysis of corticosteroids using HPLC, which can be adapted for Tetrahydrocortisone acetate.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Prednisolone[10]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Methanol: Water (58:42 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Retention Time: Approximately 8.38 minutes for Prednisolone.
RP-HPLC for Anabolic Steroids[13]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Inertsil C8, 4 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 50% buffer solution (0.11% CH3COOH – 7.5 mmol/L CH3COONa, pH 4), 45% Acetonitrile, and 5% Methanol.
-
Flow Rate: 1.1 mL/min.
-
Detection: UV at 238 nm.
Mandatory Visualizations
Cortisol Metabolism to Tetrahydrocortisone
The following diagram illustrates the metabolic pathway from cortisol to cortisone (B1669442) and their subsequent conversion to their tetrahydro-metabolites, including tetrahydrocortisone. This pathway is crucial for understanding the biological context of this compound measurements.
Caption: Metabolic pathway of cortisol to tetrahydrocortisone.
General Workflow for Analytical Method Validation
This diagram outlines a typical workflow for the validation of an analytical method, a critical process for ensuring reliable and comparable data.
Caption: A typical workflow for analytical method validation.
References
- 1. An interlaboratory study on the use of steroid hormones in examining endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Longitudinal analysis of external quality assessment of immunoassay-based steroid hormone measurement indicates potential for improvement in standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inter-laboratory study on the variability in measured concentrations of 17β-estradiol, testosterone, and 11-ketotestosterone in white sucker: implications and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method [amecj.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Navigating the Nuances of Glucocorticoid Immunoassays: A Guide to Antibody Specificity
For researchers, scientists, and drug development professionals, the accurate quantification of glucocorticoids and their metabolites is paramount. While immunoassays offer a convenient and high-throughput method for this purpose, the specificity of the antibodies employed is a critical determinant of data reliability. This guide provides a comparative analysis of antibody specificity in glucocorticoid immunoassays, with a focus on Tetrahydrocortisone, and contrasts this methodology with the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Specificity Challenge: A Tale of Two Steroids
To illustrate the issue of antibody specificity, let's examine the cross-reactivity profiles of two different commercially available antibodies: one developed for Cortisol and another for Cortisone.
As the data clearly indicates, antibodies can be highly specific. For instance, the anti-Cortisone antibody exhibits minimal cross-reactivity with Tetrahydrocortisone. Conversely, a significant challenge in cortisol immunoassays is the cross-reactivity with various metabolites and synthetic glucocorticoids. While Tetrahydrocortisone itself may not be a major interferent in some cortisol assays, other structurally related compounds can be. This underscores the importance of thoroughly validating an immunoassay for the specific sample type and conditions of a study.
| Antibody Target | Cross-Reactant | % Cross-Reactivity |
| Cortisol | Prednisolone | 125% |
| 11-Deoxycortisol | 15.8% | |
| 5α-Dihydrocortisol | 6.2% | |
| 5β-Dihydrocortisol | 3.8% | |
| Tetrahydrocortisone | <0.1% | |
| Cortisone | Cortisol | 3.4% |
| 11-Deoxycortisol | 0.6% | |
| 11-Dehydrocorticosterone | 0.6% | |
| Tetrahydrocortisone | 0.2% [1] | |
| Allotetrahydrocortisol | <0.01%[1] | |
| Tetrahydrocortisol | <0.01%[1] |
The Gold Standard Alternative: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for steroid hormone analysis due to its superior specificity and sensitivity.[2] This technique physically separates the different steroid molecules before detection, virtually eliminating the issue of cross-reactivity.
| Parameter | Immunoassay | LC-MS/MS |
| Specificity | Variable, dependent on antibody | High |
| Cross-reactivity | Potential for significant interference | Minimal to none |
| Sensitivity | Generally in the pg/mL to ng/mL range | Can achieve lower detection limits |
| Multiplexing | Typically measures a single analyte | Can simultaneously measure multiple steroids and their metabolites |
| Throughput | High | Lower, but improving with automation |
| Cost per sample | Generally lower | Higher |
| Equipment Cost | Lower | High |
Experimental Protocols
Determining Antibody Specificity: Competitive ELISA
A standard method for determining the cross-reactivity of an antibody is through a competitive enzyme-linked immunosorbent assay (ELISA).
Objective: To quantify the percentage of cross-reactivity of a specific antibody with structurally related steroids.
Materials:
-
Microtiter plates coated with the target steroid-protein conjugate.
-
Specific antibody against the target steroid.
-
Standard solutions of the target steroid (e.g., Tetrahydrocortisone acetate).
-
Standard solutions of potentially cross-reacting steroids.
-
Enzyme-labeled secondary antibody.
-
Substrate solution.
-
Stop solution.
-
Plate reader.
Method:
-
Standard Curve Preparation: Prepare a serial dilution of the target steroid standard to generate a standard curve.
-
Competitive Reaction: In the coated microtiter plate wells, add a fixed concentration of the specific antibody and varying concentrations of either the target steroid standard or the potentially cross-reacting steroid.
-
Incubation: Incubate the plate to allow the steroids to compete for binding to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Secondary Antibody Addition: Add the enzyme-labeled secondary antibody, which will bind to the primary antibody that is bound to the plate.
-
Incubation and Washing: Incubate and wash the plate again.
-
Substrate Addition: Add the substrate solution, which will be converted by the enzyme on the secondary antibody to produce a colorimetric signal.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance of each well using a plate reader.
-
Calculation:
-
Determine the concentration of the target steroid and the cross-reacting steroid that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of target steroid / IC50 of cross-reacting steroid) x 100
-
Visualizing the Methodologies
To further clarify the concepts discussed, the following diagrams illustrate the principle of a competitive immunoassay and the workflow for evaluating antibody specificity.
Caption: Principle of a competitive immunoassay.
Caption: Workflow for evaluating antibody specificity.
References
A Comparative Guide to Serum and Urinary Tetrahydrocortisone Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetrahydrocortisone (B135524) (THE) concentrations in serum and urine, supported by established metabolic pathways and experimental data. Understanding the correlation between serum and urinary levels of this key cortisol metabolite is crucial for various research applications, including pharmacokinetic studies, endocrinological research, and the development of glucocorticoid-based therapies.
Introduction to Tetrahydrocortisone Metabolism
Cortisone (B1669442) acetate (B1210297), a synthetic glucocorticoid, is metabolically inactive until it is converted to its active form, hydrocortisone (B1673445) (cortisol), primarily in the liver. This conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase.[1] Subsequently, cortisol undergoes further metabolism, leading to the formation of various metabolites that are eventually excreted. One of the major metabolic pathways involves the conversion of cortisol to cortisone, which is then reduced to Tetrahydrocortisone (THE).[2] The majority of cortisol metabolites, including THE, are conjugated in the liver to form glucuronides, which increases their water solubility and facilitates their excretion in the urine.[3] Over 90% of secreted glucocorticoids are ultimately excreted in the urine as conjugated metabolites.[3]
Correlation Between Serum and Urinary Concentrations
Direct quantitative studies correlating serum Tetrahydrocortisone with urinary Tetrahydrocortisone over a time course are not extensively available in the literature. However, the relationship between the two can be inferred from pharmacokinetic studies of cortisol, the precursor to THE.
Studies have demonstrated a significant correlation between total plasma cortisol and urinary cortisol concentrations following the administration of hydrocortisone.[4][5][6] This suggests that urinary excretion of cortisol and its metabolites generally reflects the systemic exposure to the parent compound. Given that THE is a primary urinary metabolite of cortisol, it is reasonable to expect a positive correlation between serum THE levels and the amount of THE excreted in the urine. However, the exact nature and strength of this correlation would be influenced by factors such as renal clearance rates, individual metabolic differences, and the time lag between peak serum concentrations and peak urinary excretion.
Comparative Data Summary
| Analyte | Matrix | Typical Concentration Range (ng/mL) | Method of Detection | Reference |
| Tetrahydrocortisone (THE) | Serum/Plasma | Low ng/mL | LC-MS/MS, GC-MS | [7] |
| Tetrahydrocortisone (THE) | Urine | Variable, often higher than serum | LC-MS/MS, GC-MS | [2][7] |
Note: The concentration of THE in urine is typically reported as a 24-hour excretion rate (e.g., in µ g/24h ) to account for variations in urine volume.
Experimental Protocols
The following sections detail the methodologies for the determination of Tetrahydrocortisone in serum and urine, based on established analytical techniques.
Sample Collection and Preparation
Serum:
-
Whole blood is collected via venipuncture into appropriate tubes (e.g., serum separator tubes).
-
The blood is allowed to clot at room temperature and then centrifuged to separate the serum.
-
The resulting serum is stored at -80°C until analysis.
-
For analysis, serum samples are typically subjected to protein precipitation followed by liquid-liquid extraction to isolate the steroids.[8]
Urine:
-
A 24-hour urine collection is often preferred to obtain a representative measure of daily steroid excretion.
-
The total volume of the 24-hour collection is recorded, and an aliquot is taken for analysis.
-
Urine samples are stored at -20°C or lower until analysis.
-
Prior to extraction, urine samples undergo enzymatic hydrolysis (typically with β-glucuronidase) to deconjugate the steroid metabolites.[9]
-
The deconjugated steroids are then extracted using solid-phase extraction (SPE) or liquid-liquid extraction.[9][10]
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones and their metabolites in biological fluids.[2][9][11][12]
-
Chromatographic Separation: The extracted and prepared samples are injected into a high-performance liquid chromatography (HPLC) system. A C18 or similar reverse-phase column is typically used to separate the different steroid metabolites based on their polarity.[9] A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid is commonly employed.[10]
-
Mass Spectrometric Detection: The separated compounds from the HPLC column are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for steroids.[8] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[10]
-
Quantification: The concentration of Tetrahydrocortisone in the samples is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard, using a calibration curve generated from standards of known concentrations.[7]
Visualizations
Metabolic Pathway of Cortisone Acetate to Tetrahydrocortisone
Caption: Metabolic conversion of cortisone acetate to its urinary metabolite, Tetrahydrocortisone.
Experimental Workflow for Serum and Urine Steroid Analysis
Caption: Generalized workflow for the analysis of steroids in serum and urine samples.
References
- 1. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Plasma, salivary and urinary cortisol levels following physiological and stress doses of hydrocortisone in normal volunteers [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma, salivary and urinary cortisol levels following physiological and stress doses of hydrocortisone in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tetrahydrocortisol and tetrahydrocortisone in human plasma and urine by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydrocortisone in Response to ACTH Stimulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetrahydrocortisone (THE) levels in response to Adrenocorticotropic Hormone (ACTH) stimulation tests. It is important to note that while the initial query focused on "Tetrahydrocortisone acetate," the relevant and typically measured analyte in clinical and research settings is Tetrahydrocortisone, a key metabolite of cortisol. This document will focus on Tetrahydrocortisone and its response to ACTH stimulation, offering insights into the dynamics of the hypothalamic-pituitary-adrenal (HPA) axis.
Introduction to Tetrahydrocortisone and ACTH Stimulation
Tetrahydrocortisone (THE) is a major inactive metabolite of cortisol, the primary glucocorticoid in humans. The production of cortisol by the adrenal glands is stimulated by ACTH, a hormone released from the pituitary gland. The ACTH stimulation test is a cornerstone diagnostic tool used to assess the functional integrity of the adrenal glands. By measuring cortisol and its metabolites before and after the administration of synthetic ACTH (cosyntropin), clinicians and researchers can evaluate the adrenal glands' capacity to respond to stress and diagnose conditions such as adrenal insufficiency. While cortisol is the primary analyte in these tests, the analysis of its downstream metabolites, like Tetrahydrocortisone, can provide a more comprehensive picture of steroid metabolism.
Cortisol Metabolism Pathway
The conversion of cortisol to its metabolites is a complex process involving several enzymatic steps. A simplified pathway illustrating the formation of Tetrahydrocortisone is presented below.
ACTH Stimulation Test: Experimental Workflow
The ACTH stimulation test involves a baseline measurement of hormone levels, administration of synthetic ACTH, and subsequent blood or urine sampling to measure the hormonal response. The workflow for an ACTH stimulation test followed by urinary steroid metabolite analysis is outlined below.
Data on Tetrahydrocortisone Levels in Response to ACTH Stimulation
The table below presents a hypothetical representation of expected changes based on physiological principles, as specific quantitative data from a single comprehensive study is not available in the provided search results.
| Analyte | Pre-ACTH Stimulation (Baseline) | Post-ACTH Stimulation | Expected Fold Change |
| Serum Cortisol | Normal Range (e.g., 5-25 µg/dL) | Significant Increase (e.g., >18-20 µg/dL)[1] | > 2-3 fold |
| Urinary Tetrahydrocortisone (THE) | Basal Excretion Level | Increased Excretion | Increase expected |
Note: The exact quantitative increase in urinary Tetrahydrocortisone can be influenced by various factors including the dose of ACTH administered, the timing of urine collection, and individual metabolic differences.
Experimental Protocols
ACTH Stimulation Test Protocol
The ACTH stimulation test is a standardized procedure to assess adrenal function.[1][2][3]
Patient Preparation:
-
Patients may be instructed to fast for a certain period before the test.[2]
-
Certain medications that can interfere with cortisol measurement, such as glucocorticoids, should be discontinued (B1498344) prior to the test.[2]
Procedure:
-
A baseline blood sample is drawn to measure basal cortisol levels. For urinary metabolite analysis, a 24-hour urine collection may be done prior to the test, or a timed collection immediately before.
-
A standard dose of synthetic ACTH (cosyntropin), typically 250 micrograms, is administered either intravenously (IV) or intramuscularly (IM).
-
Blood samples are collected at 30 and 60 minutes after the ACTH injection to measure stimulated cortisol levels.[1]
-
For urinary steroid profiling, timed urine collections are performed post-injection, for instance, at 0-2 hours and 2-4 hours, as the increase in urinary metabolites is not immediate.[4]
Analysis of Urinary Steroid Metabolites by LC-MS/MS
The quantification of Tetrahydrocortisone and other cortisol metabolites in urine is most accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]
Sample Preparation:
-
Aliquots of urine samples are typically subjected to enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates from the steroid metabolites.
-
The free steroids are then extracted from the urine matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
The extracted and dried samples are reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
The prepared samples are injected into a liquid chromatograph for separation of the different steroid metabolites.
-
The separated metabolites are then introduced into a tandem mass spectrometer for detection and quantification.
-
Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity and accuracy.
-
Quantification is achieved by comparing the analyte response to that of a known concentration of an internal standard. The quantification range for tetrahydro-metabolites is often in the range of 0.2-160 ng/mL.[6]
Conclusion
References
- 1. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 2. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 3. ucsfhealth.org [ucsfhealth.org]
- 4. synnovis.co.uk [synnovis.co.uk]
- 5. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Profiles of Cortisone and Hydrocortisone Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of cortisone (B1669442) and hydrocortisone (B1673445) administration, supported by experimental data from clinical research. The information is intended to assist researchers and professionals in the fields of endocrinology, pharmacology, and drug development in understanding the distinct metabolic consequences of these two closely related glucocorticoids.
Introduction
Cortisone and hydrocortisone are steroid hormones used in replacement therapy for adrenal insufficiency and as anti-inflammatory agents. While hydrocortisone is the principal active glucocorticoid in humans, cortisone is a pro-drug that requires enzymatic conversion to hydrocortisone to exert its biological effects. This fundamental difference in their activation pathway leads to distinct pharmacokinetic and metabolic profiles, which can have significant clinical implications.
Key Metabolic Differences: A Comparative Overview
Hydrocortisone, being biologically active upon administration, has a more direct and potent impact on metabolic pathways compared to cortisone. The conversion of cortisone to hydrocortisone is a rate-limiting step that influences the timing and extent of glucocorticoid receptor activation.
A key clinical study comparing the metabolic effects of switching patients from cortisone acetate (B1210297) to an equivalent dose of hydrocortisone revealed a notable worsening of the metabolic profile in patients after the switch.[1][2][3] This suggests that hydrocortisone has a more powerful metabolic action than what is accounted for by the standard dose equivalency.[1][2][3]
Quantitative Data Summary
The following table summarizes the key metabolic changes observed in patients with secondary adrenal insufficiency after being switched from cortisone acetate to an equivalent daily dose of hydrocortisone.[1][2][3]
| Metabolic Parameter | Change after switching to Hydrocortisone | Statistical Significance (P-value) |
| Body Weight | Increase of 1.2 kg | < .05 |
| Waist Circumference | Increase of 2.9 cm | < .001 |
| Body Fat (DEXA) | Increase of 1.3 kg | < .001 |
| Glycated Hemoglobin (HbA1c) | Increase of 0.3% | < .05 |
Data sourced from a post-hoc analysis of a prospective study involving 229 patients with hypopituitarism.[1][2][3]
Signaling Pathways and Metabolic Regulation
The metabolic effects of both cortisone and hydrocortisone are primarily mediated through the glucocorticoid receptor (GR).[4][5][6][7] However, the bioavailability of active cortisol (hydrocortisone) at the tissue level is regulated by the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive cortisone to active cortisol.[8][9][10]
References
- 1. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Stress, glucocorticoid signaling pathway, and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11beta-Hydroxysteroid dehydrogenase type 1 is an important regulator at the interface of obesity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Differentiating Adrenal Tumors: A Comparative Guide Based on Steroid Metabolite Profiles
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation of benign from malignant adrenal tumors is a critical diagnostic challenge with significant implications for patient management. While imaging techniques provide initial insights, they often lack the specificity to definitively distinguish adrenocortical adenomas (ACAs) from adrenocortical carcinomas (ACCs). Emerging evidence strongly supports the use of urinary steroid metabolomics, the comprehensive analysis of steroid hormone metabolites, as a powerful tool to improve diagnostic accuracy. This guide provides a comparative overview of steroid metabolite profiles, with a focus on tetrahydrocortisone (B135524) and other key biomarkers, and details the experimental protocols for their analysis.
Comparative Analysis of Urinary Steroid Metabolites
Urinary steroid profiling by mass spectrometry has revealed distinct metabolic signatures for different adrenal tumor types. Adrenocortical carcinomas, in particular, are often characterized by inefficient and aberrant steroidogenesis, leading to the accumulation and excretion of precursor hormones and their metabolites.
While a broad panel of steroids provides the most robust diagnostic information, several key metabolites have been identified as particularly informative. The most significant of these is tetrahydro-11-deoxycortisol (THS) , a metabolite of the cortisol precursor 11-deoxycortisol. Multiple studies have demonstrated that elevated levels of THS are highly sensitive and specific for the diagnosis of ACC.[1]
Other steroid metabolites, including tetrahydrocortisone (THE) , the primary urinary metabolite of cortisone, also show altered excretion in patients with adrenal tumors. While not as specific as THS, elevated levels of THE have been observed in ACC.[2] In contrast, some studies have noted decreased THE levels in patients with primary aldosteronism compared to those with nonfunctioning adenomas.[3] The table below summarizes the typical findings for key urinary steroid metabolites in different adrenal tumor types.
| Steroid Metabolite | Adrenocortical Carcinoma (ACC) | Adrenocortical Adenoma (ACA) | Pheochromocytoma & Other Malignancies | Significance |
| Tetrahydro-11-deoxycortisol (THS) | Markedly Elevated | Normal to slightly elevated | Generally Normal | Primary biomarker for ACC; high sensitivity and specificity [1] |
| Tetrahydrocortisone (THE) | Often Elevated | Variable; can be normal or elevated in Cushing's syndrome | Variable | Less specific than THS; contributes to the overall steroid profile[2][4] |
| Precursors (e.g., Pregnenolone, 17-hydroxyprogesterone) | Frequently Elevated | Generally Normal | Generally Normal | Indicates inefficient steroidogenesis in ACC[5] |
| Androgen Metabolites (e.g., DHEA, Androsterone, Etiocholanolone) | Often Markedly Elevated | Normal or mildly elevated | Can be elevated in some metastatic cancers | High levels are strongly suggestive of ACC |
| "Unusual" or Neonatal Steroids | Often Present | Absent | Absent | Their presence is a strong indicator of malignancy[6] |
Experimental Workflows and Methodologies
The analysis of urinary steroid profiles is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following diagrams and protocols outline the key steps involved in these methodologies.
Caption: General workflow for adrenal tumor differentiation.
Experimental Protocol: Urinary Steroid Profiling by GC-MS
This protocol provides a generalized overview of the steps for analyzing urinary steroid metabolites by Gas Chromatography-Mass Spectrometry.
-
Sample Collection and Preparation:
-
A 24-hour urine sample is collected from the patient.
-
An internal standard is added to an aliquot of the urine to control for variations in extraction and analysis.
-
The steroids and their conjugates are extracted from the urine matrix using solid-phase extraction (SPE).
-
-
Hydrolysis:
-
The extracted steroid conjugates (glucuronides and sulfates) are hydrolyzed enzymatically to release the free steroids. This step is crucial for the analysis of the total steroid output.
-
-
Derivatization:
-
The free steroids are chemically derivatized to increase their volatility and thermal stability for GC analysis. A common method involves a two-step process of methoximation followed by silylation.
-
-
Gas Chromatography (GC) Separation:
-
The derivatized steroid mixture is injected into a gas chromatograph.
-
The different steroid derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column as they are carried along by an inert gas.
-
-
Mass Spectrometry (MS) Detection and Quantification:
-
As the separated steroid derivatives elute from the GC column, they enter a mass spectrometer.
-
The molecules are ionized and fragmented, creating a unique mass spectrum for each compound.
-
The mass spectrometer detects and measures the abundance of these fragments, allowing for the identification and quantification of each steroid metabolite against the internal standard.
-
Experimental Protocol: Urinary Steroid Profiling by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry offers an alternative with potentially higher throughput and less sample preparation.
-
Sample Collection and Preparation:
-
A 24-hour urine sample is collected.
-
An internal standard is added to an aliquot of the urine.
-
Depending on the specific method, a simple "dilute-and-shoot" approach or a solid-phase extraction may be used for sample cleanup. Enzymatic hydrolysis may also be performed.
-
-
Liquid Chromatography (LC) Separation:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The steroid metabolites are separated based on their polarity and interactions with the stationary phase of the LC column as they are carried by a liquid mobile phase.
-
-
Tandem Mass Spectrometry (MS/MS) Detection and Quantification:
-
The separated metabolites from the LC elute directly into a tandem mass spectrometer.
-
In the first mass analyzer, a specific parent ion for each steroid of interest is selected.
-
This parent ion is then fragmented in a collision cell.
-
The second mass analyzer selects for specific fragment ions (product ions) that are characteristic of the parent steroid.
-
This process, known as multiple reaction monitoring (MRM), provides very high selectivity and sensitivity for the quantification of each steroid metabolite.
-
Steroidogenesis Pathway and Key Markers in ACC
The overproduction of specific steroid precursors and their metabolites in ACC is a direct result of dysregulated enzyme activity in the steroidogenesis pathway. The following diagram illustrates a simplified version of this pathway, highlighting the key points of disruption seen in ACC.
Caption: Simplified steroidogenesis pathway in ACC.
In many ACCs, there is a relative deficiency in the activity of the 11β-hydroxylase enzyme, which is responsible for converting 11-deoxycortisol to cortisol. This leads to a buildup of 11-deoxycortisol, which is then metabolized to THS and excreted in the urine. Similarly, increased production of androgens, such as dehydroepiandrosterone (B1670201) (DHEA), is also a common feature of ACC.
Conclusion
The analysis of urinary steroid metabolite profiles, particularly through advanced techniques like GC-MS and LC-MS/MS, offers a significant improvement in the non-invasive differentiation of adrenal tumors. The marked elevation of tetrahydro-11-deoxycortisol (THS) serves as a robust biomarker for adrenocortical carcinoma. While other metabolites like tetrahydrocortisone (THE) contribute to the overall diagnostic picture, a comprehensive "steroid fingerprint" combined with clinical and imaging data provides the highest diagnostic accuracy. The adoption of these detailed and quantitative analytical methods is poised to enhance the management of patients with adrenal masses, facilitating earlier and more accurate diagnosis of this rare and aggressive cancer.
References
- 1. Urinary steroid profile in adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edm.bioscientifica.com [edm.bioscientifica.com]
- 3. Metabolic Subtyping of Adrenal Tumors: Prospective Multi-Center Cohort Study in Korea [e-enm.org]
- 4. The Role of Biomarkers in Adrenocortical Carcinoma: A Review of Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magnusconferences.com [magnusconferences.com]
- 6. hkmj.org [hkmj.org]
The Tetrahydrocortisol/Tetrahydrocortisone Ratio: A Comparative Guide to its Significance and Measurement
For Researchers, Scientists, and Drug Development Professionals
The ratio of urinary tetrahydrocortisol (B1682764) (THF) to tetrahydrocortisone (B135524) (THE), often expressed as (THF + 5α-THF)/THE, serves as a critical non-invasive biomarker for assessing the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), a key enzyme in glucocorticoid metabolism. This guide provides a comprehensive comparison of the analytical methodologies used to measure this ratio, supported by experimental data, and explores alternative biomarkers for evaluating 11β-HSD activity.
The Significance of the THF/THE Ratio: A Window into Cortisol Metabolism
The enzyme 11β-hydroxysteroid dehydrogenase exists in two main isoforms. 11β-HSD1 primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol, while 11β-HSD2 is a dehydrogenase that inactivates cortisol to cortisone. The balance of these activities is crucial for regulating local and systemic cortisol levels. The urinary THF/THE ratio reflects the net activity of these enzymes.
An elevated THF/THE ratio typically indicates a relative increase in 11β-HSD1 activity or a decrease in 11β-HSD2 activity, leading to a higher cortisol to cortisone balance. This imbalance is implicated in a variety of clinical conditions:
-
Apparent Mineralocorticoid Excess (AME) Syndrome: A rare genetic disorder characterized by hypertension, caused by deficient 11β-HSD2 activity, leading to an elevated THF/THE ratio.[1][2]
-
Cushing's Syndrome: A condition of prolonged exposure to high levels of cortisol, which can also result in an increased THF/THE ratio.[2]
-
Cortisone Reductase Deficiency: A disorder affecting 11β-HSD1 function, where the failure to regenerate cortisol from cortisone leads to a characteristically low THF/THE ratio (typically less than 0.1).[3]
-
Obesity and Metabolic Syndrome: Reduced 11β-HSD1 activity has been observed in obese individuals, correlating with a lower THF/THE ratio.[4][5]
-
Hypertension: Some studies have found a significantly higher THF/THE ratio in hypertensive individuals compared to normotensive controls.[6]
-
Type 1 Diabetes: Increased nocturnal 11β-HSD1 activity, reflected by a higher THF/THE ratio, has been reported in children with type 1 diabetes.[7]
-
Response to Physical Exercise: Intense physical activity can lead to an increase in the THF/THE ratio, suggesting an upregulation of systemic 11β-HSD1 activity.[8]
Cortisol Metabolism Signaling Pathway
Caption: Interconversion of cortisol and cortisone by 11β-HSD enzymes.
Analytical Methodologies for THF/THE Ratio Determination
The primary methods for the quantitative analysis of urinary THF and THE are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives of steroids followed by mass-based detection. | Separation of steroids in their native form followed by mass-based detection. |
| Sample Preparation | Requires enzymatic hydrolysis, extraction, and chemical derivatization. | Typically involves enzymatic hydrolysis and solid-phase or liquid-liquid extraction.[1] |
| Throughput | Lower, due to lengthy derivatization and longer chromatographic run times.[1] | Higher, due to simpler sample preparation and shorter run times.[1] |
| Sensitivity & Specificity | High, considered a reliable method. | High, with excellent sensitivity and specificity.[1] |
| Advantages | Powerful tool for identifying novel or unexpected metabolites in a non-selective manner. | No derivatization required, reducing sample preparation time and potential for errors.[1] |
| Disadvantages | Time-consuming and labor-intensive sample preparation. | Higher initial equipment cost. Potential for matrix effects influencing ionization. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary Free THF and THE
This protocol is a generalized summary based on published methods.[1]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., deuterated cortisol).
-
Perform enzymatic hydrolysis using β-glucuronidase/sulfatase at 37°C for 4 hours to deconjugate the steroid metabolites.
-
Extract the deconjugated steroids using Solid-Phase Extraction (SPE) with a C18 cartridge or Liquid-Liquid Extraction (LLE) with a solvent like ethyl acetate.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a reversed-phase C18 column with a gradient elution using a mobile phase typically consisting of water and methanol (B129727) or acetonitrile (B52724) with a modifier like formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative or positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify the specific precursor-product ion transitions for THF, allo-THF, and THE.
-
-
Data Analysis:
-
Calculate the concentrations of THF, allo-THF, and THE based on the peak areas relative to the internal standard using a calibration curve.
-
Determine the (THF + allo-THF)/THE ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary THF and THE
This protocol is a generalized summary based on established methods.
-
Sample Preparation:
-
Perform enzymatic hydrolysis and extraction as described for LC-MS/MS.
-
Derivatization: Convert the extracted steroids into volatile derivatives (e.g., methyloxime-trimethylsilyl ethers) by reacting with methoxyamine hydrochloride followed by a silylating agent (e.g., BSTFA with 1% TMCS).
-
-
GC-MS Analysis:
-
Chromatography: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-1 or DB-5). Use a temperature program to separate the steroid derivatives.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a specific mass range or using selected ion monitoring (SIM) to detect characteristic ions of the derivatized THF and THE.
-
-
Data Analysis:
-
Identify and quantify the peaks based on their retention times and mass spectra compared to standards.
-
Calculate the THF/THE ratio.
-
Experimental Workflow Diagram
Caption: Comparison of LC-MS/MS and GC-MS workflows for THF/THE ratio analysis.
Quantitative Performance Data
The following table summarizes typical performance characteristics for an LC-MS/MS method for the analysis of urinary free THF and THE, demonstrating its suitability for clinical and research applications.[1]
| Parameter | Value |
| Linearity Range | 7.5 - 120 nmol/L |
| Inter-assay CV | 7.0 - 10% |
| Detection Limit | 0.4 - 0.8 nmol/L |
| Mean Recovery | 88 - 95% |
Alternative Biomarkers for 11β-HSD Activity
While the urinary THF/THE ratio is a robust marker, other biomarkers can provide complementary information, particularly regarding the activity of specific 11β-HSD isoforms.
-
Urinary Free Cortisol to Urinary Free Cortisone (UFF/UFE) Ratio: This ratio is considered a more sensitive index of renal 11β-HSD2 activity than the THF/THE ratio.[9] In healthy individuals, the UFF/UFE ratio is typically less than 1, reflecting the efficient conversion of cortisol to cortisone in the kidney. An elevated ratio is a hallmark of impaired 11β-HSD2 function.
-
Serum Cortisol to Cortisone (F/E) Ratio: The serum F/E ratio can also be used to assess 11β-HSD2 activity. An elevated ratio may indicate a deficiency in this enzyme and has been proposed as a biomarker for identifying partial 11β-HSD2 deficiencies.
Conclusion
The urinary THF/THE ratio is a cornerstone in the non-invasive assessment of 11β-HSD activity, with significant implications for the diagnosis and understanding of various endocrine and metabolic disorders. While both GC-MS and LC-MS/MS are reliable methods for its determination, LC-MS/MS offers advantages in terms of throughput and ease of sample preparation. For a more nuanced evaluation of 11β-HSD2 activity, the UFF/UFE ratio serves as a valuable and more sensitive alternative. The choice of analytical method and biomarker should be guided by the specific research or clinical question, available resources, and the desired level of detail in assessing glucocorticoid metabolism.
References
- 1. Determination of free tetrahydrocortisol and tetrahydrocortisone ratio in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tetrahydrocortisone Acetate: A Procedural Guide
Disclaimer: Specific safety and disposal data for Tetrahydrocortisone acetate (B1210297) are limited. The following procedures are based on the documented hazards of the closely related compound, Hydrocortisone (B1673445) acetate, and established best practices for the disposal of hazardous pharmaceutical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Tetrahydrocortisone acetate, like its analog hydrocortisone acetate, should be managed as a hazardous chemical waste due to its potential health risks. Safety Data Sheets (SDS) for hydrocortisone acetate classify it as a hazardous substance, citing risks of reproductive harm and organ damage through prolonged or repeated exposure.[1] Therefore, strict adherence to proper disposal protocols is essential to protect personnel and the environment.
Immediate Safety and Handling Protocol
Before beginning any process that will generate this compound waste, ensure all required personal protective equipment (PPE) is available and in use.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat should be worn to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Procedure
This procedure outlines the process for the collection, storage, and disposal of this compound waste.
Step 1: Waste Characterization Treat all unused, expired, or contaminated this compound as hazardous pharmaceutical waste. This includes pure solid material, solutions, and any items grossly contaminated with the compound (e.g., weighing boats, heavily soiled bench paper).
Step 2: Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound waste with other waste streams (e.g., solvents, sharps, or non-hazardous trash).
-
Solid Waste: Collect solid waste, including contaminated PPE, in a designated, leak-proof container with a secure lid. A plastic container is often preferred.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and shatter-resistant container with a screw-top cap.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[2][3] The EPA has enacted a nationwide ban on the sewering of hazardous waste pharmaceuticals from healthcare facilities.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow the chemical to enter any sewer, on the ground, or into any body of water.[4]
-
Step 3: Container Labeling Properly label the waste container immediately upon starting waste accumulation. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Reproductive Toxin," "Toxic").
-
The date accumulation started.
-
The name of the principal investigator or lab contact.
Step 4: Storage
-
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Ensure the container is kept closed at all times except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Step 5: Arranging for Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS or Hazardous Waste Management department.
-
Follow their specific procedures for requesting a waste pickup.
-
All hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor, typically via incineration at an approved facility.[1][5]
Step 6: Disposal of "Empty" Containers A container that held this compound is not considered empty until all material has been removed by pouring, scraping, etc.
-
Once emptied, deface or remove all hazardous chemical labels from the container.
-
Dispose of the container as regular solid waste, unless your institution's policy requires additional decontamination steps like triple-rinsing.
Hazard and Regulatory Summary
The following table summarizes key data related to the handling and disposal of Hydrocortisone acetate, which should be considered analogous for this compound.
| Parameter | Data / Regulation | Source |
| GHS Hazard Class | Reproductive Toxicity, Category 1A/2; Specific Target Organ Toxicity (Repeated Exposure), Category 2 | [1][2] |
| Hazard Statements | H360/H361: May damage fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. | [5] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][5] |
| Prohibited Disposal | Do not empty into drains or sewers. | [2][3] |
| Governing Regulation | EPA Resource Conservation and Recovery Act (RCRA) |
Experimental Protocols
The proper disposal of this compound is not based on experimental protocols but on established regulatory procedures for hazardous waste management. The key methodology is the "cradle-to-grave" approach mandated by the EPA's RCRA, which ensures hazardous waste is managed safely from its point of generation to its final disposal. This involves the procedural steps of characterization, segregation, labeling, storage, and transfer to a licensed disposal facility as detailed above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for laboratory chemical waste, highlighting the correct pathway for a hazardous substance like this compound.
Caption: Chemical waste disposal decision workflow.
References
Essential Safety and Logistical Information for Handling Tetrahydrocortisone Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Tetrahydrocortisone acetate (B1210297), including operational and disposal plans, based on established safety data sheets.
Personal Protective Equipment (PPE) and Safety Measures
When handling Tetrahydrocortisone acetate, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE.
| Exposure Control | Recommended Equipment | Additional Information |
| Eye/Face Protection | Safety glasses with side-shields, chemical safety goggles, or a full face shield.[1][2][3][4] | The choice of protection should be based on the specific laboratory activity and the potential for eye or face contact.[4] |
| Hand Protection | Protective gloves, such as nitrile rubber gloves.[1][2] | Gloves must be inspected before use and disposed of properly after handling the material.[2] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] This includes impervious clothing and protective shoe covers.[2][6] | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] For bulk handling or in situations where dust is generated, a dust respirator is recommended.[6][8] | In some cases, a full-face supplied air respirator may be appropriate.[2] |
Quantitative Data
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | TWA: 0.5 mg/m³ | [4] |
| CEL TWA | 0.02 mg/m³ (comparison for dexamethasone) | [8] |
| OSHA (PEL) for Particulates Not Otherwise Regulated | 15 mg/m³ (TWA, total particulates), 5 mg/m³ (TWA, respirable particulates) | [9] |
| Melting Point | ~ 220 °C / 428 °F | [5] |
| Specific Gravity | 1.289 g/cm³ | [5] |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Obtain and review the Safety Data Sheet (SDS) before use.[1][7][10]
-
Work in a well-ventilated area. For operations that may generate dust, use a chemical fume hood or other ventilated enclosure.[2][6][7]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
2. Personal Protective Equipment (PPE) Adherence:
-
Wear the appropriate PPE as detailed in the table above. This includes safety glasses, gloves, and protective clothing.[1][2][5]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[6][8]
3. Handling Procedures:
-
Do not eat, drink, or smoke when using this product.[1]
4. Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][5][7]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][7][8]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
2. Spill Management:
-
For dry spills, use dry clean-up procedures such as sweeping or vacuuming with a HEPA-filtered vacuum cleaner.[8] Dampen with water to prevent dusting before sweeping.[8]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[3]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[3]
-
Prevent spillage from entering drains, sewers, or water courses.[6][8] If contamination occurs, advise emergency services.[6][8]
3. Disposal Route:
-
Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][5][10]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. chemstock.ae [chemstock.ae]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
